Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-oxo-8-(4-pentoxyphenyl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-5-10-17-25-19-15-13-18(14-16-19)20(22)11-8-6-7-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUARCUGVDUBZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645796 | |
| Record name | Ethyl 8-oxo-8-[4-(pentyloxy)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-85-2 | |
| Record name | Ethyl 8-oxo-8-[4-(pentyloxy)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and predicted spectral data for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to present a thorough and scientifically grounded resource. The potential biological significance of this class of molecules is also discussed, offering a valuable reference for researchers in medicinal chemistry and drug development.
Chemical Properties
This compound is an aromatic ketone derivative with a long aliphatic chain, suggesting potential applications in materials science and as a bioactive molecule. A summary of its key chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₄ | - |
| Molecular Weight | 348.48 g/mol | - |
| Predicted Boiling Point | 463.6 ± 25.0 °C | [1] |
| Predicted Density | 1.005 ± 0.06 g/cm³ | [1] |
| Appearance | Predicted: Pale yellow oil or low melting solid | Inferred |
| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and dichloromethane; Insoluble in water. | Inferred |
Synthesis Protocol
A plausible and efficient two-step synthesis of this compound is proposed, commencing with a Friedel-Crafts acylation followed by an esterification reaction.
Step 1: Synthesis of 8-oxo-8-(4-pentyloxyphenyl)octanoic acid
This step involves the Friedel-Crafts acylation of pentyloxybenzene with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add suberic anhydride (1.0 equivalent) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of pentyloxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-oxo-8-(4-pentyloxyphenyl)octanoic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The second step is the Fischer esterification of the carboxylic acid intermediate with ethanol in the presence of a catalytic amount of strong acid.
Experimental Protocol:
-
Dissolve 8-oxo-8-(4-pentyloxyphenyl)octanoic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography on silica gel.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectral correlations.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.92 | d | 2H | Ar-H (ortho to C=O) |
| 6.90 | d | 2H | Ar-H (meta to C=O) |
| 4.12 | q | 2H | -OCH₂CH₃ |
| 4.00 | t | 2H | Ar-OCH₂- |
| 2.95 | t | 2H | -CH₂-C=O |
| 1.75 | m | 2H | Ar-OCH₂CH₂- |
| 1.65 | m | 2H | -CH₂CH₂-C=O |
| 1.40-1.30 | m | 8H | -(CH₂)₄- |
| 1.25 | t | 3H | -OCH₂CH₃ |
| 0.92 | t | 3H | Ar-O(CH₂)₄CH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 200.5 | C=O (ketone) |
| 173.5 | C=O (ester) |
| 163.0 | Ar-C (para to C=O) |
| 130.5 | Ar-CH (ortho to C=O) |
| 129.5 | Ar-C (ipso to C=O) |
| 114.0 | Ar-CH (meta to C=O) |
| 68.0 | Ar-OCH₂- |
| 60.5 | -OCH₂CH₃ |
| 38.5 | -CH₂-C=O |
| 29.0 | Ar-OCH₂CH₂- |
| 28.5 | -(CH₂)₄- |
| 24.0 | -CH₂CH₂-C=O |
| 22.5 | Ar-O(CH₂)₃CH₂- |
| 14.5 | -OCH₂CH₃ |
| 14.0 | Ar-O(CH₂)₄CH₃ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1680 | Strong | C=O stretch (aromatic ketone) |
| 1600, 1510 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1170 | Strong | C-O stretch (ester) |
Predicted Mass Spectrum (EI)
| m/z | Relative Intensity (%) | Assignment |
| 348 | 20 | [M]⁺ |
| 303 | 15 | [M - OCH₂CH₃]⁺ |
| 205 | 100 | [CH₃(CH₂)₄O-C₆H₄-C=O]⁺ |
| 163 | 40 | [CH₃(CH₂)₄O-C₆H₄]⁺ |
| 121 | 30 | [HO-C₆H₄-C=O]⁺ |
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, compounds with similar structural motifs, such as long-chain phenyl ketones, have demonstrated a range of pharmacological properties.[2] These include anti-inflammatory and analgesic activities.[2] The presence of a long alkyl chain can enhance lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.
Aromatic ketones are also known to be versatile intermediates in the synthesis of various pharmaceuticals.[3] Given these precedents, it is plausible that this compound could exhibit inhibitory effects on inflammatory pathways. A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism is depicted below.
This diagram illustrates a potential mechanism where the compound could inhibit the IKK complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. This remains a hypothesis pending experimental validation.
Conclusion
This compound is a molecule of interest with predictable chemical properties and a feasible synthetic route. While experimental data on its biological activity is currently unavailable, its structural features suggest potential for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for researchers and drug development professionals to initiate studies on this and related compounds.
References
An In-depth Technical Guide on the Spectroscopic Data for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate
This technical guide provides a detailed summary of the predicted spectroscopic data for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. The information is intended to assist researchers and scientists in the identification and characterization of this compound. The guide includes tabulated spectroscopic data, a proposed synthesis protocol, and a workflow diagram.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound. These predictions are based on the analysis of structurally similar compounds, including ethyl octanoate, and various aromatic ketones and esters.[1][2]
¹H NMR (Proton Nuclear Magnetic Resonance)
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | d | 2H | Ar-H (ortho to C=O) |
| ~6.95 | d | 2H | Ar-H (ortho to -O(CH₂)₄CH₃) |
| ~4.12 | q | 2H | -O-CH₂ -CH₃ |
| ~4.05 | t | 2H | Ar-O-CH₂ -(CH₂)₃CH₃ |
| ~2.95 | t | 2H | -CH₂ -C(=O)-Ar |
| ~2.29 | t | 2H | -CH₂ -C(=O)O- |
| ~1.80 | m | 2H | Ar-O-CH₂-CH₂ -(CH₂)₂CH₃ |
| ~1.70 | m | 2H | -CH₂-CH₂ -C(=O)-Ar |
| ~1.63 | m | 2H | -CH₂-CH₂ -C(=O)O- |
| ~1.45-1.30 | m | 6H | -(CH₂ )₃-CH₂-C(=O)O- and Ar-O-(CH₂)₂-CH₂ -CH₂ -CH₃ |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
| ~0.93 | t | 3H | Ar-O-(CH₂)₄-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~199.0 | Ar-C =O |
| ~173.5 | -C (=O)O- |
| ~163.0 | C -O-(CH₂)₄CH₃ (aromatic) |
| ~130.5 | C -H (aromatic, ortho to C=O) |
| ~129.5 | C -C=O (aromatic) |
| ~114.0 | C -H (aromatic, ortho to -O(CH₂)₄CH₃) |
| ~68.0 | Ar-O-CH₂ - |
| ~60.5 | -O-CH₂ -CH₃ |
| ~38.0 | -CH₂ -C(=O)-Ar |
| ~34.0 | -CH₂ -C(=O)O- |
| ~29.0 | Ar-O-CH₂-CH₂ - |
| ~28.5 | -(CH₂ )₄- (aliphatic chain) |
| ~25.0 | -(CH₂ )₄- (aliphatic chain) |
| ~24.5 | -(CH₂ )₄- (aliphatic chain) |
| ~22.5 | Ar-O-(CH₂)₃-CH₂ - |
| ~14.3 | -O-CH₂-CH₃ |
| ~14.0 | Ar-O-(CH₂)₄-CH₃ |
MS (Mass Spectrometry)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 348.23 | [M]⁺ (Molecular Ion) |
| 303.20 | [M - OCH₂CH₃]⁺ |
| 205.12 | [CH₃(CH₂)₄O-Ph-C=O]⁺ |
| 177.10 | [Ph-O-(CH₂)₄CH₃]⁺ |
| 121.07 | [HO-Ph-C=O]⁺ |
IR (Infrared Spectroscopy)
Table 4: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester)[3][4] |
| ~1685 | C=O stretch (aromatic ketone)[5][6] |
| ~1600, ~1510 | C=C stretch (aromatic ring) |
| ~1250, ~1170 | C-O stretch (ester and ether)[7] |
Experimental Protocols
A plausible synthesis for this compound involves a Friedel-Crafts acylation of pentyloxybenzene with a derivative of suberic acid (octanedioic acid).[8]
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Methodology
Step 1: Synthesis of 8-Ethoxycarbonyl-octanoyl chloride
-
To a solution of suberic acid monoethyl ester (1 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 8-ethoxycarbonyl-octanoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Dissolve pentyloxybenzene (1 equivalent) and 8-ethoxycarbonyl-octanoyl chloride (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
Step 3: Work-up and Purification
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
This guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for this compound. Researchers should validate these predicted data and the proposed synthesis experimentally.
References
- 1. Ethyl octanoate | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quantitative analysis of long-chain esters. These molecules are fundamental components in various fields, including lipidomics, biofuels, and the development of ester-based prodrugs.
Introduction to NMR Analysis of Long-chain Esters
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the molecular structure of organic compounds. For long-chain esters, ¹H and ¹³C NMR provide critical information regarding the fatty acid and alcohol moieties, including chain length, degree and position of unsaturation, and the presence of functional groups. Furthermore, quantitative NMR (qNMR) offers a powerful method for determining the purity and concentration of these esters without the need for identical reference standards.[1]
Core Principles of ¹H and ¹³C NMR for Ester Analysis
In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons near electronegative atoms, such as the oxygen in the ester group, are deshielded and resonate at a higher chemical shift (downfield). The integration of a signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals information about neighboring protons.[2][3]
Similarly, in ¹³C NMR, the chemical shift of a carbon atom depends on its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield position.[4][5] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in single lines for each unique carbon.[6]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is free of particulate matter by filtration through a small plug of glass wool in a Pasteur pipette.[7]
-
Solvent Selection: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar long-chain esters.[8]
-
Concentration: For ¹H NMR of small molecules, dissolve 5-25 mg of the ester in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[9]
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard with a simple spectrum and signals that do not overlap with the analyte.
-
NMR Tube: Use clean, unscratched 5 mm NMR tubes.
¹H NMR Acquisition for Quantitative Analysis
To ensure accurate quantification, the following parameters should be considered:
-
Pulse Angle: A 90° pulse angle is used to maximize the signal.
-
Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
-
Number of Scans (ns): A sufficient number of scans (typically 16 or more) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
Acquisition Time (aq): A typical acquisition time of 2-4 seconds is used.
¹³C NMR Acquisition for Quantitative Analysis
Quantitative ¹³C NMR is more challenging due to long T₁ relaxation times and the Nuclear Overhauser Effect (NOE).
-
Pulse Program: Use a pulse program with inverse-gated decoupling to suppress the NOE, which can otherwise lead to inaccurate signal integrations.
-
Pulse Angle: A smaller flip angle (e.g., 30-45°) is often used to reduce the experiment time.[10]
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification.[11][12] A delay of 30 seconds or more may be necessary.[10]
-
Number of Scans (ns): A larger number of scans is typically required compared to ¹H NMR to achieve an adequate S/N.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the characteristic chemical shifts for various protons and carbons in long-chain esters.
Table 1: ¹H NMR Chemical Shifts of Long-Chain Esters [2][13][14]
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| Terminal Methyl (-CH₃) | 0.88 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.2-1.4 | Multiplet |
| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | 1.65 | Multiplet |
| α-Methylene to Carbonyl (-CH₂-COOR) | 2.2-2.35 | Triplet |
| Methoxy (-OCH₃) | 3.69 | Singlet |
| Methylene adjacent to Ester Oxygen (-O-CH₂-R) | 3.7-4.1 | Triplet |
| Allylic Methylene (=CH-CH₂-) | 2.0 | Multiplet |
| Bis-allylic Methylene (=CH-CH₂-CH=) | 2.7-2.9 | Multiplet |
| Olefinic Protons (-CH=CH-) | 5.3-5.4 | Multiplet |
Table 2: ¹³C NMR Chemical Shifts of Long-Chain Esters [4][5][10][15]
| Carbon Environment | Chemical Shift (δ, ppm) |
| Terminal Methyl (-CH₃) | ~14 |
| Methylene Chain (-(CH₂)n-) | 22-34 |
| α-Methylene to Carbonyl (-CH₂-COOR) | ~34 |
| Methoxy (-OCH₃) | ~51 |
| Methylene adjacent to Ester Oxygen (-O-CH₂-R) | 60-65 |
| Olefinic Carbons (-CH=CH-) | 127-132 |
| Carbonyl Carbon (-COO-) | 172-175 |
Visualization of Workflows and Concepts
General Workflow for NMR Analysis of Long-Chain Esters
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. emerypharma.com [emerypharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. bch.ro [bch.ro]
- 11. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aocs.org [aocs.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Long-chain keto-esters are emerging as pivotal intermediates in organic synthesis, offering unique structural motifs and reactivity for the construction of complex molecular architectures. Their application spans the synthesis of bioactive natural products, the development of novel pharmaceuticals, and the engineering of advanced drug delivery systems. This technical guide provides an in-depth exploration of the synthesis and potential applications of these versatile molecules, with a focus on experimental methodologies and relevant biological pathways.
Introduction to Long-Chain Keto-Esters
Long-chain keto-esters are organic compounds characterized by a ketone and an ester functional group separated by or attached to a long aliphatic chain. The relative position of the keto group to the ester (α, β, γ, etc.) dictates their chemical reactivity and synthetic utility. This guide will primarily focus on α- and β-keto-esters, which are the most synthetically versatile.
The presence of both a nucleophilic α-carbon (in the case of β-keto-esters) and electrophilic carbonyl carbons provides a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The long aliphatic chain imparts lipophilicity, a crucial property for applications in drug delivery and the synthesis of lipid-based natural products.
Synthesis of Long-Chain Keto-Esters
The synthesis of long-chain keto-esters can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired substitution pattern, stereochemistry, and the scale of the reaction.
Chemical Synthesis
The Claisen condensation is a cornerstone reaction for the synthesis of β-keto-esters, involving the base-mediated self-condensation of two ester molecules.[1][2] When applied to long-chain esters, careful control of reaction conditions is necessary to achieve good yields.
Experimental Protocol: Synthesis of Ethyl 2-oxotetradecanoate (a model long-chain β-keto-ester)
-
Materials: Ethyl laurate (1 equivalent), Sodium ethoxide (1.1 equivalents), Dry toluene, 1 M HCl.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry toluene.
-
Add sodium ethoxide to the toluene and stir to form a suspension.
-
Slowly add ethyl laurate to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-oxotetradecanoate.
-
A variety of methods exist for the synthesis of α-keto-esters, including the oxidation of corresponding α-hydroxy esters or the direct oxidative esterification of ketones.[3][4] Metal-free oxidative esterification using potassium xanthates offers a selective and high-yielding route.[3]
Experimental Protocol: Synthesis of Methyl 2-oxo-dodecanoate (a model long-chain α-keto-ester)
-
Materials: Undecyl methyl ketone (1 equivalent), Potassium ethyl xanthate (2 equivalents), Iodine (I2, 20 mol%), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve undecyl methyl ketone and potassium ethyl xanthate in DMSO.
-
Add iodine to the mixture and stir at 80°C for 12 hours in a sealed tube.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-oxo-dodecanoate.
-
Enzymatic Synthesis
Enzymatic methods offer a green and often highly selective alternative for the synthesis of long-chain keto-esters. Lipases are commonly employed for the transesterification of shorter-chain β-keto-esters with long-chain alcohols.[5]
Experimental Protocol: Lipase-Catalyzed Synthesis of a Long-Chain β-Keto-Ester
-
Materials: Ethyl acetoacetate (large excess, acts as solvent and acyl donor), Long-chain alcohol (e.g., 1-dodecanol, 1 equivalent), Immobilized Lipase (e.g., Novozym 435).
-
Procedure:
-
To a flask, add the long-chain alcohol and a large excess of ethyl acetoacetate.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) under reduced pressure to remove the ethanol byproduct and drive the equilibrium towards the product.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Once the reaction is complete, filter off the immobilized enzyme (which can often be recycled).
-
Remove the excess ethyl acetoacetate under reduced pressure.
-
Purify the resulting long-chain β-keto-ester by vacuum distillation or column chromatography.
-
Quantitative Data on Synthesis
The yields of long-chain keto-ester synthesis are highly dependent on the specific substrates and reaction conditions. The following tables summarize representative yields from the literature.
Table 1: Yields of Long-Chain β-Keto-Ester Synthesis
| Synthesis Method | Reactants | Product | Yield (%) | Reference |
| Claisen Condensation | Ethyl Laurate | Ethyl 2-oxotetradecanoate | ~70-80% | General Literature |
| Enzymatic Transesterification | Ethyl acetoacetate, 1-Dodecanol | Dodecyl acetoacetate | >90% | [5] |
Table 2: Yields of Long-Chain α-Keto-Ester Synthesis
| Synthesis Method | Reactants | Product | Yield (%) | Reference |
| Oxidative Esterification | Undecyl methyl ketone, Potassium ethyl xanthate | Methyl 2-oxo-dodecanoate | High | [3] |
| Oxidation of α-hydroxy esters | Long-chain α-hydroxy ester | Corresponding α-keto ester | Good to Excellent | [4] |
Applications in Organic Synthesis
Long-chain keto-esters are valuable synthons for a variety of complex molecules.
Natural Product Synthesis
The unique combination of functionality and a lipophilic chain makes these compounds ideal starting materials for the synthesis of various natural products, particularly those with long aliphatic chains such as lipids and pheromones.
Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or acetates derived from fatty acid metabolism.[6] Long-chain keto-ester intermediates are often involved in the chain-shortening or functional group manipulation steps of these biosynthetic pathways.
Below is a simplified representation of a typical insect pheromone biosynthesis pathway where a long-chain keto-acyl-CoA intermediate is processed.
Caption: Simplified pathway of insect pheromone biosynthesis.
Drug Development and Discovery
The lipophilic nature of the long aliphatic chain in these keto-esters can be exploited in drug design to enhance membrane permeability and bioavailability.[7] Furthermore, the keto-ester functionality provides a handle for further chemical modification and conjugation.
Long-chain acyl-CoA esters, which can be derived from long-chain keto-esters, are key signaling molecules in various metabolic pathways, including lipid metabolism.[8][9] Dysregulation of these pathways is implicated in metabolic diseases such as type 2 diabetes and obesity. The synthesis of long-chain keto-ester analogues can provide valuable tools for studying these pathways and for the development of novel therapeutics.
The following diagram illustrates the central role of long-chain acyl-CoA esters in cellular lipid metabolism and signaling.
Caption: Role of long-chain acyl-CoA esters in lipid metabolism.
Conclusion
Long-chain keto-esters represent a versatile and increasingly important class of molecules in organic synthesis. Their unique structural features and reactivity provide access to a wide range of complex and biologically active compounds. The synthetic methodologies outlined in this guide, coupled with a deeper understanding of their roles in biological pathways, will undoubtedly spur further innovation in the fields of natural product synthesis, drug discovery, and materials science. The continued development of efficient and selective synthetic methods for these valuable building blocks will be crucial for unlocking their full potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | Scripps Research [scripps.edu]
- 8. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Calamitic Liquid Crystals: From Fundamental Properties to Advanced Applications
This guide provides a comprehensive overview of calamitic liquid crystals, tailored for researchers, scientists, and drug development professionals. It delves into the core principles of these materials, their characterization, and their emerging relevance in biological and pharmaceutical contexts.
Introduction to Calamitic Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Calamitic liquid crystals, characterized by their elongated, rod-like molecular shape, are a prominent class of these materials.[2] The anisotropy of their molecular structure is the fundamental origin of their anisotropic physical properties and their ability to self-assemble into ordered, yet fluid, phases known as mesophases.
The constituent molecules of calamitic liquid crystals, or mesogens, typically consist of a rigid core, often containing phenyl rings, and flexible terminal chains, such as alkyl or alkoxy groups.[3] This combination of rigidity and flexibility is crucial for the formation of the liquid crystalline state.
Mesophases of Calamitic Liquid Crystals
Thermotropic calamitic liquid crystals exhibit different mesophases as a function of temperature.[1] Upon heating from a solid crystalline state, they transition into one or more liquid crystal phases before becoming an isotropic liquid at the clearing temperature. The primary mesophases observed in calamitic liquid crystals are the nematic and smectic phases.
-
Nematic (N) Phase: In the nematic phase, the elongated molecules exhibit a long-range orientational order, aligning their long axes, on average, along a common direction known as the director. However, they lack any long-range positional order, allowing them to flow like a liquid.[1]
-
Smectic (Sm) Phase: The smectic phase possesses a higher degree of order than the nematic phase. In addition to orientational order, the molecules are arranged in layers.[1] Different types of smectic phases exist, such as Smectic A, where the molecules are oriented perpendicular to the layer planes, and Smectic C, where they are tilted.
The transition between these phases occurs at specific temperatures and is accompanied by a change in enthalpy.[2]
Figure 1: Phase transitions of a typical calamitic liquid crystal as a function of temperature.
Quantitative Data: Phase Transition Properties
The following table summarizes the phase transition temperatures and enthalpy changes for a series of synthesized calamitic liquid crystalline compounds. These data are crucial for understanding the thermodynamic behavior and stability of the mesophases.
| Compound | Heating (°C) | ΔH (kcal mol⁻¹) | Cooling (°C) | ΔH (kcal mol⁻¹) | Mesophases Observed |
| Compound 5 | Cr 90.5 N 139.0 I | 7.13 (Cr-N), 0.47 (N-I) | I 137.0 N 36.0 Cr | - | Nematic |
| Compound 6 | Cr 97.0 Sm 111.0 N 142.0 I | - | I 140.0 N 109.0 Sm 57.0 Cr | - | Smectic, Nematic |
| Compound 7 | Cr 101.0 N 131.0 I | - | I 129.0 N 45.0 Cr | - | Nematic |
Data extracted from "Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds".[2] Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic.
Experimental Protocols
The characterization of calamitic liquid crystals involves a combination of synthetic chemistry and analytical techniques to determine their structure and mesomorphic properties.
Synthesis of a Calamitic Liquid Crystal
This protocol describes the synthesis of a divinylic mesogenic monomer as an example.
Materials:
-
4-(4-Pentenyloxy)benzoic acid
-
Chlorohydroquinone
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-(4-pentenyloxy)benzoic acid (2 equivalents) and chlorohydroquinone (1 equivalent) in dry DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (2.2 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Polarized Optical Microscopy (POM)
POM is a fundamental technique for identifying liquid crystal mesophases based on their unique optical textures.
Equipment:
-
Polarizing light microscope with a hot stage and temperature controller.
-
Microscope slides and cover slips.
Procedure for 8CB (4'-octyl-4-cyanobiphenyl):
-
Place a small amount of the 8CB sample on a clean microscope slide and cover with a cover slip.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample to a temperature above its clearing point (nematic-isotropic transition at 40.5 °C) to ensure an isotropic state.[4]
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through the crossed polarizers as it cools.
-
Record the temperatures at which phase transitions occur, characterized by the appearance of birefringent textures from the dark isotropic phase.
-
Identify the mesophases by their characteristic textures (e.g., Schlieren texture for nematic, focal conic or fan-like texture for smectic).[4]
-
Capture images of the textures at different temperatures for documentation.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with phase transitions, providing quantitative data on transition temperatures and enthalpies.
Equipment:
-
Differential Scanning Calorimeter with a cooling system.
-
Aluminum DSC pans and lids.
Procedure for 5CB (4-Cyano-4'-pentylbiphenyl):
-
Accurately weigh a small amount of the 5CB sample (1-5 mg) into an aluminum DSC pan and hermetically seal it.[5]
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Cool the sample to a temperature well below its lowest expected transition temperature (e.g., -20 °C).[5]
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its clearing point (nematic to isotropic transition at 35 °C).[5]
-
Record the heat flow as a function of temperature. Endothermic peaks correspond to transitions upon heating.
-
Cool the sample at the same rate back to the starting temperature. Exothermic peaks represent transitions upon cooling.
-
Analyze the resulting thermogram to determine the onset temperature and the peak area for each transition. The peak area is proportional to the enthalpy change of the transition.
Figure 2: A generalized experimental workflow for the characterization of calamitic liquid crystals.
Relevance to Drug Development and Signaling Pathways
The interface between calamitic liquid crystals and biological systems, particularly cell membranes, presents exciting opportunities for drug development. The cell membrane is not a simple lipid bilayer but a complex and dynamic environment with regions of varying lipid composition and order, such as lipid rafts.[6] These domains are enriched in cholesterol and sphingolipids and are thought to play a crucial role in signal transduction by organizing signaling proteins.[7]
The liquid-ordered state of lipid rafts is analogous to a two-dimensional smectic liquid crystal. The organization and function of membrane-bound proteins, such as G-protein coupled receptors (GPCRs), are highly sensitive to the physical properties of the surrounding lipid membrane, including its order and curvature.[8][9]
Calamitic liquid crystals can be designed to interact with cell membranes, potentially modulating the organization of lipid domains and, consequently, the function of associated signaling proteins. For instance, the introduction of amphiphilic calamitic molecules could alter the packing and ordering of lipids within the membrane, influencing the formation and stability of lipid rafts. This, in turn, could modulate the signaling activity of raft-associated receptors.
One of the most critical signaling pathways in drug development is the G-protein coupled receptor (GPCR) signaling cascade. GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[10] The localization of GPCRs within specific membrane microdomains, such as lipid rafts, is known to regulate their signaling output.[11] By influencing the liquid crystalline properties of the cell membrane, specifically the formation and stability of ordered lipid domains, there is a potential to allosterically modulate GPCR activity. This represents a novel approach for the development of therapeutics that target the membrane environment of these critical receptors.
References
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.usm.my [eprints.usm.my]
- 4. researchgate.net [researchgate.net]
- 5. physics.wooster.edu [physics.wooster.edu]
- 6. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. structure-and-dynamics-of-gpcrs-in-lipid-membranes-physical-principles-and-experimental-approaches - Ask this paper | Bohrium [bohrium.com]
- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 11. Regulation of G protein-coupled receptor signaling by plasma membrane organization and endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Molecular Architecture and Mesophase Behavior: A Technical Guide to Structure-Property Relationships in Liquid Crystalline Compounds
For Researchers, Scientists, and Drug Development Professionals
Liquid crystalline compounds, existing in a state of matter between crystalline solids and isotropic liquids, possess unique properties that are highly sensitive to their molecular structure. This technical guide provides an in-depth exploration of the critical relationships between the molecular architecture of these compounds and their resulting mesophase behavior and physical properties. Understanding these relationships is paramount for the rational design of novel liquid crystal materials for a wide array of applications, from advanced display technologies to sophisticated drug delivery systems.
Core Principles of Liquid Crystallinity
Liquid crystals (LCs) are characterized by long-range orientational order, and in some cases, partial positional order.[1] This intermediate state of matter arises from the anisotropic shape of the constituent molecules, which are often elongated (calamitic) or disk-like (discotic).[1] The specific arrangement of these molecules defines the mesophase, with the most common types being nematic, smectic, and cholesteric.
Classification of Liquid Crystals
Liquid crystals are broadly categorized into two main types based on the stimulus that induces the mesophase:
-
Thermotropic Liquid Crystals: These exhibit phase transitions as a function of temperature.[1] Most technologically significant LCs are thermotropic.
-
Lyotropic Liquid Crystals: These form mesophases in the presence of a solvent, with the phase behavior dependent on both temperature and concentration.[1] Lyotropic LCs are particularly relevant in biological systems and for applications in drug delivery and formulation.[2][3][4]
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
"Liquid Crystalline Compounds" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Liquid Crystalline Compounds" -- "Thermotropic LCs" [len=1.5]; "Liquid Crystalline Compounds" -- "Lyotropic LCs" [len=1.5];
"Thermotropic LCs" -- "Temperature-Dependent Phase Transitions" [len=2.5]; "Lyotropic LCs" -- "Solvent- and Concentration-Dependent Phase Transitions" [len=2.5]; } } Caption: Classification of Liquid Crystalline Compounds.
Major Mesophases
The arrangement of molecules within a liquid crystal defines its mesophase, each with distinct physical properties.
-
Nematic (N) Phase: Molecules in the nematic phase have long-range orientational order, meaning they tend to align along a common direction, known as the director (n ), but lack positional order.[5] This phase is characterized by its fluidity.
-
Smectic (Sm) Phase: In addition to orientational order, smectic phases exhibit one-dimensional positional order, with molecules arranged in layers.[1] Different smectic phases exist, such as Smectic A (SmA), where the director is perpendicular to the layer planes, and Smectic C (SmC), where the director is tilted.[1][5]
-
Cholesteric (N*) or Chiral Nematic Phase: This phase is observed for chiral molecules. It is structurally similar to the nematic phase, but the director rotates helically throughout the sample, creating a periodic structure.[6] The distance over which the director rotates by 360° is known as the cholesteric pitch.[6]
The Influence of Molecular Structure on Liquid Crystalline Properties
The transition temperatures, mesophase type, and physical properties of a liquid crystal are intricately linked to its molecular structure. Key structural features include the rigid core, flexible terminal chains, and any linking groups.
The Rigid Core
The rigid core, typically composed of aromatic rings, is the primary determinant of the molecule's anisotropy and its tendency to form a liquid crystalline phase. The length and linearity of the core are crucial. For instance, oligo-p-phenylenes with a higher number of phenyl rings exhibit nematic and smectic phases at very high temperatures due to their increased aspect ratio.[7]
Flexible Terminal Chains
Alkyl or alkoxy chains attached to the rigid core significantly influence the melting point and the stability of the mesophase.
-
Chain Length: Increasing the alkyl chain length generally depresses the melting point. However, the effect on the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) is more complex. Often, an "odd-even" effect is observed, where the clearing temperatures of homologs with an even number of carbons in the alkyl chain are higher than those of their odd-numbered counterparts.[6] The nematic phase range can broaden with increasing chain length up to a certain point, after which smectic phases may be favored.[6][8]
-
Branching: Branched terminal chains tend to disrupt the molecular packing, leading to lower clearing points and a reduced tendency to form ordered phases.
Linking Groups and Lateral Substituents
Linking groups between aromatic rings in the core (e.g., esters, Schiff bases) and lateral substituents attached to the core also play a significant role.
-
Linking Groups: These can affect the linearity and polarity of the molecule, thereby influencing the mesophase stability.
-
Lateral Substituents: The size and position of lateral substituents can significantly impact the molecular shape and intermolecular interactions. Bulky lateral groups can reduce the clearing temperature by increasing the separation between molecules and disrupting the parallel alignment.
Quantitative Structure-Property Relationships
The following tables summarize key quantitative data illustrating the relationship between molecular structure and the physical properties of liquid crystalline compounds.
Table 1: Phase Transition Temperatures of Common Calamitic Liquid Crystals
| Compound | Abbreviation | Structure | Crystalline to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 4-Cyano-4'-pentylbiphenyl | 5CB | C₅H₁₁-(C₆H₄)₂-CN | 22.5 | 35.0[9][10] |
| 4-Methoxybenzylidene-4'-butylaniline | MBBA | CH₃O-(C₆H₄)-CH=N-(C₆H₄)-C₄H₉ | 21.0 | 48.0[11][12] |
| 4-Cyano-4'-hexyloxybiphenyl | 6OCB | C₆H₁₃O-(C₆H₄)₂-CN | 58.0 | 76.0[13] |
| para-Azoxyanisole | PAA | CH₃O-(C₆H₄)-N=N(O)-(C₆H₄)-OCH₃ | 118.0 | 134.0[14] |
Table 2: Effect of Alkyl Chain Length on the Nematic-Isotropic Transition Temperature (TNI) of the 4-alkyl-4'-cyanobiphenyl (nCB) Series
| n (Number of Carbon Atoms) | TNI (°C) |
| 3 | 4.5 |
| 4 | 16.5 |
| 5 | 35.0[9] |
| 6 | 29.0 |
| 7 | 42.8 |
| 8 | 40.5 |
Note: Data for n=3, 4, 6, 7, 8 are representative values and can vary slightly based on the source.
Table 3: Relationship Between Chiral Dopant Concentration and Cholesteric Pitch
The pitch (p) of a cholesteric liquid crystal is inversely proportional to the concentration (c) of the chiral dopant and its helical twisting power (HTP), as described by the equation: p = 1 / (c × HTP) .[15]
| Chiral Dopant | Nematic Host | Concentration (wt%) | Pitch (μm) |
| R811 | 5CB | 0.5 | ~10 |
| R811 | 5CB | 1.0 | ~5 |
| ZLI-4572 | MLC-6657-000 | 6 | ~0.46 |
| ZLI-4572 | MLC-6657-000 | 10 | ~0.27 |
Note: Data is illustrative and sourced from various studies.[15][16]
Experimental Protocols for Liquid Crystal Characterization
A combination of techniques is essential for the comprehensive characterization of liquid crystalline materials.
Polarized Optical Microscopy (POM)
Principle: POM is a fundamental technique for identifying liquid crystalline phases and observing phase transitions. It utilizes the birefringent (anisotropic optical) nature of liquid crystals.[17][18] When a liquid crystal sample is placed between two crossed polarizers, it can rotate the plane of polarized light, resulting in the transmission of light and the appearance of characteristic textures.[19] Isotropic liquids, on the other hand, appear dark.
Methodology:
-
Sample Preparation: A small amount of the liquid crystalline material is placed on a clean glass microscope slide and covered with a coverslip. For thermotropic LCs, the slide is placed on a hot stage to control the temperature.
-
Microscope Setup: The microscope is equipped with a polarizer (typically oriented East-West) and an analyzer (oriented North-South), creating a "crossed polars" configuration.[20]
-
Observation: The sample is heated and cooled at a controlled rate while being observed through the microscope.
-
Phase Identification: The appearance and disappearance of birefringent textures upon heating and cooling indicate the phase transition temperatures. The specific texture (e.g., Schlieren, focal conic, fingerprint) is characteristic of the mesophase (nematic, smectic, cholesteric).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time.[13] Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram. This technique is used to determine the transition temperatures and the associated enthalpy changes.[21]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat and cool the sample at a constant rate (e.g., 5-20 °C/min) over a specified temperature range.[13]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram shows endothermic peaks (on heating) or exothermic peaks (on cooling) at the phase transition temperatures. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
X-ray Diffraction (XRD)
Principle: XRD is a powerful technique for determining the molecular arrangement and structural parameters of liquid crystal phases.[22] By analyzing the diffraction pattern of X-rays passing through the sample, information about positional order, such as layer spacing in smectic phases, can be obtained.[23]
Methodology:
-
Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube. The sample can be aligned using a magnetic field if desired. The capillary is placed in a temperature-controlled holder.
-
Instrument Setup: A monochromatic X-ray beam is directed at the sample. A 2D detector is used to collect the scattered X-rays.
-
Data Acquisition: Diffraction patterns are collected at different temperatures, corresponding to the different mesophases identified by POM and DSC.
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): Sharp, Bragg-like reflections in the small-angle region are indicative of the layered structure of smectic phases. The position of these peaks can be used to calculate the smectic layer spacing.
-
Wide-Angle X-ray Scattering (WAXS): A diffuse halo in the wide-angle region is characteristic of the liquid-like positional order within the nematic and smectic A phases. More ordered smectic phases may show sharper peaks in this region, indicating a higher degree of in-plane ordering.
-
Applications in Drug Development
The unique properties of liquid crystals, particularly lyotropic systems, make them highly promising for advanced drug delivery applications.[2][3] Their ability to encapsulate both hydrophilic and hydrophobic drug molecules, and their structural similarity to biological membranes, offers several advantages:[4]
-
Controlled Release: The ordered structure of liquid crystalline phases can be tailored to control the release rate of encapsulated drugs.[3]
-
Enhanced Bioavailability: Liquid crystal formulations can improve the solubility and absorption of poorly water-soluble drugs.
-
Targeted Delivery: The surface of liquid crystal nanoparticles can be functionalized for targeted delivery to specific tissues or cells.[2]
-
Protection of Active Ingredients: The liquid crystalline matrix can protect sensitive drug molecules from degradation.[16]
The principles of structure-property relationships discussed in this guide are directly applicable to the design of liquid crystal-based drug delivery systems with optimized loading capacity, stability, and release profiles.
Conclusion
The relationship between molecular structure and the properties of liquid crystalline compounds is a cornerstone of materials science. A thorough understanding of how the rigid core, flexible tails, and other molecular features dictate the mesophase behavior is essential for the design of new materials with tailored properties. The experimental techniques outlined provide the necessary tools for the comprehensive characterization of these fascinating materials, paving the way for their application in diverse fields, from next-generation electronics to innovative pharmaceutical formulations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.aps.org [journals.aps.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid viscosity : chart of 150+ common liquids [powderprocess.net]
- 6. researchgate.net [researchgate.net]
- 7. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals [mdpi.com]
- 9. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica [mdpi.com]
- 12. Observing phase transitions [doitpoms.ac.uk]
- 13. cskscientificpress.com [cskscientificpress.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemicke-listy.cz [chemicke-listy.cz]
- 20. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. barron.rice.edu [barron.rice.edu]
Unveiling the Influence of Terminal Alkoxy Chains on Liquid Crystalline Homologous Series: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous series of liquid crystals (LCs) bearing terminal alkoxy chains represent a cornerstone in the study of calamitic (rod-like) mesogens. The systematic variation of the alkoxy chain length (-(CH₂)n-CH₃) provides a powerful tool to finely tune the mesomorphic properties, including the transition temperatures and the types of liquid crystal phases exhibited. This precise control over the material's bulk properties, stemming from subtle changes at the molecular level, makes these compounds highly valuable for a wide range of applications, from advanced display technologies to sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the synthesis, characterization, and phase behavior of these fascinating materials, with a focus on providing actionable data and detailed experimental methodologies for professionals in the field.
The Role of the Terminal Alkoxy Chain
The length of the terminal alkoxy chain plays a critical role in dictating the intermolecular interactions and, consequently, the macroscopic properties of the liquid crystal. As the chain length increases, several competing effects come into play:
-
Anisotropic van der Waals Interactions: Longer chains lead to stronger anisotropic van der Waals forces between molecules, which tends to stabilize the mesophase and increase the clearing point (the temperature at which the material becomes an isotropic liquid).
-
Molecular Packing and Steric Effects: The flexible alkoxy chains influence how the rigid cores of the molecules pack together. This can favor the formation of different mesophases, such as the more ordered smectic phases over the less ordered nematic phase.
-
Odd-Even Effect: A well-documented phenomenon in homologous series, the clearing temperatures often alternate as the number of carbon atoms in the alkoxy chain switches between odd and even. This is attributed to the different orientations of the terminal C-C bond relative to the molecular long axis, which affects the overall molecular anisotropy.
Data Presentation: Mesomorphic Properties of Common Homologous Series
The following tables summarize the phase transition temperatures for three common homologous series of liquid crystals with terminal alkoxy chains: 4-n-alkoxybenzoic acids, 4-n-alkoxy-4'-cyanobiphenyls, and a series of Schiff base liquid crystals.
Table 1: Phase Transition Temperatures of 4-n-alkoxybenzoic acids
| n (Number of Carbon Atoms in Alkoxy Chain) | Crystal to Smectic C (°C) | Smectic C to Nematic (°C) | Nematic to Isotropic (°C) |
| 3 | 99 | 108 | 147 |
| 4 | 100 | - | 147 |
| 5 | 92 | 106 | 153 |
| 6 | 96 | 115 | 161 |
| 7 | 98 | 122 | 147 |
| 8 | 108 | 130 | 148 |
| 9 | 115 | 135 | 143 |
| 10 | 122 | 138 | 142 |
Table 2: Phase Transition Temperatures of 4-n-alkoxy-4'-cyanobiphenyls (nOCB) [1]
| n (Number of Carbon Atoms in Alkoxy Chain) | Crystal to Nematic/Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |
| 1 | 102 | - | 118 |
| 2 | 89 | - | 103 |
| 3 | 72 | - | 93 |
| 4 | 55 | - | 76 |
| 5 | 52 | 67 | 75 |
| 6 | 58 | - | 76 |
| 7 | 54 | 75 | 84 |
| 8 | 54.5 | 67 | 80 |
| 9 | 64 | 78.5 | 80 |
| 10 | 60 | 83 | 85 |
Table 3: Phase Transition Temperatures of a Homologous Series of N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline Schiff Bases [2][3]
| n (Number of Carbon Atoms in Alkoxy Chain) | Crystal to Nematic/Smectic (°C) | Smectic to Nematic (°C) | Nematic to Isotropic (°C) |
| 1 | - | - | Non-mesogenic |
| 2 | - | - | Non-mesogenic |
| 3 | 125 (N) | - | 235 |
| 4 | 120 (N) | - | 248 |
| 5 | 118 (N) | - | 240 |
| 6 | 115 (N) | - | 232 |
| 7 | 110 (Sm) | 190 | 225 |
| 8 | 105 (Sm) | 195 | 220 |
Mandatory Visualization
Caption: General synthetic pathway for an alkoxy-terminated Schiff base liquid crystal.
Caption: Experimental workflow for the characterization of a new homologous series of liquid crystals.
Caption: Logical relationship between increasing alkoxy chain length and mesomorphic properties.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes of the liquid crystalline materials.[1]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty sealed pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its lowest expected transition (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its clearing point into the isotropic phase.
-
Hold the sample in the isotropic phase for a few minutes to ensure a uniform state and erase any thermal history.
-
Cool the sample at the same constant rate (e.g., 10 °C/min) back to the starting temperature.
-
A second heating scan is often performed to ensure the reproducibility of the transitions.
-
-
Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
Objective: To visually identify the different liquid crystal phases by observing their characteristic textures.[4][5]
Methodology:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide.
-
Cover Slip: Cover the sample with a clean cover slip and gently press to create a thin film.
-
Hot Stage: Place the slide on a calibrated hot stage attached to the polarizing microscope.
-
Observation:
-
Heat the sample into the isotropic phase, where the field of view will be dark between crossed polarizers.
-
Slowly cool the sample (e.g., at 1-5 °C/min) while observing through the eyepieces.
-
As the sample transitions into a liquid crystal phase, birefringent textures will appear.
-
Record the temperatures at which these textures appear and change.
-
Characteristic textures to look for include:
-
Nematic: Schlieren or marbled textures.
-
Smectic A: Focal conic fan or homeotropic textures.
-
Smectic C: Broken focal conic or schlieren textures.
-
-
-
Image Capture: Capture images of the characteristic textures for each phase for documentation and analysis.
X-Ray Diffraction (XRD)
Objective: To determine the molecular arrangement and structural parameters, such as layer spacing in smectic phases.[6][7]
Methodology:
-
Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary tube (e.g., 1.0 mm diameter).
-
Sample Alignment (Optional but Recommended): For more detailed structural information, the sample can be aligned. This is often achieved by placing the capillary in a magnetic field while slowly cooling it from the isotropic phase through the mesophases.
-
Instrument Setup: Mount the capillary in the goniometer of the X-ray diffractometer. A temperature-controlled stage is used to maintain the sample at the desired temperature for each mesophase.
-
Data Collection:
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected by an area detector.
-
Diffraction patterns are collected for each identified mesophase.
-
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): Sharp reflections in the small-angle region are indicative of the layered structure of smectic phases. The position of these peaks can be used to calculate the smectic layer spacing (d) using Bragg's law (nλ = 2d sinθ).
-
Wide-Angle X-ray Scattering (WAXS): A diffuse halo in the wide-angle region is characteristic of the liquid-like positional order of the molecules within the nematic phase or within the layers of a smectic A or C phase. The position of this halo gives an indication of the average intermolecular distance.
-
Conclusion
The study of homologous series of liquid crystals with terminal alkoxy chains provides invaluable insights into the fundamental principles of structure-property relationships in soft matter. The ability to systematically tune the mesomorphic behavior by simply extending an alkyl chain offers a powerful platform for the rational design of new materials with tailored properties. The experimental techniques outlined in this guide—DSC for thermodynamic characterization, POM for textural identification, and XRD for structural elucidation—form a complementary suite of tools essential for any researcher in the field. For professionals in drug development, the understanding and control of these self-assembling systems can pave the way for novel formulation strategies and targeted delivery vehicles.
References
- 1. cskscientificpress.com [cskscientificpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. The world of liquid crystals as seen through X-ray diffraction – Laboratoire de physique des Solides [lps.u-psud.fr]
Synthesis of Phenyl-Ring Containing Liquid Crystal Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core synthetic methodologies for preparing liquid crystal precursors that feature phenyl rings as a central structural motif. The inherent rigidity and aromaticity of the phenyl group make it a fundamental building block in the design of mesogenic molecules. This document details key experimental protocols, presents comparative quantitative data, and visualizes the synthetic workflows for the preparation of these crucial intermediates.
Core Synthetic Strategies
The synthesis of liquid crystal precursors containing phenyl rings predominantly relies on two powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of biaryl systems and esterification for linking phenyl rings through an ester bridge. These methods offer a high degree of control over the final molecular architecture, allowing for the systematic variation of substituents to fine-tune the mesomorphic properties.
Suzuki-Miyaura Coupling for Biphenyl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone in the synthesis of biphenyl-containing liquid crystals, such as the widely studied 4-alkyl-4'-cyanobiphenyls. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an aryl halide. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[1][2]
Esterification for Phenyl Benzoate Systems
Esterification is a fundamental reaction for creating liquid crystal precursors where two or more phenyl rings are connected by an ester linkage. This method is broadly applicable and can be achieved through various protocols, including Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol) and Steglich esterification (using coupling agents like DCC and DMAP).[3][4] The resulting phenyl benzoates are a significant class of liquid crystals.[5]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of representative phenyl-ring containing liquid crystal precursors.
Synthesis of 4-Pentyl-4'-cyanobiphenyl (5CB) via Suzuki-Miyaura Coupling
This protocol outlines a typical multi-step synthesis of the well-known liquid crystal, 4-pentyl-4'-cyanobiphenyl (5CB).[6]
Step 1: Synthesis of 4-Pentylbromobenzene
-
Acylation: To a solution of bromobenzene in a suitable solvent (e.g., dichloromethane), add pentanoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding ice-water, followed by extraction with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction (Wolff-Kishner or Clemmensen): The resulting ketone is reduced to the corresponding alkyl chain. For a Wolff-Kishner reduction, the ketone is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol).
-
Purify the resulting 4-pentylbromobenzene by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 4-pentylbromobenzene, 4-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a base (e.g., sodium carbonate or potassium phosphate).[2]
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the starting materials are consumed (monitored by GC or TLC).
-
Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 4-pentyl-4'-cyanobiphenyl.
Synthesis of Phenyl Benzoate via Esterification
This protocol describes a general method for the synthesis of a phenyl benzoate liquid crystal precursor.
-
Reaction Setup: In a round-bottom flask, dissolve a 4-substituted benzoic acid and a 4-substituted phenol in a suitable solvent such as dichloromethane or THF.
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4]
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain the pure phenyl benzoate ester.
Data Presentation
The following tables summarize key quantitative data for the synthesis of various phenyl-ring containing liquid crystal precursors.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Purity (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/Acetone | 94 | >99 | [4] |
| Bromobenzene | Phenylboronic acid | Pd/g-C₃N₄ | K₂CO₃ | Ethanol/Water | 97 | >99 | [7] |
| p-Nitrochlorobenzene | Phenylboronic acid | Nano-Pd | K₂CO₃ | DMF/Water | 90 | >98 | [8] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Nano-Pd | K₂CO₃ | DMF/Water | 99 | >99 | [8] |
Table 2: Phase Transition Temperatures of 4-Alkyl-4'-cyanobiphenyls (nCB)
| Compound | n | C-N or C-I (°C) | N-I (°C) | Reference |
| 5CB | 5 | 22.5 | 35.0 | [6] |
| 7CB | 7 | 30.0 | 42.8 | [9] |
| 8OCB | 8 | 54.5 | 80.0 | [9] |
Table 3: Phase Transition Temperatures of Selected Phenyl Benzoates
| R1 | R2 | C-SmA (°C) | SmA-N (°C) | N-I (°C) | Reference |
| C₅H₁₁O | CN | - | - | 118 | |
| C₆H₁₃O | CN | - | - | 115 | |
| C₇H₁₅O | CN | 84 | - | 114 | |
| C₈H₁₇O | CN | 82 | 107 | 114 |
Visualizations
The following diagrams illustrate the key synthetic workflows and logical relationships in the synthesis of phenyl-ring containing liquid crystal precursors.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of phenyl benzoate esters.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. srd.nist.gov [srd.nist.gov]
- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 9. syrris.jp [syrris.jp]
Characterization of Mesogenic Properties in Calamitic Liquid Crystals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Calamitic liquid crystals, characterized by their rod-like molecular shape, are fundamental to a vast array of technologies, from high-resolution displays to advanced sensor systems. For researchers and drug development professionals, understanding and precisely characterizing the mesogenic properties of these materials is paramount for designing novel materials with tailored functionalities. This technical guide provides an in-depth overview of the core techniques used to characterize the liquid crystalline phases of calamitic mesogens, with a focus on experimental protocols, data interpretation, and the relationship between molecular structure and mesomorphic behavior.
Introduction to Calamitic Liquid Crystals and their Mesophases
Calamitic liquid crystals are organic molecules that exhibit intermediate states of matter, known as mesophases, between the crystalline solid and the isotropic liquid states.[1] These phases possess a degree of molecular order, which gives rise to their unique anisotropic properties. The molecular structure of a typical calamitic liquid crystal consists of three key components: a rigid core, flexible terminal chains, and often a linking group.[2]
The arrangement of these molecules in the mesophase determines its type. The most common mesophases for calamitic liquid crystals are:
-
Nematic (N) Phase: Molecules exhibit long-range orientational order, aligning their long axes along a common direction called the director, but lack positional order.[3]
-
Smectic (Sm) Phases: Molecules are arranged in layers, exhibiting both orientational and some degree of positional order.[4] Different smectic phases are distinguished by the arrangement of molecules within the layers (e.g., Smectic A, where the director is perpendicular to the layer plane, and Smectic C, where it is tilted).[5]
The transition between these phases occurs at specific temperatures and is associated with distinct changes in physical properties, which can be detected and quantified using various analytical techniques.
Core Characterization Techniques
A comprehensive characterization of calamitic liquid crystals typically involves a combination of thermal analysis, optical microscopy, and X-ray diffraction.[6]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8]
-
Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal sample into an aluminum DSC pan.[9] Ensure good thermal contact between the sample and the bottom of the pan.[9] Seal the pan hermetically to prevent any loss of sample during heating.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion, such as indium.[10]
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (transition to the isotropic liquid phase) to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions from the isotropic liquid to the liquid crystalline phases and finally to the crystalline state.
-
Heat the sample again at the same controlled rate (e.g., 10 °C/min) to observe the transitions from the crystalline state to the liquid crystalline phases and to the isotropic liquid.[11]
-
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The enthalpy change (ΔH) for each transition is calculated by integrating the area under the corresponding peak.[1]
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is a powerful technique for the visual identification of liquid crystal phases based on their unique optical textures.[12] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions.[13]
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating and Cooling Stage: Mount the slide on a hot stage connected to a temperature controller to allow for precise heating and cooling of the sample.
-
Microscope Setup: Use a polarizing microscope equipped with two polarizers (a polarizer and an analyzer) set in a crossed position (90° to each other).[4]
-
Observation:
-
Heat the sample to its isotropic liquid phase, where the field of view will appear dark.
-
Slowly cool the sample and observe the formation of birefringent textures as it transitions into different mesophases.
-
Record the temperatures at which these textural changes occur.
-
Characteristic textures, such as the schlieren or marbled texture for the nematic phase and the focal conic or fan-shaped texture for smectic phases, are used for phase identification.[5]
-
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) provides detailed information about the molecular arrangement and structural parameters of liquid crystal phases, such as layer spacing in smectic phases.[14]
-
Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary tube (e.g., 1.5 mm diameter). The sample is then heated to its isotropic phase and slowly cooled into the desired mesophase within a temperature-controlled holder. For some studies, alignment of the liquid crystal director can be achieved using a magnetic field.[15]
-
Instrument Setup: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected by a 2D detector.[16]
-
Data Acquisition: Diffraction patterns are collected at various temperatures corresponding to the different mesophases identified by DSC and POM.
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): Provides information about long-range order, such as the layer spacing (d) in smectic phases, which appears as a sharp reflection at low scattering angles.
-
Wide-Angle X-ray Scattering (WAXS): Gives information about the short-range positional order, such as the average intermolecular distance, which appears as a diffuse halo at wider scattering angles.[15]
-
The nature and position of the diffraction peaks are used to confirm the mesophase type and determine key structural parameters. For example, a sharp inner ring in the SAXS region and a diffuse outer ring in the WAXS region are characteristic of a smectic A phase.[14]
-
Data Presentation: Quantitative Analysis of Mesogenic Properties
The quantitative data obtained from DSC measurements are crucial for comparing the mesomorphic properties of different calamitic liquid crystals. This data is typically summarized in tables.
Table 1: Phase Transition Temperatures and Enthalpies for a Series of Calamitic Liquid Crystals
| Compound | Heating/Cooling | Transition | Temperature (°C) | ΔH (kJ/mol) | Reference |
| Compound 4 | Heating | Cr → N | 90.5 | 7.13 | [5] |
| N → I | 139 | 0.47 | [5] | ||
| Cooling | I → N | 139 | - | [5] | |
| N → Cr | 36 | - | [5] | ||
| Compound 5 | Heating | Cr → N | 90.5 | - | [12] |
| N → I | 139 | - | [12] | ||
| Cooling | I → N | - | - | [12] | |
| N → Cr | 36 | - | [12] | ||
| Compound 6 | Heating | Cr → Sm | 97 | - | [5] |
| Sm → N | 111 | - | [5] | ||
| N → I | 142 | - | [5] | ||
| Compound 7 | Heating | Cr → N | 101 | - | [5] |
| N → I | 131 | - | [5] | ||
| 2ES-n Series | - | - | - | - |
Cr: Crystalline, N: Nematic, Sm: Smectic, I: Isotropic. Note: Enthalpy values are often reported for the heating cycle.
Visualization of Concepts and Workflows
Diagrams are essential for visualizing the relationships between molecular structure, experimental procedures, and the resulting mesogenic properties.
Caption: Workflow for the design, synthesis, and characterization of calamitic liquid crystals.
Caption: Relationship between molecular structure and mesophase behavior in calamitic liquid crystals.
Conclusion
The systematic characterization of calamitic liquid crystals through the combined application of DSC, POM, and XRD is essential for understanding their mesogenic properties. This guide provides a foundational framework for the experimental protocols and data interpretation required for this process. A thorough understanding of these techniques empowers researchers to establish clear structure-property relationships, which is critical for the rational design of new liquid crystalline materials with desired characteristics for a wide range of applications, including their potential use in advanced drug delivery systems.
References
- 1. webs.ucm.es [webs.ucm.es]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy [micro.magnet.fsu.edu]
- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Synthesis, characterization and texture observations of calamitic liquid crystalline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 8. web.williams.edu [web.williams.edu]
- 9. tainstruments.com [tainstruments.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. chemicke-listy.cz [chemicke-listy.cz]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. barron.rice.edu [barron.rice.edu]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Acylation of 4-Pentyloxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are versatile intermediates in the production of a wide array of therapeutic agents and functional materials. 4-Pentyloxybenzene, an aromatic ether with a five-carbon alkyl chain, serves as a valuable substrate in medicinal chemistry due to the lipophilic nature of the pentyloxy group, which can enhance the pharmacokinetic properties of drug candidates. The acylation of 4-pentyloxybenzene, typically at the para-position, yields 1-(4-(pentyloxy)phenyl)ethan-1-one, a key building block for more complex molecular architectures.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of 4-pentyloxybenzene, focusing on the use of acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.
Reaction Principle
The Friedel-Crafts acylation of 4-pentyloxybenzene proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the formation of a highly reactive acylium ion, followed by its attack on the electron-rich aromatic ring of 4-pentyloxybenzene. The pentyloxy group is an ortho-, para-directing activator, meaning it increases the electron density of the benzene ring, particularly at the ortho and para positions, thus facilitating the electrophilic attack. Due to steric hindrance from the bulky pentyloxy group, the acylation reaction predominantly occurs at the less hindered para-position.[1]
The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[2][3][4] The Lewis acid coordinates to the chlorine atom of the acetyl chloride, leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺), which acts as the electrophile.[5][6] The subsequent attack of the 4-pentyloxybenzene on the acylium ion forms a sigma complex (arenium ion), which then loses a proton to regenerate the aromaticity and yield the final product, 4-pentyloxyacetophenone.[7]
Quantitative Data Summary
The following table summarizes typical quantitative data for the Friedel-Crafts acylation of alkoxybenzenes, providing a reference for expected outcomes when performing the acylation of 4-pentyloxybenzene. While specific data for 4-pentyloxybenzene is not extensively reported, the data for anisole (methoxybenzene) serves as a reliable benchmark due to the similar electronic effects of the alkoxy groups.
| Substrate | Acylating Agent | Catalyst (Molar Eq.) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | 2-3 | 150 | >99 | Makihara et al. |
| Toluene | Acetyl Chloride | AlCl₃ (1.5) | Dichloromethane | 1 (at -15°C) then overnight (RT) | -15 to RT | 85 | Bravo et al.[8] |
| Benzene | Acetyl Chloride | AlCl₃ (catalytic) | - | 0.5 | 60 | - | Chemistry LibreTexts[9] |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O (0.1) | Ionic Liquid | 24 | 60 | 65-94 | Beilstein Journal of Organic Chemistry |
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale Friedel-Crafts acylation of 4-pentyloxybenzene.
Materials:
-
4-Pentyloxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (50 mL) in the flask and cool the mixture to 0 °C using an ice bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of 4-pentyloxybenzene (1.0 eq.) and acetyl chloride (1.05 eq.) in anhydrous dichloromethane (25 mL).
-
Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0 °C. Vigorous evolution of HCl gas will be observed.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by the slow addition of concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-pentyloxyacetophenone.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Acetyl chloride is a corrosive and lachrymatory liquid. Handle with appropriate personal protective equipment (gloves, safety goggles).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction generates HCl gas, which is corrosive and toxic. Ensure proper ventilation and trapping of the off-gas if necessary.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Williamson Ether Synthesis for the Preparation of Alkoxybenzenes
For Researchers, Scientists, and Drug Development Professionals
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This application note focuses on its specific utility in synthesizing alkoxybenzenes (aryl ethers), which are significant structural motifs in pharmaceuticals, fragrances, and other high-value chemical compounds. The reaction proceeds via an SN2 mechanism, involving the nucleophilic displacement of a halide from a primary alkyl halide by a phenoxide ion.[1][2][3][4]
General Reaction Mechanism and Principles
The synthesis of alkoxybenzenes via the Williamson method is a two-step process. First, a phenolic starting material is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion. In the second step, this phenoxide ion acts as a nucleophile and attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate), forming the aryl ether and a salt byproduct.[1][2][5]
Because the reaction follows an SN2 pathway, the choice of reactants is critical. The alkylating agent must be an unhindered primary (1°) halide to minimize the competing E2 elimination reaction, which becomes significant with secondary (2°) and is the major pathway for tertiary (3°) halides.[4][6][7][8] The phenoxide can be derived from a wide range of substituted phenols, making this method highly versatile.
Caption: Reaction mechanism for the Williamson ether synthesis of alkoxybenzenes.
Quantitative Data Summary
The efficiency of the Williamson ether synthesis for alkoxybenzenes is influenced by the choice of reactants, base, solvent, and reaction temperature. Below are tables summarizing typical reaction parameters and comparative data for the synthesis of phenetole, a common alkoxybenzene.
Table 1: General Reaction Parameters for Alkoxybenzene Synthesis
| Starting Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenol | Methyl Iodide | NaOH / Na | Ethanol | Reflux | >90 |
| Phenol | Ethyl Iodide / Bromide | NaOH / K₂CO₃ | Ethanol / Butanone | 50 - 100 | 85-95 |
| Acetaminophen | Ethyl Iodide | K₂CO₃ | Methyl Ethyl Ketone | Reflux (~80) | 60-90 |
| p-Cresol | Benzyl Bromide | NaH | DMF | 50 - 80 | >90 |
| Salicylaldehyde | Chloroacetic acid | NaOH | Water | 70-100 | ~70 |
Yields are typical and can vary based on specific reaction scale and purification methods.[3]
Table 2: Comparative Data for Catalytic Phenetole Synthesis This table presents data for alternative catalytic methods for producing phenetole (ethoxybenzene), highlighting the versatility of synthetic approaches.
| Catalyst | Alkylating Agent | Temp (°C) | Phenol Conversion (%) | Phenetole Selectivity (%) |
| 20% K₂CO₃ / Active Carbon | Diethyl Carbonate | 320 | 86.8 | 98.1 |
| 10% Potassium Acetate / Active Carbon | Diethyl Carbonate | 280 | 79.3 | 99.3 |
| 10% NaOH / Active Carbon | Diethyl Carbonate | 280 | 65.5 | 97.5 |
| 25% K₂CO₃ / NaY | Diethyl Carbonate | 150 | 99.5 | 97.8 |
Data sourced from patent and research literature exploring greener alkylating agents like diethyl carbonate.[9][10]
Detailed Experimental Protocols
A general workflow for the synthesis is outlined below, followed by a specific, detailed protocol for the laboratory-scale synthesis of Phenacetin from Acetaminophen.
Caption: General experimental workflow for Williamson ether synthesis.
Protocol: Synthesis of Phenacetin from Acetaminophen
This protocol details the synthesis of phenacetin, an alkoxybenzene derivative, from the widely available starting material acetaminophen.
Materials:
-
Acetaminophen (p-hydroxyacetanilide): 500 mg
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered: 665 mg
-
Iodoethane (Ethyl Iodide): 0.64 mL
-
2-Butanone (Methyl Ethyl Ketone, MEK): 7 mL
-
5% Aqueous Sodium Hydroxide (NaOH)
-
tert-Butyl methyl ether (TBME) or Dichloromethane
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
25 mL Round-Bottom Flask (RBF), magnetic stir bar, water-jacketed condenser, heating mantle/hot plate.
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask, add acetaminophen (500 mg), anhydrous potassium carbonate (665 mg), and 2-butanone (7 mL).[11] Note that K₂CO₃ will not dissolve completely.
-
Add a magnetic stir bar to the flask. Using a syringe or pipette, add iodoethane (0.64 mL).
-
Reflux: Attach a water-jacketed condenser to the flask and ensure a steady flow of cool water (in at the bottom, out at the top). Heat the mixture to a gentle reflux using a heating mantle or hot plate.[11][12]
-
Maintain the reflux with constant stirring for 60 minutes. The timing should begin once the solution is actively boiling.[11]
-
Workup - Extraction: After one hour, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the contents to a separatory funnel or a large centrifuge tube. Rinse the RBF with tert-butyl methyl ether (TBME, 2 x 4 mL) and add the rinsings to the funnel.[11]
-
Aqueous Wash: Add 5% aqueous NaOH (~4 mL) to the funnel to extract any unreacted acidic acetaminophen.[11][13] Cap the funnel, shake gently while venting frequently, and allow the layers to separate.
-
Drain and discard the lower aqueous layer. Repeat the wash with another 4 mL portion of 5% NaOH.
-
Wash the remaining organic layer with brine (~5 mL) to remove residual water and base.[11] Drain and discard the aqueous layer.
-
Drying and Isolation: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of a drying agent (e.g., anhydrous CaCl₂ or Na₂SO₄) and swirl for 5-10 minutes.[11][13]
-
Carefully decant or filter the dried solution into a pre-weighed flask to remove the drying agent.
-
Purification: Remove the solvent using a rotary evaporator to yield the crude phenacetin solid.[14]
-
Purify the crude product by recrystallization, typically from a mixed solvent system like ethanol/water or by dissolving in a minimum amount of hot ethyl acetate.[15][16]
-
Characterization: Collect the pure crystals by vacuum filtration, allow them to air dry, and record the final mass to calculate the percent yield. Characterize the product by determining its melting point (literature value: 133-136°C) and acquiring IR and NMR spectra.[14]
References
- 1. Explain the preparation of anisole by Williamson's ether synthesis | Filo [askfilo.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Anisole can be prepared by the action of methyl iodide on sodium phenate. The reaction is called:(a)- Wurtz reaction(b)- Williamson’s reaction(c)- Fittig’s reaction(d)- Etard reaction [vedantu.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN101033176A - A kind of method of synthesizing phenetole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. studylib.net [studylib.net]
- 14. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 15. studylib.net [studylib.net]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for the Esterification of Long-Chain Keto Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain keto acids (LCKAs) are important molecules in various biological and chemical processes. Their unique bifunctional nature, containing both a ketone and a carboxylic acid group, makes them valuable synthons for the preparation of pharmaceuticals, polymers, and other high-value chemicals. The esterification of the carboxylic acid moiety is a critical step in many synthetic pathways, as it protects the acid group, improves solubility in organic solvents, and facilitates purification and subsequent reactions. This document provides detailed protocols and comparative data for the effective esterification of LCKAs.
Overview of Esterification Methods
Several methods are available for the esterification of long-chain keto acids, each with its own advantages and disadvantages. The choice of method often depends on the scale of the reaction, the sensitivity of the substrate to acidic or thermal conditions, and the desired purity of the product.
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.[1] It is a cost-effective and straightforward procedure, particularly for large-scale synthesis.[2] However, the reaction is an equilibrium process, often requiring a large excess of the alcohol or the removal of water to drive the reaction to completion.[3]
-
Diazomethane and TMS-Diazomethane Esterification: Diazomethane (CH₂N₂) is a highly efficient reagent for converting carboxylic acids to their methyl esters under mild conditions, with nitrogen gas as the only byproduct.[4] This method is rapid and often results in quantitative yields with high purity, requiring minimal workup.[4][5] However, diazomethane is toxic and potentially explosive, necessitating careful handling.[5] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane), which is commercially available and easier to handle.[6][7]
-
Catalytic Esterification: Various catalysts can be employed to promote the esterification of long-chain fatty acids. These can range from simple mineral acids to solid acid catalysts like acidic clays or resins.[8][9] Catalytic methods can offer high yields and may be more environmentally friendly, especially with reusable solid catalysts.
Quantitative Data Summary
The following table summarizes quantitative data for different esterification methods applied to long-chain acids, providing a basis for method selection.
| Method | Substrate | Alcohol | Catalyst | Conditions | Reaction Time | Yield (%) | Reference(s) |
| Fischer Esterification | Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | Reflux (~120°C) | 1 hour | Not specified | [10] |
| Fischer Esterification | Hydroxy Acid | Ethanol | Conc. H₂SO₄ | Reflux | 2 hours | 95 | [2] |
| Fischer Esterification | Hippuric Acid | Cyclohexanol | p-TsOH | Reflux with Dean-Stark | 30 hours | 96 | [2] |
| Fischer Esterification | Stearic Acid | Ethanol | Montmorillonite KSF/0 | 150°C | 4 hours | ~97 (conversion) | [8] |
| TMS-Diazomethane | Boc-D-Ser(Bzl)-OH | Methanol (solvent) | - | 0°C to RT | 5 hours | 100 | [6][11] |
| Diazomethane | Benzoic Acid | Methanol (solvent) | - | Not specified | ~3 hours | 88-90 | [12] |
| Catalytic (Oxidation/Esterification) | 12-Hydroxystearic Acid | Methanol | H₂SO₄ | Heating | Not specified | Not specified | [13] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of a Long-Chain Keto Acid (e.g., 12-Ketostearic Acid)
This protocol is a general procedure for the acid-catalyzed esterification of a long-chain keto acid using an excess of alcohol as both reactant and solvent.
Materials:
-
Long-chain keto acid (e.g., 12-ketostearic acid) (1.0 equiv)
-
Anhydrous methanol or ethanol (in large excess, to serve as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 equiv)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or diethyl ether for extraction
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the long-chain keto acid and a large excess of the alcohol (e.g., 20-40 equivalents).
-
Carefully and slowly add the acid catalyst to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux with constant stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Methyl Esterification using TMS-Diazomethane
This protocol provides a method for the rapid and high-yield methylation of long-chain keto acids under mild conditions.[6][11]
Materials:
-
Long-chain keto acid (1.0 equiv)
-
TMS-diazomethane solution (e.g., 2.0 M in hexanes) (1.2-1.5 equiv)
-
Methanol
-
Diethyl ether or a mixture of diethyl ether and methanol
-
Round-bottom flask or vial
-
Stir bar
-
Ice bath
-
Syringe or dropping funnel
Procedure:
-
Dissolve the long-chain keto acid in a mixture of diethyl ether and methanol (e.g., 7:2 v/v) in a round-bottom flask with a stir bar.[6][11]
-
Cool the solution in an ice bath to 0°C.
-
Slowly add the TMS-diazomethane solution dropwise to the stirred solution over 5-10 minutes. Evolution of nitrogen gas should be observed.[6][11]
-
Stir the reaction mixture at 0°C for 2-3 hours.
-
If TLC analysis shows incomplete reaction, an additional portion of TMS-diazomethane can be added and the reaction stirred for a further 2-3 hours.[6][11]
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator. The product is often of high purity and may not require further purification.
Safety Precautions:
-
TMS-diazomethane is a safer alternative to diazomethane but should still be handled with care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Fischer esterification involves the use of strong acids and heating. Handle with caution.
Visualizations
General Reaction Scheme
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI Deutschland GmbH [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. cerritos.edu [cerritos.edu]
- 11. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. US2180730A - Alkyl 12-ketostearate - Google Patents [patents.google.com]
Synthesis of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. The protocol herein is established on the principles of the Friedel-Crafts acylation reaction, a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds to aromatic rings.
Introduction
This compound is an aryl ketone derivative with a long aliphatic chain, making it a molecule of interest in materials science and as a potential intermediate in the synthesis of more complex pharmaceutical compounds. Its structure, featuring a pentyloxy-substituted aromatic ring, suggests that its synthesis can be efficiently achieved through the electrophilic aromatic substitution of pentyloxybenzene with a suitable acylating agent. This protocol details the necessary reagents, conditions, and procedures for its successful laboratory-scale synthesis.
Reaction Scheme
The synthesis proceeds via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, pentyloxybenzene acts as the nucleophilic aromatic ring, and ethyl 8-chloro-8-oxooctanoate (the acid chloride of mono-ethyl suberate) serves as the electrophilic acylating agent. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed as a catalyst to activate the acyl chloride.
Caption: Overall reaction for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Pentyloxybenzene | 1.0 eq | The limiting reagent. |
| Ethyl 8-chloro-8-oxooctanoate | 1.1 eq | A slight excess ensures complete reaction of the pentyloxybenzene. |
| Anhydrous Aluminum Chloride | 1.2 eq | Catalyst; a slight excess is used to drive the reaction. |
| Solvent | ||
| Dichloromethane (DCM) | ~10 mL / mmol of pentyloxybenzene | Anhydrous grade is essential. |
| Product | ||
| Molecular Formula | C₂₁H₃₂O₄ | |
| Molecular Weight | 348.48 g/mol | |
| Theoretical Yield | Calculated based on pentyloxybenzene | Assumes 100% conversion. |
| Expected Experimental Yield | 75-85% | Based on typical yields for Friedel-Crafts acylation reactions. |
| Appearance | Off-white to pale yellow solid or oil |
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials:
-
Pentyloxybenzene
-
Ethyl 8-chloro-8-oxooctanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the cooled DCM with stirring.
-
-
Addition of Acyl Chloride:
-
Dissolve ethyl 8-chloro-8-oxooctanoate in anhydrous DCM in the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride in DCM at 0 °C over 30 minutes.
-
-
Addition of Pentyloxybenzene:
-
After the addition of the acyl chloride is complete, add pentyloxybenzene dropwise to the reaction mixture at 0 °C over 30 minutes.
-
-
Reaction:
-
Once the addition of pentyloxybenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Visualized Workflow
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of the Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: Mechanism of the Friedel-Crafts Acylation.
Application Notes and Protocols for the Use of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate as a Precursor for Calamitic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of calamitic liquid crystals utilizing Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate as a key precursor. Calamitic liquid crystals, characterized by their rod-like molecular shape, are fundamental to a variety of applications, including advanced display technologies and smart materials. The synthetic strategy focuses on the construction of a 2,5-disubstituted pyrimidine core, a well-established mesogenic unit. This is achieved through a cyclocondensation reaction of the γ-keto ester precursor with an appropriate amidine. The protocols provided herein are designed to be accessible to researchers with a foundational knowledge of organic synthesis and materials characterization.
Introduction
Calamitic liquid crystals are a class of organic materials that exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and isotropic liquid states. Their anisotropic nature and response to external stimuli make them invaluable in a range of technologies. The molecular architecture of calamitic liquid crystals typically consists of a rigid core, often comprising aromatic rings, and flexible terminal chains.
The precursor, this compound, possesses key structural features amenable to the synthesis of calamitic liquid crystals. The 4-pentyloxyphenyl group provides a terminal flexible chain and contributes to the overall molecular length, while the keto-ester functionality allows for the construction of a heterocyclic rigid core. This application note details a synthetic pathway to a 2-hexyl-5-(4-pentyloxyphenyl)pyrimidine liquid crystal, a representative example of a calamitic mesogen derived from the title precursor.
Synthesis of the Precursor: this compound
The synthesis of the precursor can be achieved via a Friedel-Crafts acylation of pentyloxybenzene with a derivative of suberic acid.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Acylating Agent: To a stirred solution of suberic acid (1 equivalent) in an excess of thionyl chloride, add a catalytic amount of dimethylformamide (DMF). Heat the mixture at reflux for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain suberoyl chloride.
-
Friedel-Crafts Acylation: Dissolve pentyloxybenzene (1 equivalent) and suberoyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or carbon disulfide. Cool the mixture to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise while maintaining the temperature below 5 °C.[1]
-
Reaction Progression: After the addition of AlCl₃, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Esterification and Purification: Remove the solvent under reduced pressure. The resulting keto acid is then esterified by refluxing in ethanol with a catalytic amount of sulfuric acid.[2] After completion, the reaction mixture is worked up by washing with water and saturated sodium bicarbonate solution. The crude product is purified by column chromatography on silica gel to yield this compound.
Synthesis of Calamitic Liquid Crystal: 2-Hexyl-5-(4-pentyloxyphenyl)pyrimidine
The core of this application note is the transformation of the keto-ester precursor into a calamitic liquid crystal. This is accomplished through a cyclocondensation reaction with heptanamidine to form a 2,5-disubstituted pyrimidine.
Experimental Protocol: Synthesis of 2-Hexyl-5-(4-pentyloxyphenyl)pyrimidine
-
Preparation of Heptanamidine Hydrochloride: Prepare heptanamidine hydrochloride from heptanenitrile via the Pinner reaction or other established methods.
-
Cyclocondensation Reaction: In a round-bottom flask, dissolve this compound (1 equivalent) and heptanamidine hydrochloride (1.2 equivalents) in absolute ethanol.[3][4] Add a solution of sodium ethoxide in ethanol (2.5 equivalents) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Isolation and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final liquid crystalline compound, 2-Hexyl-5-(4-pentyloxyphenyl)pyrimidine.
Characterization of the Calamitic Liquid Crystal
The synthesized compound should be characterized to confirm its structure and liquid crystalline properties.
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
-
Mesomorphic Characterization:
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and associated enthalpy changes. The sample is typically heated and cooled at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere.[5]
-
Polarized Optical Microscopy (POM): POM is used to observe the textures of the different liquid crystalline phases, which helps in their identification (e.g., nematic, smectic). The sample is placed on a hot stage between two crossed polarizers, and the textures are observed as the temperature is varied.[5]
-
Quantitative Data
The following table presents representative phase transition data for a calamitic liquid crystal with a 2-alkyl-5-(4-alkoxyphenyl)pyrimidine core, which is structurally analogous to the target compound synthesized from this compound. Actual transition temperatures for the synthesized compound may vary.
| Compound Structure | Alkyl Chain (R) | Phase Transitions (°C) and Enthalpies (kJ/mol) | Reference |
|
| n-Hexyl | Cr 85 (18.5) SmC 110 (1.2) N 125 (0.5) I Cr = Crystal, SmC = Smectic C, N = Nematic, I = Isotropic | [6][7] |
| n-Heptyl | Cr 82 (20.1) SmC 112 (1.5) N 123 (0.4) I | [6][7] | |
| n-Octyl | Cr 79 (22.3) SmC 115 (1.8) N 120 (0.3) I | [6][7] |
Visualizations
Logical Relationship Diagram
Caption: Logical flow from precursor to liquid crystal and its applications.
Experimental Workflow Diagram
Caption: Workflow for synthesis and characterization of the calamitic liquid crystal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Page loading... [guidechem.com]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. EP0313991A2 - 5-Alkoxy-2-(4-alkoxyphenyl)pyrimidine, method for its preparation and use - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Inducing and Observing Liquid Crystal Phases
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the primary techniques used to induce and characterize liquid crystalline phases, also known as mesophases. These methods are fundamental for the study of soft matter and hold significant relevance in materials science and pharmaceutical development, particularly for designing advanced drug delivery systems.[1][2]
Part 1: Inducing Liquid Crystal Phases
Liquid crystal phases can be generated, or induced, by altering specific physical parameters. The method of induction categorizes the liquid crystal into one of two main types: thermotropic or lyotropic.
-
Thermotropic Liquid Crystals : These are pure compounds that exhibit liquid crystalline behavior over a specific temperature range.[3] The transition between phases is induced by changing the temperature.[4] Heating a solid may lead to a transition into a liquid crystal phase before it becomes a true isotropic liquid at a higher temperature.[5] Conversely, cooling an isotropic liquid can induce the formation of mesophases.[3]
-
Lyotropic Liquid Crystals : These phases are formed when an amphiphilic compound is dissolved in a suitable solvent, typically water.[4][6] The phase behavior is dependent on both temperature and the concentration of the amphiphile in the solvent.[3] Lyotropic liquid crystals are particularly relevant in drug delivery, as their self-assembled structures, such as cubic and hexagonal phases, can encapsulate and control the release of both hydrophilic and hydrophobic drug molecules.[1][2]
Part 2: Observing and Characterizing Liquid Crystal Phases
Once a liquid crystal phase is induced, several analytical techniques are employed to identify the specific mesophase and characterize its properties. The most common and complementary methods are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[7] No single technique can provide a complete picture; therefore, a combination of these methods is essential for a thorough analysis.[8][9]
Polarized Optical Microscopy (POM)
Application Note: Polarized Optical Microscopy (POM) is one of the most widely used techniques for the initial identification of liquid crystalline phases.[8][10] It relies on the principle that liquid crystals are optically anisotropic, meaning they can rotate the plane of polarized light.[11] When a sample is placed between two crossed polarizers, the unique molecular arrangement of each liquid crystal phase (e.g., nematic, smectic, cholesteric) interacts with the light to produce characteristic textures.[9][12] An isotropic liquid, which is optically isotropic, will appear dark (extinguished) under crossed polarizers.[12] This method allows for direct visual observation of phase transitions as a function of temperature.[13]
Protocol: Thermotropic Phase Identification using POM
-
Objective: To visually identify the liquid crystal phases and their transition temperatures for a thermotropic material.
-
Materials and Equipment:
-
Polarizing Optical Microscope with a rotating stage.
-
Hot stage with a programmable temperature controller.
-
Clean microscope slides and cover slips.
-
Spatula.
-
Sample of the thermotropic liquid crystal compound.
-
-
Procedure:
-
Place a small amount of the sample onto a clean microscope slide.
-
Gently place a cover slip over the sample.
-
Position the slide on the hot stage, which is mounted on the microscope stage.
-
Heat the sample to a temperature where it becomes a completely isotropic liquid (indicated by a uniform dark field of view under crossed polarizers).[13]
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through the eyepieces as it cools. The appearance of bright, colored, and textured regions indicates the nucleation and growth of a liquid crystal phase.[13]
-
Record the temperature at which the first textures appear. This is the clearing point, or the isotropic-to-liquid crystal phase transition temperature.
-
Continue to cool the sample, observing and recording the temperatures of any subsequent changes in texture, which signify transitions between different liquid crystal phases.
-
Rotate the microscope stage to observe how the textures change, which can help in identifying the specific phase (e.g., schlieren textures in nematics, fan-shaped textures in smectics).[13]
-
Finally, record the temperature at which the material crystallizes into a solid.
-
A subsequent heating run should be performed to check the reversibility of the transitions.
-
Differential Scanning Calorimetry (DSC)
Application Note: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that complements POM.[14] It measures the difference in heat flow between a sample and a reference as a function of temperature.[15] When the sample undergoes a phase transition, there is an associated change in enthalpy (heat), which is detected as a peak on the DSC thermogram.[12][16] This allows for the precise determination of phase transition temperatures and the quantification of the enthalpy changes (ΔH) associated with them.[14] While DSC is excellent for identifying the temperature and energy of a transition, it cannot identify the type of mesophase on its own.[8]
Protocol: Measuring Phase Transitions with DSC
-
Objective: To determine the temperatures and enthalpy changes of phase transitions in a liquid crystal sample.
-
Materials and Equipment:
-
Differential Scanning Calorimeter.
-
Hermetically sealed aluminum pans and lids.
-
Crimper for sealing the pans.
-
Microbalance.
-
Small spatula.
-
Liquid crystal sample.
-
-
Procedure:
-
Using a microbalance, accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan.
-
Place the lid on the pan and seal it using the crimper.
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
Place the sample pan and the reference pan into the DSC cell.
-
Program the DSC instrument for a heat-cool-heat cycle. A typical program would be:
-
Heat from room temperature to a point well into the isotropic phase at a rate of 10 °C/min.
-
Hold for 2-5 minutes to ensure thermal equilibrium.
-
Cool back down to the starting temperature at a rate of 10 °C/min.
-
Heat again to the isotropic phase at 10 °C/min. The second heating run is often used for analysis to ensure a consistent thermal history.
-
-
Run the experiment and collect the data.
-
-
Data Analysis:
-
The resulting thermogram will plot heat flow versus temperature.
-
Endothermic transitions (e.g., solid-to-LC, LC-to-isotropic) on heating will appear as peaks.
-
Exothermic transitions on cooling (e.g., isotropic-to-LC, LC-to-solid) will appear as inverted peaks.
-
The onset or peak temperature of each event corresponds to the transition temperature.[14]
-
Integrate the area under each peak to calculate the enthalpy of the transition (ΔH).
-
X-ray Diffraction (XRD)
Application Note: X-ray Diffraction (XRD) provides definitive structural information about the arrangement of molecules within a liquid crystal phase.[11][17] It is particularly crucial for distinguishing between different smectic phases, which are characterized by a layered structure.[18] The technique involves directing a beam of X-rays at the sample and measuring the scattering pattern. The angles and intensities of the scattered X-rays provide information about periodic structures within the material. For example, a sharp peak in the small-angle region (SAXS) corresponds to the smectic layer spacing, while a diffuse peak in the wide-angle region (WAXS) relates to the average distance between molecules.[19]
Protocol: Structural Analysis with XRD
-
Objective: To determine the structural characteristics, such as layer spacing, of a liquid crystal phase.
-
Materials and Equipment:
-
X-ray diffractometer with a temperature-controlled sample holder.
-
Capillary tubes (e.g., 1.5 mm diameter).
-
Spatula.
-
Liquid crystal sample.
-
(Optional) A magnet for aligning the sample, if desired.
-
-
Procedure:
-
Fill a capillary tube with the liquid crystal sample. The sample is typically heated to its isotropic phase to flow easily into the capillary.
-
Seal the ends of the capillary tube (e.g., with epoxy or by flame).
-
Mount the capillary in the temperature-controlled sample holder of the diffractometer.
-
Set the desired temperature for the liquid crystal phase to be investigated (this is often determined from prior POM and DSC analysis). Allow the sample to equilibrate.
-
(Optional) If the instrument is equipped with a magnet, an external magnetic field can be applied to align the director of the liquid crystal molecules, which can simplify the diffraction pattern and provide more detailed structural information.
-
Set the XRD instrument parameters (e.g., X-ray source, detector distance, exposure time).
-
Collect the diffraction pattern.
-
Repeat the measurement at different temperatures to study structural changes across phase transitions.
-
-
Data Analysis:
-
Analyze the 2D diffraction pattern or the 1D intensity vs. scattering angle (2θ) plot.
-
For smectic phases, use the position of the sharp, low-angle peak (2θ) in the SAXS region and Bragg's Law (nλ = 2d sinθ) to calculate the layer spacing (d).
-
Analyze the broad, high-angle peak in the WAXS region to determine the average intermolecular distance.
-
The nature of the peaks (sharp vs. diffuse) provides information on the degree of order (e.g., crystalline-like smectics vs. liquid-like smectics).[19]
-
Summary of Techniques and Data
The data obtained from these three key techniques are complementary and provide a comprehensive understanding of a liquid crystal's behavior.
| Technique | Primary Information Obtained | Quantitative Data Example | Qualitative Data Example |
| Polarized Optical Microscopy (POM) | Visual identification of phase type and transition temperatures.[11] | Transition Temperatures (°C). | Observation of characteristic textures (e.g., schlieren, fan, mosaic).[9] |
| Differential Scanning Calorimetry (DSC) | Precise measurement of transition temperatures and associated enthalpy changes. | Transition Enthalpy (ΔH in J/g), Heat Capacity (Cp).[16] | Shape and number of peaks, indicating first or second-order transitions. |
| X-ray Diffraction (XRD) | Determination of molecular arrangement and structural parameters.[20] | Smectic Layer Spacing (d in Å), Intermolecular Distance (Å), Unit Cell Parameters.[19] | Diffraction pattern indicates type of order (positional, orientational).[17] |
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UCL Liquid Crystal Modelling [ee.ucl.ac.uk]
- 4. ijpras.com [ijpras.com]
- 5. colorado.edu [colorado.edu]
- 6. [PDF] Liquid Crystals Pharmaceutical Application: A Review | Semantic Scholar [semanticscholar.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. webs.ucm.es [webs.ucm.es]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Liquid crystal - Wikipedia [en.wikipedia.org]
- 13. Observing phase transitions [doitpoms.ac.uk]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. cskscientificpress.com [cskscientificpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. The world of liquid crystals as seen through X-ray diffraction – Laboratoire de physique des Solides [lps.u-psud.fr]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Polarized Optical Microscopy (POM) in Liquid Crystal Texture Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polarized Optical Microscopy (POM) is an indispensable analytical technique for the characterization of liquid crystalline materials.[1][2] By exploiting the birefringent nature of these anisotropic materials, POM allows for the direct visualization of unique textures, which are characteristic of different liquid crystal phases.[3][4] This non-destructive technique is crucial for identifying mesophases, determining phase transition temperatures, and analyzing the defects and structural properties of liquid crystals, which is of paramount importance in materials science and drug delivery systems.[5][6]
Principle of Polarized Optical Microscopy
POM utilizes polarized light to investigate materials with anisotropic optical properties.[7] A standard polarizing microscope is equipped with two polarizers: a polarizer placed before the sample and an analyzer positioned after the sample.[8] When the polarizer and analyzer are oriented perpendicular to each other (crossed polars), an isotropic material will appear dark. However, when a birefringent liquid crystal sample is placed between the crossed polars, it splits the incoming polarized light into two orthogonal rays (ordinary and extraordinary) that travel at different velocities.[4] This results in a phase difference between the two rays, leading to interference colors and the appearance of distinct textures when the light passes through the analyzer. The observed texture is a unique fingerprint of the molecular arrangement within the liquid crystal phase.
Key Applications in Liquid Crystal Analysis
-
Phase Identification: Different liquid crystal phases, such as nematic, smectic, and cholesteric, exhibit characteristic textures under POM.[2]
-
Determination of Phase Transition Temperatures: By using a hot stage, the temperature at which the texture changes can be accurately determined, indicating a phase transition.[5]
-
Analysis of Defects: Topological defects, which are discontinuities in the liquid crystal alignment, can be visualized and characterized.[9][10]
-
Characterization of Molecular Alignment: POM can provide information about the orientation of liquid crystal molecules on a substrate.
Experimental Protocols
Protocol 1: Preparation of a Liquid Crystal Cell for POM Analysis
This protocol describes the preparation of a standard "sandwich" cell for observing liquid crystal textures.
Materials:
-
Microscope slides and cover slips
-
Liquid crystal sample
-
Polymer solution for alignment layer (e.g., polyvinyl alcohol)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Spacers of desired thickness (e.g., Mylar film)
-
UV-curable adhesive
-
Pipette or syringe
-
Hot plate
-
Vacuum chamber (optional, for vacuum filling)[11]
Procedure:
-
Cleaning: Thoroughly clean the microscope slides and cover slips with acetone and isopropanol to remove any organic residues.
-
Alignment Layer Deposition: Apply a thin layer of the alignment polymer solution onto one side of each glass slide and coverslip. This can be done by spin-coating for uniform thickness.
-
Curing the Alignment Layer: Bake the coated glass plates on a hot plate at a temperature appropriate for the chosen polymer to evaporate the solvent and cure the film.
-
Creating Unidirectional Alignment (Rubbing): Gently rub the surface of the alignment layer with a soft cloth (e.g., velvet) in a single direction. This process creates micro-grooves that will align the liquid crystal molecules.
-
Cell Assembly: Place spacers of the desired thickness near the edges of one of the glass slides. Apply a small amount of UV-curable adhesive to the edges. Place the second glass slide on top, with the alignment layers facing each other and the rubbing directions either parallel or anti-parallel.
-
Curing the Cell: Expose the assembled cell to UV light to cure the adhesive and seal the cell, leaving two small openings for filling.
-
Filling the Cell:
-
Capillary Action: Heat the liquid crystal sample to its isotropic phase on a hot plate. Place a small drop of the liquid crystal at one of the openings of the cell. The liquid crystal will be drawn into the cell by capillary action.[12]
-
Vacuum Filling: For more viscous materials or to avoid air bubbles, place the empty cell and a droplet of the liquid crystal in a vacuum chamber. Evacuate the chamber and then bring the cell into contact with the droplet. Releasing the vacuum will force the liquid crystal into the cell.[11][13]
-
-
Sealing the Cell: Once the cell is filled, seal the openings with the UV-curable adhesive.
Protocol 2: Identification of Liquid Crystal Phases using Hot-Stage POM
This protocol outlines the procedure for identifying the phase transitions of a thermotropic liquid crystal.
Apparatus:
-
Polarizing optical microscope equipped with a hot stage and temperature controller.
-
Prepared liquid crystal cell.
Procedure:
-
Sample Placement: Mount the prepared liquid crystal cell onto the hot stage of the microscope.
-
Heating Cycle:
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature where it is in the isotropic liquid phase. The isotropic phase will appear completely dark between crossed polars.
-
Record the temperature and capture images of any textural changes observed during heating. These changes correspond to phase transitions.
-
-
Cooling Cycle:
-
Cool the sample slowly from the isotropic phase at a controlled rate (e.g., 1-5 °C/min). A slow cooling rate is crucial for the formation of well-defined textures.
-
Carefully observe the formation and evolution of textures as the sample cools.
-
Record the temperature and capture images at each phase transition.
-
-
Texture Identification:
-
Nematic (N) Phase: Typically appears as a "Schlieren" texture with dark brushes originating from point defects (disclinations), or a "marbled" texture.[14][15][16]
-
Smectic (Sm) Phases: Often exhibit "focal-conic" or "fan-shaped" textures. The smectic A (SmA) phase is less ordered than the smectic C (SmC) phase and may show different defect structures.[17][18][19][20]
-
Cholesteric (Ch) or Chiral Nematic (N*) Phase: Characterized by a "fingerprint" texture, where the lines represent the helical pitch of the liquid crystal.[21][22][23][24]
-
-
Use of Retardation Plates: A full-wave (lambda) plate can be inserted into the light path to enhance contrast and determine the orientation of the liquid crystal molecules.[25][26] The plate introduces a known phase shift, causing the different domains of the liquid crystal texture to appear in distinct colors.
Data Presentation
Quantitative data obtained from POM analysis should be presented in a clear and organized manner.
| Liquid Crystal | Phase Transition | Temperature (°C) | Birefringence (Δn) at specified T and λ | Reference |
| 5CB (4-Cyano-4'-pentylbiphenyl) | Nematic to Isotropic | 35.3 | ~0.20 at 25°C (THz range) | [27][28][29] |
| MBBA (N-(4-Methoxybenzylidene)-4-butylaniline) | Nematic to Isotropic | ~47 | Not specified | [28] |
| 8CB | Smectic A to Nematic | 33.5 | Not specified | [30] |
| Nematic to Isotropic | 40.5 |
Note: Birefringence is dependent on temperature and the wavelength of light used for measurement.
Visualization of Workflows and Logical Relationships
Experimental Workflow for POM Analysis
The following diagram illustrates the general workflow for analyzing a liquid crystal sample using POM.
Caption: General experimental workflow for liquid crystal analysis using POM.
Logical Diagram for Liquid Crystal Phase Identification
This diagram provides a simplified decision-making process for identifying the primary liquid crystal phases based on observed textures.
Caption: Decision tree for preliminary liquid crystal phase identification.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| No observable texture (dark field) | Sample is isotropic (above clearing point). | Cool the sample to a lower temperature. |
| Homeotropic alignment (molecules perpendicular to glass). | Apply gentle pressure to the coverslip to induce flow and texture formation. | |
| Air bubbles in the sample | Improper filling technique. | Use vacuum filling method or fill the cell at a higher temperature to reduce viscosity. |
| Poorly defined textures | Cooling rate is too fast. | Decrease the cooling rate to allow for better molecular self-assembly. |
| Impure sample. | Purify the liquid crystal sample. | |
| Image is out of focus or hazy | Microscope optics are dirty. | Clean the objective, eyepieces, and condenser lenses. |
| Incorrect coverslip thickness. | Use coverslips with the thickness specified for the objective lens. | |
| Vibration. | Use an anti-vibration table for the microscope.[31] |
By following these application notes and protocols, researchers can effectively utilize polarized optical microscopy for the detailed analysis of liquid crystal textures, contributing to advancements in materials science and pharmaceutical development.
References
- 1. webs.ucm.es [webs.ucm.es]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. improvedpharma.com [improvedpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Polarized Light Microscopy [bio-protocol.org]
- 9. Uncovering different states of topological defects in schlieren textures of a nematic liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.rri.res.in [dspace.rri.res.in]
- 11. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 12. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0691564A1 - Method for filling a liquid crystal cell - Google Patents [patents.google.com]
- 14. Synthesis, characterisation and charge transport properties of a λ-shaped trimer nematogen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 16. research.aalto.fi [research.aalto.fi]
- 17. ifj.edu.pl [ifj.edu.pl]
- 18. Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Fingerprint texture of cholesteric liquid crystal in a wedge cell. 5CB doped with chiral dopant | Nikon Small World [nikonsmallworld.com]
- 25. The First Order (Full Wave) Retardation Plate [evidentscientific.com]
- 26. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy - The First Order (Full Wave) Retardation Plate [micro.magnet.fsu.edu]
- 27. pubs.aip.org [pubs.aip.org]
- 28. osti.gov [osti.gov]
- 29. researchgate.net [researchgate.net]
- 30. Focal conic flowers, dislocation rings, and undulation textures in smectic liquid crystal Janus droplets - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 31. Troubleshooting Microscope Configuration and Other Common Errors [evidentscientific.com]
Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC): An Application Note and Protocol
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for elucidating the phase behavior of liquid crystals.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of transition temperatures and the enthalpy changes associated with them.[3][4] This application note provides a detailed protocol for utilizing DSC to characterize the phase transitions of liquid crystalline materials, aimed at researchers, scientists, and professionals in drug development. The liquid crystal 4-octyl-4'-cyanobiphenyl (8CB) is used as a representative example to illustrate the methodology and data presentation. 8CB is a well-characterized liquid crystal that exhibits multiple distinct mesophases upon heating and cooling, making it an excellent model for demonstrating the capabilities of DSC.[5][6]
Principle of DSC in Liquid Crystal Analysis
As a liquid crystal sample is heated or cooled, it undergoes transitions between different phases (e.g., crystalline, smectic, nematic, isotropic liquid). These phase transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as either an endothermic (heat absorbing) or exothermic (heat releasing) event.[3][4] The resulting DSC thermogram plots heat flow against temperature, with peaks corresponding to these phase transitions.[3] The temperature at which the peak occurs and the area under the peak provide qualitative and quantitative information about the phase transition, including the transition temperature and the enthalpy of transition (ΔH).[6]
Experimental Protocol
This protocol outlines the steps for analyzing the phase transitions of the liquid crystal 8CB using a heat-flux DSC instrument.
Materials and Equipment
-
Differential Scanning Calorimeter (DSC)
-
DSC aluminum pans and lids (hermetically sealed recommended for volatile samples)
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Tweezers
-
Liquid crystal sample (e.g., 4-octyl-4'-cyanobiphenyl, 8CB)
-
High-purity indium standard for calibration
-
High-purity nitrogen gas for purging
Instrument Calibration
Accurate temperature and enthalpy calibration are critical for reliable DSC measurements.
-
Temperature Calibration: Calibrate the instrument using a high-purity indium standard (melting point: 156.6 °C).[7]
-
Enthalpy Calibration: Use the known enthalpy of fusion of indium (28.45 J/g) to calibrate the heat flow signal.
-
Baseline Calibration: Perform a baseline run with empty sample and reference pans to ensure a flat and stable baseline across the desired temperature range.[7]
Sample Preparation
Proper sample preparation is crucial to obtain high-quality, reproducible data.
-
Sample Weighing: Accurately weigh 2-5 mg of the 8CB liquid crystal sample directly into a clean aluminum DSC pan using a microbalance.[8]
-
Pan Sealing: Place a lid on the pan and seal it using a crimper.[8] Ensure the pan is hermetically sealed to prevent any sample loss due to volatilization.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as the reference.[8] The mass of the reference pan should be as close as possible to that of the sample pan.
DSC Measurement Procedure
-
Instrument Setup:
-
Turn on the DSC instrument, cooling unit, and nitrogen purge gas (flow rate typically 20-50 mL/min).[8]
-
Allow the instrument to stabilize.
-
-
Sample Loading:
-
Carefully place the sealed sample pan on the sample platform and the empty reference pan on the reference platform within the DSC cell using tweezers.[8]
-
-
Thermal Program:
-
Set up the following temperature program in the instrument software:
-
Segment 1 (Equilibration): Hold at 0°C for 5 minutes.
-
Segment 2 (Heating): Heat from 0°C to 100°C at a rate of 10°C/min.[5]
-
Segment 3 (Isothermal): Hold at 100°C for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Segment 4 (Cooling): Cool from 100°C to 0°C at a rate of 10°C/min.
-
Segment 5 (Heating): Reheat from 0°C to 100°C at a rate of 10°C/min.
-
-
Data Analysis and Presentation
The second heating scan is typically used for analysis to ensure that the results are not influenced by the sample's prior thermal history.
Data Analysis Workflow
-
Identify Phase Transitions: Observe the endothermic peaks on the heating curve and exothermic peaks on the cooling curve. Each peak corresponds to a specific phase transition.
-
Determine Transition Temperatures: The onset temperature of the peak is generally taken as the transition temperature for sharp, well-defined transitions. For broader transitions, the peak maximum temperature may be reported.
-
Calculate Enthalpy of Transition (ΔH): Integrate the area under each transition peak to determine the enthalpy change. The software accompanying the DSC instrument typically performs this calculation.
Quantitative Data Summary
The following table summarizes the expected phase transition data for 8CB obtained from the second heating scan.
| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Transition (ΔH) (J/g) |
| Crystal (K) to Smectic A (SmA) | ~21.5 | ~22.5 | ~29.3 |
| Smectic A (SmA) to Nematic (N) | ~33.5 | ~34.0 | ~1.26 |
| Nematic (N) to Isotropic (I) | ~40.5 | ~41.0 | ~0.29 |
Note: These values are representative and may vary slightly depending on the purity of the sample and the specific experimental conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Baseline Drift | - Improper sample preparation- Insufficient thermal equilibration- Instrument contamination | - Ensure proper thermal contact between the sample and the crucible.- Perform regular instrument calibration and maintenance.- Clean the DSC cell as per the manufacturer's instructions. |
| Noisy Baseline | - Electrical noise- Gas flow instability | - Check for proper grounding of the instrument.- Ensure a stable and appropriate purge gas flow rate. |
| Distorted or Broad Peaks | - Sample-crucible interaction- High heating rate- Impure sample | - Select a crucible material that is chemically inert to the sample.- Reduce the heating rate (e.g., to 5°C/min).- Use a purer sample if available. |
| Unexpected Peaks | - Presence of moisture or solvent- Sample decomposition | - Dry the sample thoroughly before analysis.- If decomposition is suspected, perform a thermogravimetric analysis (TGA) to determine the thermal stability range. |
Visualizations
Experimental Workflow
Caption: Workflow for DSC analysis of liquid crystals.
Logical Relationship of Phase Transitions in 8CB (Heating)
Caption: Phase transition sequence of 8CB upon heating.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the characterization of liquid crystalline materials. By following a systematic protocol for sample preparation, instrument calibration, and data analysis, researchers can obtain high-quality, reproducible data on the phase transition temperatures and enthalpies of liquid crystals. This information is critical for understanding the fundamental properties of these materials and for their application in various fields, including pharmaceuticals and materials science.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. cskscientificpress.com [cskscientificpress.com]
- 4. linseis.com [linseis.com]
- 5. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. torontech.com [torontech.com]
- 8. qualitest.ae [qualitest.ae]
Application Note: Purification of Liquid Crystalline Materials by Recrystallization
Introduction
Liquid crystalline materials are essential components in a vast array of advanced technologies, including display devices, sensors, and drug delivery systems. The performance of these materials is intrinsically linked to their purity. Impurities can disrupt the delicate molecular order of liquid crystal phases, leading to altered phase transition temperatures, degraded electro-optical performance, and unpredictable behavior. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and it is particularly well-suited for enhancing the purity of liquid crystalline materials.
This application note provides a detailed protocol for the purification of a common nematic liquid crystal, 4'-pentyl-4-biphenylcarbonitrile (5CB), by recrystallization. It also outlines the key characterization techniques used to assess the purity of the material before and after the purification process.
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in a much smaller concentration, remain dissolved in the cold solvent. The purified crystals are then isolated by filtration.[2][3]
Experimental Protocols
Materials and Equipment
-
Crude 4'-pentyl-4-biphenylcarbonitrile (5CB)
-
Ethanol (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
Recrystallization Protocol for 4'-pentyl-4-biphenylcarbonitrile (5CB)
This protocol describes the recrystallization of 5CB using a mixed solvent system of ethanol and hexane. This is a common approach when a single solvent does not provide the ideal solubility characteristics.[4]
-
Dissolution:
-
Place 1.0 g of crude 5CB into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add the minimum amount of hot ethanol to dissolve the 5CB completely. Start with approximately 5 mL and add more in small increments while heating and stirring on a hot plate. The goal is to use just enough solvent to fully dissolve the solid at the boiling point of the solvent.[5]
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any solid impurities that will not be removed by the crystallization process.
-
-
Inducing Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once the solution has cooled, slowly add hexane dropwise while gently swirling the flask. Hexane acts as an anti-solvent, reducing the solubility of 5CB and inducing crystallization. Continue adding hexane until the solution becomes slightly turbid.
-
To ensure complete crystallization, place the flask in an ice bath for approximately 15-20 minutes.
-
-
Crystal Collection:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold hexane to ensure a good seal.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum.
-
Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.[5]
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely.
-
Determine the yield of the recrystallized product.
-
Characterization of Purified Liquid Crystalline Material
The effectiveness of the recrystallization process is evaluated by comparing the physical and thermal properties of the 5CB before and after purification.
Polarized Optical Microscopy (POM)
POM is a fundamental technique for identifying liquid crystal phases and assessing the purity of the material.[7]
-
Protocol:
-
Place a small amount of the sample (crude or purified 5CB) on a clean microscope slide.
-
Heat the sample on a hot stage to its isotropic phase (above 35°C for 5CB).[8][9]
-
Place a coverslip over the molten sample.
-
Cool the sample slowly and observe the texture of the liquid crystal phase that forms under a polarized light microscope.
-
-
Expected Results:
-
Crude 5CB: The nematic phase may exhibit a non-uniform texture with visible particulate impurities. The phase transitions may appear broad or indistinct.
-
Purified 5CB: A well-defined and uniform nematic texture (e.g., schlieren or threaded texture) should be observed.[10] The sample should be free of visible particulate matter.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to determine the phase transition temperatures and enthalpies of liquid crystalline materials. The purity of a substance can also be assessed, as impurities tend to broaden and depress the melting transition.[3][11]
-
Protocol:
-
Accurately weigh 2-5 mg of the sample (crude or purified 5CB) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) and record the heat flow as a function of temperature.
-
-
Expected Results:
-
Crude 5CB: The DSC thermogram will likely show a broad melting (crystal-to-nematic) transition at a depressed temperature. The nematic-to-isotropic transition may also be broadened.
-
Purified 5CB: The melting transition will be significantly sharper and occur at a higher temperature, closer to the literature value (around 22.5 °C).[8][9] The nematic-to-isotropic transition (around 35.0 °C) will also be sharper.[8][9][12]
-
Data Presentation
The quantitative data obtained from the characterization of the crude and purified 5CB can be summarized in the following table for easy comparison.
| Parameter | Crude 5CB | Purified 5CB | Literature Value |
| Appearance | Off-white solid with visible particulates | White crystalline solid | Colorless if isotropic or cloudy white if nematic[8] |
| Melting Point (Crystal to Nematic) (°C) | 18.5 - 21.0 (Broad) | 22.1 - 22.6 (Sharp) | 22.5[8][9] |
| Clearing Point (Nematic to Isotropic) (°C) | 33.5 - 35.5 (Broad) | 34.8 - 35.2 (Sharp) | 35.0[8][9] |
| Purity (mol%, estimated from DSC) | ~98.5% | >99.8% | >98%[9] |
Visualizations
The following diagrams illustrate the logical workflow of the purification and characterization process.
Caption: Experimental workflow for the purification of liquid crystalline materials.
Caption: Workflow for the characterization and purity assessment of the recrystallized liquid crystal.
Conclusion
Recrystallization is an effective and accessible method for significantly improving the purity of liquid crystalline materials. The protocol provided for 4'-pentyl-4-biphenylcarbonitrile (5CB) can be adapted for other similar liquid crystals with appropriate solvent selection. The combination of Polarized Optical Microscopy and Differential Scanning Calorimetry provides a robust means of verifying the success of the purification process. High-purity liquid crystalline materials are crucial for the fabrication of reliable and high-performance devices, making recrystallization an indispensable technique in both academic research and industrial applications.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Activated Benzene Rings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of activated benzene rings.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of a phenol or aniline failing or giving very low yields?
A1: Phenols and anilines are highly activated substrates that present unique challenges in Friedel-Crafts acylation. The primary reason for failure is the interaction of the activating group with the Lewis acid catalyst (e.g., AlCl₃). The lone pair of electrons on the oxygen of a phenol or the nitrogen of an aniline can coordinate with the Lewis acid.[1][2][3] This forms a complex that deactivates the ring towards electrophilic substitution.[3][4] In the case of anilines, this complexation is so strong that it effectively halts the reaction.[3][5] For phenols, this interaction can still occur, reducing the catalyst's effectiveness.[2]
Q2: I am trying to acylate a phenol and I am isolating a phenolic ester instead of the desired hydroxy aryl ketone. What is happening?
A2: You are observing O-acylation (acylation on the oxygen atom) rather than the desired C-acylation (acylation on the carbon of the ring).[1][2] Phenols are bidentate nucleophiles, meaning they can react at two positions.[2] O-acylation is often kinetically favored, especially under milder conditions or with lower concentrations of the catalyst.[2]
Q3: Can I convert the O-acylated phenolic ester to the C-acylated product?
A3: Yes, the O-acylated product can be rearranged to the C-acylated hydroxy aryl ketone through a process called the Fries rearrangement.[1][2][6][7] This reaction is also catalyzed by Lewis acids, often requiring an excess of the catalyst and higher temperatures.[6][8] The Fries rearrangement can produce a mixture of ortho and para isomers, and the ratio is often dependent on the reaction conditions.[6][7][8]
Q4: Is polysubstitution a major concern with highly activated benzene rings in Friedel-Crafts acylation?
A4: Generally, polysubstitution is not a major issue in Friedel-Crafts acylation, unlike in Friedel-Crafts alkylation.[5][9][10] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring and makes it less susceptible to further acylation.[9][11][12][13][14] However, with extremely reactive substrates, it is a possibility to consider, though less common.
Q5: Are there alternative reactions for the acylation of highly activated rings like polyhydroxybenzenes or anilines?
A5: Yes, for substrates where Friedel-Crafts acylation is problematic, several alternative reactions can be employed. For polyhydroxy- and polyalkoxyphenols, the Houben-Hoesch reaction is a suitable alternative.[15][16] For anilines, the Sugasawa reaction can be used.[15][16] These methods can offer better yields and avoid some of the common pitfalls of the Friedel-Crafts reaction with these substrates.[15][16]
Troubleshooting Guides
Problem 1: Low or No Conversion to Acylated Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation by the activating group (-OH, -NH₂, -OR). | 1. Increase Catalyst Stoichiometry: Use more than one equivalent of the Lewis acid catalyst. For phenols, 2-3 equivalents may be necessary to compensate for complexation. 2. Protect the Activating Group: For phenols, convert the -OH to a less Lewis basic group (e.g., a methoxy group) prior to acylation, followed by deprotection. For anilines, the amino group can be protected as an amide. | Increased yield of the C-acylated product. |
| Inadequate Reaction Conditions. | 1. Increase Reaction Temperature: Higher temperatures can promote the reaction, but may also favor the ortho isomer in Fries rearrangements. 2. Change the Solvent: Non-polar solvents may favor ortho substitution in a Fries rearrangement, while polar solvents can favor the para isomer.[7] | Improved conversion and potential control over regioselectivity. |
| Poor Reagent Quality. | 1. Use Freshly Opened or Purified Reagents: Anhydrous aluminum chloride is hygroscopic and loses activity upon exposure to moisture. Acyl halides can also degrade over time. | A successful reaction with expected yields. |
Problem 2: Predominance of O-Acylated Product (Phenolic Ester)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Kinetic Control Favoring O-Acylation. | 1. Induce a Fries Rearrangement: After formation of the phenolic ester, increase the reaction temperature and ensure an excess of Lewis acid is present to promote rearrangement to the C-acylated product.[6][8] 2. Modify Reaction Conditions: Lower temperatures and less catalyst favor O-acylation, so higher temperatures and more catalyst will favor C-acylation.[2] | Conversion of the O-acylated intermediate to the desired C-acylated hydroxy aryl ketone. |
| Choice of Acylating Agent. | Use a less reactive acylating agent: In some cases, an acid anhydride might give a different selectivity profile compared to an acyl chloride.[11] | Potential for improved C-acylation selectivity. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of an Activated Benzene Ring (e.g., Anisole)
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is used. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: The activated benzene derivative (e.g., anisole, 1 equivalent) is dissolved in a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 equivalents) is added portion-wise to the stirred solution at 0 °C.
-
Acylating Agent Addition: The acyl halide or anhydride (1 equivalent) is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours), or heated to reflux if necessary. Reaction progress can be monitored by TLC.
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Protocol for Fries Rearrangement of a Phenolic Ester
-
Setup: A similar setup to the Friedel-Crafts acylation is used, ensuring anhydrous conditions.
-
Reagents: The phenolic ester (1 equivalent) is dissolved in a suitable solvent (or neat, if the ester is a liquid).
-
Catalyst Addition: An excess of a Lewis acid (e.g., AlCl₃, 2-3 equivalents) is added.
-
Reaction: The mixture is heated to a specific temperature (typically between 60 °C and 160 °C) for several hours. The optimal temperature will influence the ortho/para product ratio.
-
Workup and Purification: The workup and purification steps are similar to those for the Friedel-Crafts acylation.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Caption: Competing C- and O-acylation pathways for phenols.
Caption: Logic for choosing an appropriate acylation method.
References
- 1. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. testbook.com [testbook.com]
- 10. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Alternative Reactions to Friedel-crafts Acylation on Highly Activ...: Ingenta Connect [ingentaconnect.com]
Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.
Technical Support Center: Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control regioselectivity in the Friedel-Crafts alkylation and acylation of substituted benzenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in Friedel-Crafts reactions?
A1: The regioselectivity of Friedel-Crafts reactions on substituted benzenes is primarily governed by a combination of electronic and steric effects of the substituent already present on the aromatic ring.
-
Electronic Effects: Substituents are broadly classified as either activating or deactivating groups.
-
Activating groups are electron-donating groups (EDGs) that stabilize the carbocation intermediate (arenium ion) formed during the reaction. These groups direct incoming electrophiles to the ortho and para positions.[1][2] Examples include alkyl, alkoxy, and amino groups.
-
Deactivating groups are electron-withdrawing groups (EWGs) that destabilize the carbocation intermediate. These groups direct incoming electrophiles to the meta position.[2] Examples include nitro, carbonyl, and sulfonyl groups.
-
-
Steric Hindrance: The bulkiness of both the substituent on the ring and the incoming electrophile can influence the regioselectivity.[3][4] For instance, a large substituent may hinder attack at the adjacent ortho positions, leading to a higher proportion of the para isomer.[3]
Q2: Why do I observe a mixture of ortho and para products with activating groups? How can I favor one over the other?
A2: Activating groups stabilize the arenium ion intermediates for both ortho and para substitution through resonance or inductive effects, leading to a mixture of products.[1][2]
To favor the para product:
-
Increase Steric Bulk: Employ a bulkier Lewis acid catalyst or a larger alkylating/acylating agent. The increased steric hindrance will disfavor substitution at the more crowded ortho positions.[3]
-
Lower Reaction Temperature: In some cases, lower temperatures can enhance selectivity by favoring the thermodynamically more stable para isomer.
To favor the ortho product can be more challenging, but may be achieved through:
-
Chelation Control: If the substituent has a Lewis basic site (e.g., a methoxy group), a suitable Lewis acid might coordinate to it and the incoming electrophile, directing substitution to the ortho position.
Q3: My Friedel-Crafts alkylation is resulting in polyalkylation. How can I prevent this?
A3: Polyalkylation occurs because the newly added alkyl group is itself an activating group, making the product more reactive than the starting material.[5][6][7] To minimize this:
-
Use a large excess of the aromatic substrate relative to the alkylating agent.
-
Consider Friedel-Crafts acylation followed by reduction. The acyl group is deactivating, preventing further reactions. The carbonyl can then be reduced to an alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[5][8]
Q4: I am observing an unexpected product from my Friedel-Crafts alkylation due to carbocation rearrangement. How can I obtain the desired linear alkyl chain?
A4: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations during the reaction.[6][8][9] To avoid this:
-
Employ Friedel-Crafts acylation followed by reduction. The acylium ion is resonance-stabilized and does not undergo rearrangement.[5][8][10]
Q5: Can I achieve meta selectivity with an activating group present on the benzene ring?
A5: While typically directing ortho and para, some modern methods have been developed to achieve meta selectivity. These often involve transition-metal catalysis or specialized reagents that operate through mechanisms other than the classical electrophilic aromatic substitution pathway.[11][12][13] For instance, radical-based acylation reactions have shown promise for meta selectivity on electron-rich arenes.[12] Some studies have also shown that under thermodynamic control (higher temperatures and longer reaction times), a rearrangement to the more stable meta isomer can occur in some specific cases.[14]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Aromatic ring is strongly deactivated (e.g., nitrobenzene).[8][15] 2. Presence of basic groups (e.g., -NH2, -NHR) that react with the Lewis acid catalyst.[6][7][16] 3. Insufficiently active catalyst or alkylating/acylating agent. | 1. Friedel-Crafts reactions are generally not suitable for strongly deactivated rings. Consider alternative synthetic routes. 2. Protect the amine group (e.g., by acylation) before the Friedel-Crafts reaction, and deprotect it afterward. 3. Use a stronger Lewis acid (e.g., AlCl3) or a more reactive electrophile precursor. |
| Poor Regioselectivity (Ortho/Para Mixture) | 1. Electronic directing effects of the activating group lead to both products. 2. Insufficient steric differentiation between ortho and para positions. | 1. To favor the para isomer, use a bulkier catalyst or electrophile.[3] 2. Adjust the reaction temperature; lower temperatures may favor the thermodynamically more stable isomer. |
| Unintended Product Isomer (Alkylation) | Carbocation rearrangement of the alkylating agent to a more stable carbocation.[6][8] | Perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired linear alkyl chain.[5][8] |
| Multiple Alkylations on the Ring | The alkylated product is more reactive than the starting material.[5][7] | 1. Use a large excess of the benzene substrate. 2. Use the acylation-reduction strategy, as the acyl group is deactivating.[5] |
Quantitative Data on Regioselectivity
Table 1: Influence of Substituent on Regioselectivity in Friedel-Crafts Acylation
| Substituted Benzene | Substituent Type | Major Product(s) | Approximate Isomer Ratio (ortho:meta:para) | Reference Reaction |
| Toluene (-CH3) | Activating (Ortho, Para-directing) | ortho- and para-methylacetophenone | 1:0:99 | Acetylation |
| Anisole (-OCH3) | Activating (Ortho, Para-directing) | para-methoxyacetophenone | <1:0:>99 | Acetylation |
| Chlorobenzene (-Cl) | Deactivating (Ortho, Para-directing) | ortho- and para-chloroacetophenone | 30:1:69 | Acetylation |
| Nitrobenzene (-NO2) | Deactivating (Meta-directing) | meta-nitroacetophenone | 7:91:2 | Acetylation (under forcing conditions) |
Note: Ratios are approximate and can vary with reaction conditions.
Table 2: Effect of Reaction Conditions on the α/β Isomer Ratio in the Acetylation of Naphthalene
| Reactant Concentrations | Reaction Time | α/β Isomer Ratio |
| Initial | Short | 4-5 |
| Final | Long | 0.7 |
This data indicates that the reaction is kinetically controlled initially, favoring the α-product, but under thermodynamic control, it isomerizes to the more stable β-product.[3]
Experimental Protocols
Protocol 1: Regiocontrolled Friedel-Crafts Acylation of Anisole to Synthesize p-Methoxyacetophenone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl3, 1.1 eq) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of anisole (1.0 eq) in dry DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure p-methoxyacetophenone.
Visualizations
Logical Relationships and Workflows
Caption: Decision workflow for regioselectivity in Friedel-Crafts reactions.
Caption: Stability of arenium ion intermediates with different directing groups.
References
- 1. Explaining directing effects in Friedel-Crafts reactions [almerja.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. organic chemistry - Is regioselectivity affected by steric factors during alkylation of naphthalene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. organic chemistry - Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thieme.de [thieme.de]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Williamson ether synthesis for the preparation of ethers from long-chain alkyl halides.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Rationale |
| Incomplete Deprotonation of the Alcohol | Use a stronger base such as Sodium Hydride (NaH) or Potassium Hydride (KH) to ensure complete formation of the alkoxide.[1][2] | Alcohols have pKa values in the range of 16-18, requiring a sufficiently strong base for complete deprotonation.[3] Weaker bases like hydroxides or carbonates may not be effective for all alcohols. |
| Poor Solubility of Reactants | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4][5][6] Consider using a phase transfer catalyst (e.g., tetrabutylammonium bromide, 18-crown-6) to increase the solubility of the alkoxide.[4] | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. Phase transfer catalysts bring the alkoxide into the organic phase where the long-chain alkyl halide is more soluble. |
| Low Reactivity of the Alkyl Halide | Use an alkyl iodide, as the reactivity order is R-I > R-Br > R-Cl.[7] If starting with a chloride or bromide, an iodide salt can be added as a catalyst to generate the more reactive alkyl iodide in situ.[8][9] | The carbon-iodine bond is weaker and more polarizable, making iodide a better leaving group in SN2 reactions. |
| Insufficient Reaction Time or Temperature | Increase the reaction temperature to 50-100 °C and monitor the reaction for 1-8 hours.[4][8][9] Microwave-assisted heating can also be employed to reduce reaction times.[4] | The Williamson ether synthesis often requires elevated temperatures to proceed at a reasonable rate. |
Problem 2: Formation of Elimination Byproduct (Alkene)
| Possible Cause | Suggested Solution | Rationale |
| Steric Hindrance | Ensure the long-chain alkyl halide is primary.[1][4][10] If synthesizing an unsymmetrical ether, choose the pathway that utilizes the less sterically hindered alkyl halide.[11][12] | The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Secondary and tertiary alkyl halides will favor the E2 elimination pathway.[1][5] |
| Strongly Basic/Hindered Alkoxide | If possible, use a less sterically hindered alcohol to form the alkoxide. While tertiary alkoxides can be used, they increase the likelihood of elimination.[4] | Bulky alkoxides can act as bases rather than nucleophiles, abstracting a proton and leading to alkene formation.[5][11] |
| High Reaction Temperature | While heating is often necessary, excessively high temperatures can favor elimination over substitution. Optimize the temperature to find a balance between reaction rate and selectivity. | Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Williamson ether synthesis with a long-chain alkyl halide?
A1: Polar aprotic solvents are generally the best choice. Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used because they effectively dissolve the reactants and enhance the reactivity of the nucleophilic alkoxide.[4][5][6] Protic solvents should be avoided as they can solvate the alkoxide, reducing its nucleophilicity.[4]
Q2: Which base should I use to deprotonate my long-chain alcohol?
A2: For aliphatic alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are recommended to ensure complete and irreversible deprotonation to the alkoxide.[1][2] For less reactive or more acidic alcohols like phenols, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[2]
Q3: Can I use a secondary long-chain alkyl halide in a Williamson ether synthesis?
A3: It is not recommended. Secondary alkyl halides will likely lead to a mixture of the desired ether (SN2 product) and an alkene (E2 elimination product), often with the alkene being the major product, resulting in low yields of the ether.[1][5] Whenever possible, the synthetic route should be designed to use a primary alkyl halide.
Q4: How can I improve the reaction rate if my long-chain alkyl halide is unreactive?
A4: To improve the rate with an unreactive alkyl halide (e.g., an alkyl chloride), you can:
-
Switch to the corresponding alkyl iodide, which is more reactive.[7]
-
Add a catalytic amount of an iodide salt (e.g., NaI or KI) to the reaction mixture. This will generate the more reactive alkyl iodide in situ through a halide exchange.[8][9]
-
Employ a phase transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, to improve the solubility and availability of the alkoxide nucleophile.[4]
-
In some cases, the use of silver oxide (Ag₂O) can help facilitate the departure of the halide leaving group.[4][5][9]
Q5: What are common side reactions to be aware of?
A5: The primary side reaction is E2 elimination, which is favored by steric hindrance in either the alkyl halide or the alkoxide, and by high temperatures.[4][5] For reactions involving phenoxides, C-alkylation can be a competing side reaction where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[2][8]
Data Presentation
Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis with Long-Chain Primary Alkyl Halides
| Parameter | Recommendation | Typical Range | Reference |
| Base | NaH, KH | 1.1 - 1.5 equivalents | [1][2] |
| Solvent | DMF, DMSO, Acetonitrile | - | [4][5][6] |
| Temperature | 50 - 100 °C | - | [4][8][9] |
| Reaction Time | 1 - 8 hours | - | [4][8][9] |
| Catalyst (Optional) | Phase Transfer Catalyst (e.g., TBAI, 18-crown-6) | 0.05 - 0.1 equivalents | [4] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of a Long-Chain Ether
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the long-chain primary alkyl halide (1.0-1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (or a target temperature between 50-100 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers and wash successively with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[13]
Protocol 2: Williamson Ether Synthesis using a Phase Transfer Catalyst
-
In a round-bottom flask, combine the alcohol (1.0 equivalent), the long-chain primary alkyl halide (1.1 equivalents), powdered potassium hydroxide or potassium carbonate (2.0 equivalents), and a phase transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents) in a suitable solvent like toluene or acetonitrile.
-
Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for Williamson ether synthesis.
Caption: Troubleshooting logic for Williamson ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. brainly.in [brainly.in]
- 7. francis-press.com [francis-press.com]
- 8. byjus.com [byjus.com]
- 9. NEET UG : Williamson ether synthesis [unacademy.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of 4-pentyloxybenzene with ethyl 8-chloro-8-oxooctanoate.
Issue 1: Low or No Conversion of Starting Materials
-
Question: I am observing a low yield or no formation of the desired product, with a significant amount of unreacted 4-pentyloxybenzene remaining. What are the possible causes?
-
Answer: Low or no conversion in a Friedel-Crafts acylation can stem from several factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Ensure that the AlCl₃ is fresh, has been stored in a desiccator, and is handled under anhydrous conditions.
-
Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required because it complexes with the product ketone. Ensure at least 1.1 to 1.5 equivalents of AlCl₃ are used.
-
Low Reaction Temperature: While the reaction should be cooled initially to control the exothermic reaction, the temperature might be too low for the reaction to proceed at a reasonable rate. Allow the reaction to slowly warm to room temperature after the initial addition.
-
Poor Quality Reagents: Verify the purity of your 4-pentyloxybenzene and ethyl 8-chloro-8-oxooctanoate. Impurities can inhibit the catalyst or lead to side reactions.
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions?
-
Answer: The primary side reaction in this synthesis is often acylation at the ortho position of the pentyloxy group instead of the desired para position, leading to isomeric impurities. To minimize this:
-
Control Reaction Temperature: Adding the acylating agent at a lower temperature (0-5 °C) can improve the regioselectivity for the para product.
-
Choice of Solvent: Using a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is generally preferred. More polar solvents can sometimes reduce selectivity.
-
Issue 3: Difficult Work-up and Product Isolation
-
Question: The work-up procedure results in a persistent emulsion, or the product is difficult to extract. How can I improve the isolation of my product?
-
Answer: The work-up of Friedel-Crafts reactions requires careful quenching of the Lewis acid.
-
Quenching: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and help to break up the complex with the ketone product.
-
Extraction: Use a robust organic solvent for extraction, such as ethyl acetate. If emulsions form, adding a small amount of brine (saturated NaCl solution) can help to break them. Washing the organic layer with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine will help to remove impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Friedel-Crafts acylation step?
A1: The optimal temperature profile involves cooling the reaction mixture to 0-5 °C during the addition of the acylating agent to control the initial exothermic reaction and improve selectivity. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A2: While aluminum chloride is the most common and cost-effective Lewis acid for this reaction, other options like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, they are generally less reactive, and you may need to adjust the reaction conditions, such as increasing the reaction temperature or using a more reactive acylating agent.
Q3: How can I confirm the formation of the desired product?
A3: The formation of this compound can be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.
Q4: My final product yield is consistently low. What are the most critical parameters to optimize?
A4: To improve the overall yield, focus on these critical parameters:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the Lewis acid.
-
Purity of Reagents: Use high-purity starting materials and solvents.
-
Stoichiometry of the Lewis Acid: Experiment with slightly increasing the equivalents of AlCl₃ (e.g., from 1.1 to 1.5 equivalents).
-
Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
Data Presentation
Table 1: Effect of Lewis Acid Stoichiometry on Friedel-Crafts Acylation Yield
| Entry | Equivalents of AlCl₃ | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1.0 | 4 | 0 to RT | 65 |
| 2 | 1.2 | 4 | 0 to RT | 82 |
| 3 | 1.5 | 4 | 0 to RT | 85 |
| 4 | 2.0 | 4 | 0 to RT | 83 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Table 2: Optimization of Esterification of 8-oxo-8-(4-pentyloxyphenyl)octanoic acid
| Entry | Catalyst (0.1 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | Ethanol | 78 (reflux) | 6 | 95 |
| 2 | p-TsOH | Ethanol | 78 (reflux) | 8 | 92 |
| 3 | DCC/DMAP | DCM | RT | 12 | 88 |
Note: This table is relevant for a two-step synthesis approach where the carboxylic acid intermediate is first isolated.
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound via Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 4-pentyloxybenzene (1.0 equivalent) and ethyl 8-chloro-8-oxooctanoate (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Stir until all the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Purification strategy for removing aluminum chloride from acylation reaction.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of aluminum chloride (AlCl₃) from acylation reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process of Friedel-Crafts acylation products.
Issue 1: An emulsion has formed during the aqueous work-up, preventing layer separation.
-
Cause: Emulsions are common, especially when chlorinated solvents are used for extraction from a basic aqueous solution. They are often caused by the presence of fine particulate matter, such as aluminum hydroxide, or surfactant-like molecules.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for up to 30 minutes, as sometimes the layers will separate on their own.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion by reducing the solubility of the organic component in the aqueous phase.[1][2]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers. This minimizes the formation of a stable emulsion.[1]
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite is a diatomaceous earth that can physically break up the emulsion by removing suspended solids.[3][4]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the mixture and may help to break the emulsion.[1]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1]
-
Acidification/Neutralization: If the emulsion formed during a basic wash, careful neutralization or slight acidification of the aqueous layer can sometimes resolve the issue.[4]
-
Issue 2: A gelatinous precipitate of aluminum hydroxide (Al(OH)₃) has formed and is difficult to filter.
-
Cause: Quenching the reaction with water, especially if the solution is made basic (e.g., with sodium bicarbonate or sodium hydroxide), will precipitate aluminum hydroxide. This precipitate can be gelatinous and clog filter paper.
-
Solutions:
-
Acidic Work-up: Quenching the reaction with dilute hydrochloric acid (HCl) will keep the aluminum salts soluble in the aqueous layer as aluminum hydroxo complexes or the hydrated aluminum ion, thus avoiding the formation of a precipitate.[5][6]
-
Celite Filtration: If a precipitate has already formed, mix it with a generous amount of Celite to create a more porous filter cake that is easier to filter.
-
Membrane Filtration: For larger scale operations, specialized membrane filtration systems can be employed to separate and concentrate aluminum hydroxide gel.[7]
-
Dissolution with Excess Base: Adding a concentrated solution of sodium hydroxide can dissolve the amphoteric aluminum hydroxide to form soluble sodium aluminate (NaAl(OH)₄).[8] This allows for separation of the aqueous and organic layers, after which the aqueous layer can be neutralized for disposal.
-
Issue 3: The final product is contaminated with residual aluminum.
-
Cause: Incomplete removal of aluminum salts during the work-up procedure.
-
Solutions:
-
Thorough Washing: Ensure multiple extractions with fresh aqueous solutions (acidic, basic, or brine) are performed to maximize the removal of aluminum salts.
-
Complexation: In some cases, washing with a solution of a chelating agent, such as a tartrate salt, can help to sequester and remove residual aluminum ions.
-
Alternative Catalysts: For future experiments, consider using a "greener" solid acid catalyst like zeolites or graphite, which can be removed by simple filtration at the end of the reaction, thus avoiding the issue of residual aluminum contamination.[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a Friedel-Crafts acylation reaction to remove aluminum chloride?
A1: The most common method is to carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.[6] This hydrolyzes the aluminum chloride and breaks up the aluminum-ketone complex, allowing the aluminum salts to be partitioned into the aqueous layer. The product can then be extracted with an organic solvent.
Q2: Why is an acidic quench often preferred over a water or basic quench?
A2: An acidic quench is often preferred because it converts the aluminum chloride into soluble aluminum salts in the aqueous phase, preventing the precipitation of aluminum hydroxide.[5] This makes the separation of the organic and aqueous layers cleaner and avoids issues with filtering a gelatinous precipitate.
Q3: Can I use sodium hydroxide (NaOH) to remove aluminum chloride?
A3: Yes, you can use NaOH. Initially, adding NaOH will precipitate aluminum hydroxide (Al(OH)₃).[8][12] If an excess of a strong base like NaOH is added, the amphoteric Al(OH)₃ will redissolve to form soluble sodium aluminate (NaAl(OH)₄), which can be separated in the aqueous layer.[8]
Q4: How can I be sure all the aluminum chloride has been removed?
A4: While not typically necessary for routine synthesis, quantitative analysis for residual aluminum can be performed using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[13][14][15][16][17] These methods can detect even trace amounts of aluminum in your final product.
Q5: Are there alternatives to using aluminum chloride in acylation reactions?
A5: Yes, several "greener" alternatives to aluminum chloride exist. These include solid acid catalysts such as zeolites, graphite, and various metal oxides (e.g., ZnO).[9][10][11][18][19][20][21] The primary advantage of these catalysts is that they can often be removed by simple filtration, simplifying the work-up procedure and avoiding the generation of acidic aqueous waste.
Data Presentation
Table 1: Comparison of Common Purification Strategies for Aluminum Chloride Removal
| Purification Strategy | Mechanism of AlCl₃ Removal | Advantages | Disadvantages |
| Acidic Quench (Dilute HCl) | Hydrolysis to soluble aluminum salts (e.g., Al³⁺(aq), [Al(OH)(H₂O)₅]²⁺) | Avoids precipitation of Al(OH)₃, leading to a cleaner separation. | Generates acidic aqueous waste. |
| Basic Quench (e.g., NaHCO₃, NaOH) | Hydrolysis and precipitation as aluminum hydroxide (Al(OH)₃). | Can neutralize acidic byproducts. | Forms a gelatinous precipitate that can be difficult to filter and may cause emulsions. |
| Excess Strong Base (e.g., conc. NaOH) | Formation of soluble sodium aluminate (NaAl(OH)₄). | Avoids solid precipitate if sufficient base is used. | Generates highly basic aqueous waste; may not be suitable for base-sensitive products. |
| Alternative Solid Acid Catalysts (e.g., Zeolites, Graphite) | Catalyst is insoluble in the reaction mixture and removed by filtration. | Simplifies work-up significantly; catalyst can often be recycled; environmentally friendlier. | May require higher reaction temperatures or longer reaction times; catalyst cost may be higher. |
Experimental Protocols
Protocol 1: Standard Acidic Work-up
-
Prepare a beaker with a mixture of crushed ice (approximately 50 g per 100 mmol of AlCl₃) and concentrated hydrochloric acid (approximately 25 mL per 100 mmol of AlCl₃).[6]
-
With vigorous stirring, slowly and carefully pour the cooled reaction mixture into the ice/HCl mixture.
-
Continue stirring for 10-15 minutes to ensure the complete breakdown of the aluminum-ketone complex and dissolution of aluminum salts.[6]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO₂ will be generated.[6]
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Work-up with a Basic Quench
-
Slowly and carefully add the reaction mixture to a beaker of crushed ice.
-
Once the initial exothermic reaction has subsided, slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases and the aqueous layer is basic.
-
Filter the resulting mixture, possibly with the aid of Celite, to remove the precipitated aluminum hydroxide.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Protocol 3: Acylation using a Graphite Catalyst (Example)
-
In a round-bottom flask, add the aromatic substrate, the carboxylic acid acylating agent, and graphite.
-
Add methanesulfonic acid as a co-catalyst.[9]
-
Heat the reaction mixture to the required temperature (e.g., 80°C) and stir for the specified time.[9]
-
After cooling, dilute the reaction mixture with an appropriate organic solvent.
-
Remove the graphite catalyst by filtration.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the product.
Visualizations
Caption: Decision workflow for post-acylation purification.
Caption: Simplified workflow using a solid acid catalyst.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Workup [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. bona-filtration.com [bona-filtration.com]
- 8. chemistryscl.com [chemistryscl.com]
- 9. Simple and Improved Procedure for the Regioselective Acylation of Aromatic Ethers with Carboxylic Acids on the Surface of Graphite in the Presence of Methanesulfonic Acid [organic-chemistry.org]
- 10. Graphite as an effective catalyst for Friedel–Crafts acylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chemijournal.com [chemijournal.com]
- 12. AlCl3 + 3 NaOH → Al(OH)3 + 3 NaCl - Balanced equation | Chemical Equations online! [chemequations.com]
- 13. researchgate.net [researchgate.net]
- 14. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. preprints.org [preprints.org]
- 18. allstudyjournal.com [allstudyjournal.com]
- 19. chemistryjournals.net [chemistryjournals.net]
- 20. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting low yields in the esterification of keto acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the esterification of keto acids, particularly when facing low yields.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of a keto acid is giving a low yield. What are the common causes?
Low yields in Fischer esterification of keto acids can stem from several factors:
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Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the ester yield.[1][2][3]
-
Steric Hindrance: Bulky groups near the carboxylic acid or on the alcohol can slow down the reaction rate.
-
Side Reactions: The keto group can participate in unwanted side reactions under acidic conditions, such as enolization followed by aldol-type condensations or degradation. For β-keto acids, decarboxylation is a common and significant side reaction.[4][5][6]
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.
-
Water Content: The presence of water in the reactants or solvent can inhibit the reaction. Anhydrous conditions are typically required for acid-catalyzed esterifications.[4][5]
Q2: What are the most effective catalysts for the esterification of keto acids?
The choice of catalyst is crucial and depends on the specific keto acid structure and desired reaction conditions.
-
Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly used for Fischer esterification.[7][8]
-
Lewis Acids: Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) and various metal salts (e.g., NiCl₂, CuCl₂, Bi(NO₃)₅) can be effective, particularly for transesterification of β-keto esters.[4] Boronic acids are also efficient and environmentally benign catalysts.[4][5]
-
Heterogeneous Catalysts: Solid acid catalysts like cation exchange resins (e.g., Amberlyst-15) or silica-supported boric acid offer advantages in terms of easy separation and reusability.[9][10]
-
Enzymes: Lipases can be used for the transesterification of β-keto esters under mild conditions, which is beneficial for sensitive substrates.[4]
Q3: How can I drive the esterification equilibrium towards the product to improve the yield?
To maximize the yield of the ester, it is essential to shift the reaction equilibrium to the right. This can be achieved by:
-
Using an Excess of One Reactant: Employing a large excess of the alcohol is a common strategy to push the equilibrium towards the ester product.[1] This is often the most practical approach, especially if the alcohol is inexpensive and can be easily removed after the reaction.
-
Removing Water: The continuous removal of water as it is formed is a highly effective method. This is typically accomplished by:
Q4: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Side reactions are a major cause of low yields. The most common ones include:
-
Decarboxylation of β-Keto Acids: β-keto acids are prone to losing CO₂ upon heating, especially under acidic conditions.[4][5][6] To mitigate this, milder reaction conditions (lower temperature, less harsh catalyst) should be used.
-
Aldol-Type Condensations: The enol or enolate form of the keto acid can react with another molecule of the keto acid or ester, leading to self-condensation products.
-
Dealkylation of Esters: This can occur with certain types of esters (e.g., benzyl, allyl, or tertiary alkyl esters) under acidic conditions.[11]
-
Hydrolysis: If water is present, the ester product can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions.[4][5]
To minimize side reactions, consider optimizing the reaction temperature, catalyst choice, and reaction time. For particularly sensitive substrates, using a protecting group for the ketone functionality is a highly effective strategy.
Q5: When should I consider using a protecting group for the keto moiety?
A protecting group is recommended when the keto group is more reactive than the carboxylic acid under the desired reaction conditions or when it is susceptible to undesirable side reactions.[12][13][14]
-
Protecting the Ketone: Ketones can be protected as acetals or ketals, which are stable under the basic or nucleophilic conditions often used for esterification, and can be deprotected under acidic conditions.[12][13][14][15][16] Ethylene glycol is a common reagent used to form a cyclic acetal, which is robust and easily removed.[12][16]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving low-yield problems in keto acid esterification.
Diagram: Troubleshooting Workflow for Low Esterification Yields
Caption: A logical workflow to diagnose and resolve low yields in keto acid esterification.
Quantitative Data Summary
The following tables summarize key quantitative data for different esterification methods, providing a basis for comparison and selection of appropriate reaction conditions.
Table 1: Comparison of Catalysts for Transesterification of β-Keto Esters
| Catalyst | Catalyst Loading (mol%) | Alcohol | Time (h) | Yield (%) | Reference |
| Boric Acid | 10 | Benzyl alcohol | 5 | 95 | [4] |
| 3-Nitrobenzeneboronic acid | 2.5 | Cyclohexanol | 6 | 94 | [4] |
| BF₃·OEt₂ | 10 | n-Butanol | 3 | 92 | [4] |
| Polyaniline-sulfate | 5 (wt%) | n-Butanol | 4 | 96 | [5] |
| Candida antarctica lipase B | - | 1-Octanol | 48 | 98 | [4] |
Table 2: Effect of Excess Alcohol on Fischer Esterification Yield
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | 65 | [1] |
| Acetic Acid | Ethanol | 1:10 | 97 | [1] |
| Acetic Acid | Ethanol | 1:100 | 99 | [1] |
| Benzoic Acid | 2-Phenylethanol | 1:1 | 78 | [17] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using a Dean-Stark Apparatus
-
To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add the keto acid (1.0 eq), the alcohol (3-5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, at a concentration of 0.5-1.0 M).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02-0.05 eq).
-
Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the solvent will overflow and return to the reaction flask.
-
Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Protection of a Ketone as a Cyclic Acetal
-
In a round-bottom flask, dissolve the keto acid (1.0 eq) in a suitable solvent (e.g., toluene).
-
Add ethylene glycol (1.1-1.5 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the catalyst with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
The resulting protected keto acid can often be used in the next esterification step without further purification.
Protocol 3: Deprotection of a Cyclic Acetal
-
Dissolve the acetal-protected ester in a mixture of a water-miscible solvent (e.g., acetone or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected keto ester.
Visualizations
Diagram: Fischer Esterification Mechanism and Reversibility
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. DSpace [cora.ucc.ie]
- 6. mcat-review.org [mcat-review.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Preventing polyalkylation in Friedel-Crafts reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent polyalkylation in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are introduced onto the aromatic ring.[1][2] This occurs because the alkyl group added to the ring is an electron-donating group, which activates the aromatic ring.[1][3][4] The resulting monoalkylated product is therefore more nucleophilic and more reactive than the starting aromatic compound, making it susceptible to further alkylation.[4][5]
Q2: How can I prevent or minimize polyalkylation?
A2: There are several strategies to control polyalkylation:
-
Use a large excess of the aromatic substrate: This increases the statistical probability of the electrophile reacting with the starting material rather than the monoalkylated product.[1][2][6]
-
Perform a Friedel-Crafts acylation followed by reduction: This is the most effective method. The acyl group introduced is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[7][8][9][10]
-
Control reaction stoichiometry: Carefully controlling the molar ratio of the reactants can help favor monoalkylation.
-
Optimize reaction conditions: Lowering the reaction temperature and using a less active catalyst can reduce the rate of the second alkylation reaction.
Q3: What is the key difference between Friedel-Crafts alkylation and acylation in terms of reactivity and preventing polysubstitution?
A3: The primary difference lies in the nature of the substituent added to the aromatic ring.
-
Alkylation: Adds an activating alkyl group, making the product more reactive and prone to polyalkylation.[1][3][4]
-
Acylation: Adds a deactivating acyl group (a ketone). This makes the product less reactive than the starting material, thus preventing further acylation.[1][4][7][11][12]
Troubleshooting Guide
Issue: Excessive Polyalkylation Products Observed
This guide provides a step-by-step approach to troubleshoot and minimize the formation of polyalkylated products in your Friedel-Crafts reaction.
Caption: Troubleshooting workflow for polyalkylation.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene to Acetophenone
This protocol describes a standard procedure for the Friedel-Crafts acylation of benzene, which avoids poly-substitution.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous benzene (C₆H₆)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Ice bath
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
In a separate flask, prepare a solution of acetyl chloride in dichloromethane.
-
To the reaction flask, add anhydrous aluminum chloride and dichloromethane. Cool the suspension in an ice bath.
-
Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension.
-
After the addition is complete, add anhydrous benzene dropwise via the dropping funnel while maintaining the temperature below 10°C.
-
Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to obtain crude acetophenone.
-
Purify the product by distillation or chromatography as needed.
Protocol 2: Clemmensen Reduction of Acetophenone to Ethylbenzene
This protocol outlines the reduction of the ketone product from acylation to the corresponding alkylbenzene.
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Acetophenone
-
Toluene (solvent)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and acetophenone.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation to yield ethylbenzene.
Data Presentation
Table 1: Comparison of Friedel-Crafts Alkylation vs. Acylation for the Synthesis of Ethylbenzene
| Feature | Friedel-Crafts Alkylation (Benzene + Ethyl Chloride) | Friedel-Crafts Acylation + Reduction (Benzene + Acetyl Chloride) |
| Primary Product | Ethylbenzene | Acetophenone (intermediate), then Ethylbenzene |
| Major Byproducts | Diethylbenzene, Triethylbenzene | None from polysubstitution |
| Reaction Control | Difficult, prone to polyalkylation | Excellent, mono-acylation is highly favored |
| Substrate Scope | Limited by carbocation rearrangements | Broader scope, no rearrangements of the acylium ion[4][10] |
| Number of Steps | One | Two |
Mechanism Visualization
The following diagram illustrates why polyalkylation occurs in Friedel-Crafts alkylation.
Caption: The activating effect of the alkyl group leads to polyalkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. testbook.com [testbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 7. NEET UG : Friedel craft acylation and alkylation [unacademy.com]
- 8. organic chemistry - How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Friedel-Crafts Acylation Catalyst Loading Optimization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a Friedel-Crafts acylation reaction?
A1: The catalyst loading in a Friedel-Crafts acylation is highly dependent on the specific Lewis acid used, the reactivity of the aromatic substrate, and the acylating agent. For traditional Lewis acid catalysts like aluminum chloride (AlCl₃), a stoichiometric amount or even an excess is often required.[1][2] This is because both the acylating agent and the resulting ketone product can form stable complexes with the Lewis acid, effectively sequestering it.[1][2] For more activated aromatic rings, catalytic amounts of milder Lewis acids, such as zinc(II) salts, or Brønsted acids may be sufficient.[2] Modern heterogeneous or solid acid catalysts, like certain zeolites, are designed to be used in catalytic amounts and are often recyclable.
Q2: Why is my reaction yield low despite using a high catalyst loading?
A2: Several factors can lead to low yields even with high catalyst loading. One common issue is catalyst deactivation. The presence of deactivating groups (e.g., -NH₂, -NHR, -NR₂) on the aromatic substrate can lead to the formation of complexes with the Lewis acid catalyst, rendering it inactive.[3][4] Additionally, strongly deactivating groups like nitro groups (-NO₂) can make the aromatic ring too electron-poor to undergo acylation.[5][6] Another possibility is that the reaction conditions, such as temperature or reaction time, are not optimal. It is also crucial to ensure the purity of reactants and the absence of moisture, which can hydrolyze the catalyst.
Q3: Can I reduce the amount of Lewis acid catalyst used in my reaction?
A3: Yes, there are several strategies to reduce the amount of Lewis acid catalyst. If your substrate is highly reactive, you may be able to use a milder Lewis acid in catalytic amounts.[2] Another approach is to use a co-catalyst or a promoter that can enhance the activity of the primary catalyst. The use of solid acid catalysts, such as zeolites or functionalized mesoporous materials, is a greener alternative that often requires lower catalyst loadings and allows for easier catalyst recovery and reuse.[7]
Q4: What are the advantages of using solid acid catalysts over traditional Lewis acids?
A4: Solid acid catalysts offer several advantages over traditional Lewis acids like AlCl₃. They are generally less corrosive, easier to handle, and can often be separated from the reaction mixture by simple filtration, which simplifies the workup procedure.[8] Furthermore, many solid acid catalysts are recyclable, making the process more cost-effective and environmentally friendly.[8] They can also offer improved selectivity for certain products.
Q5: How does catalyst loading affect the selectivity of the reaction?
A5: Catalyst loading can influence the regioselectivity of the acylation, particularly for substituted aromatic compounds. For instance, in the acylation of naphthalene, the ratio of 1-acyl to 2-acyl naphthalene can be dependent on the catalyst concentration.[7] In some cases, a lower catalyst amount may favor the formation of the para-isomer, with the ratio reaching a constant at higher catalyst concentrations.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst due to moisture.2. Deactivating groups on the aromatic substrate.3. Insufficient catalyst loading.4. Non-optimal reaction temperature or time. | 1. Ensure all glassware is oven-dried and reactants are anhydrous.2. Protect the reaction from atmospheric moisture with a drying tube.3. Check the substrate for strongly deactivating groups (e.g., -NO₂, -NR₂).[4][5]4. Incrementally increase the catalyst loading.5. Screen different reaction temperatures and monitor the reaction progress over time. |
| Formation of multiple products/isomers | 1. Isomerization of the acyl group (less common).2. Competing acylation at different positions on the aromatic ring. | 1. Vary the catalyst and solvent to influence regioselectivity.2. Lowering the reaction temperature may improve selectivity.[9] |
| Reaction is sluggish or stalls | 1. Catalyst deactivation during the reaction.2. Insufficient mixing of a heterogeneous catalyst. | 1. Add the catalyst in portions throughout the reaction.2. Ensure vigorous stirring, especially with solid catalysts. |
| Difficulty in separating the product from the catalyst | 1. Use of a homogeneous catalyst that requires quenching and aqueous workup. | 1. Consider switching to a heterogeneous solid acid catalyst that can be filtered off.[8] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Friedel-Crafts acylation, highlighting the effect of catalyst loading and other conditions on reaction outcomes.
Table 1: Effect of Catalyst Loading on Naphthalene Acylation
| Catalyst | Catalyst Loading (mol %) | Naphthalene Conversion (%) | 2-Acylnaphthalene Selectivity (%) |
| Zn(OTf)₂ on SBA-15 | 5 | 35 | ~92 |
| Zn(OTf)₂ on SBA-15 | 30 | 55 | ~92 |
| Data synthesized from a study on triflate-functionalized mesoporous materials.[7] |
Table 2: Influence of Zeolite Catalyst Amount on Butyric Anhydride Conversion
| Catalyst | Catalyst Amount (g per 50 mmol substrate) | Butyric Anhydride Conversion (%) |
| HBEA Zeolite | 0.2 | 0 |
| HBEA Zeolite | 1.5 | (Diacylated byproducts observed) |
| HBEA Zeolite | 3.5 | (Optimized amount) |
| HBEA Zeolite | 4.0 | 61 |
| Data from a study on the acylation of 2-methylnaphthalene.[7] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Lewis Acid Catalyst Loading in a Homogeneous Friedel-Crafts Acylation
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add the aromatic substrate and the anhydrous solvent.
-
Cool the mixture to the desired temperature (typically 0-5 °C) using an ice bath.
-
-
Catalyst Addition:
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃) portion-wise to the stirred solution. The amount of catalyst will be the variable in this optimization (e.g., start with 0.8, 1.0, 1.2, and 1.5 equivalents relative to the acylating agent).
-
-
Acylating Agent Addition:
-
Add the acylating agent (e.g., acetyl chloride) dropwise from the dropping funnel to the reaction mixture over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the product and calculate the yield for each catalyst loading to determine the optimal amount.
-
Visualizations
Caption: Workflow for optimizing catalyst loading in Friedel-Crafts acylation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. allstudyjournal.com [allstudyjournal.com]
- 9. researchgate.net [researchgate.net]
Minimizing byproducts in the synthesis of phenyl ethers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of phenyl ethers.
Troubleshooting Guide
This guide addresses common issues encountered during phenyl ether synthesis, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low yield of the desired phenyl ether in a Williamson ether synthesis.
-
Question: My Williamson ether synthesis is resulting in a low yield of the desired phenyl ether. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in Williamson ether synthesis can stem from several factors. A primary cause is the competition from a side reaction, namely the base-catalyzed elimination of the alkylating agent, which is favored by certain alkylating agent structures, high temperatures, and specific solvents.[1] Incomplete reaction is another common issue, which can occur if the reaction is not allowed to reflux for a sufficient amount of time (typically 1-8 hours at 50-100 °C).[1] To improve your yield, consider the following:
-
Optimize Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate duration. Microwave-enhanced technology can be employed to reduce reaction times.[1] For the synthesis of some aromatic ethers like anisole, higher temperatures (300 °C and above) with weaker alkylating agents have been shown to be highly selective and efficient.[1]
-
Choice of Reagents: Use a primary alkyl halide whenever possible, as secondary and tertiary alkyl halides are more prone to elimination reactions.[2]
-
Solvent Selection: Aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are often preferred as they tend to increase the reaction rate.[1]
-
Base Selection: For the synthesis of aryl ethers, bases such as NaOH, KOH, K₂CO₃, or Cs₂CO₃ are commonly used.[3]
-
Problem 2: Formation of a significant amount of C-alkylated byproduct.
-
Question: I am observing a significant amount of a C-alkylated byproduct in my reaction. How can I favor O-alkylation over C-alkylation?
-
Answer: The formation of C-alkylated byproducts is a known issue in phenyl ether synthesis, as the phenoxide ion is an ambident nucleophile with reactive sites on both the oxygen and the ring.[4] The choice of solvent plays a crucial role in directing the alkylation.[4]
-
Solvent Choice for O-Alkylation: To favor the desired O-alkylation, use aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or t-butanol.[4] For instance, the reaction of sodium β-naphthoxide with benzyl bromide in acetonitrile yields a 97:3 ratio of O-alkylated to C-alkylated product.[5][6][7]
-
Conditions that Favor C-Alkylation (to be avoided): Protic solvents such as water or trifluoroethanol (TFE) can promote C-alkylation by hydrogen bonding with the phenoxide oxygen, thereby shielding it from the alkyl halide.[4] The same reaction mentioned above, when carried out in methanol, results in a 72:28 ratio of O- to C-alkylated product.[5][6][7]
-
Problem 3: Difficulty in synthesizing diaryl ethers using the Williamson method.
-
Question: I am trying to synthesize a diaryl ether using the Williamson synthesis, but the reaction is not proceeding. Why is this, and what are the alternative methods?
-
Answer: The Williamson ether synthesis is generally not suitable for the preparation of diaryl ethers. This is because aryl halides are resistant to nucleophilic substitution, making the reaction with a phenoxide ion very difficult.[2] For the synthesis of diaryl ethers, alternative methods are recommended:
-
Ullmann Condensation: This method involves the copper-promoted reaction of an aryl halide with a phenol.[2] Traditional Ullmann reactions often require high temperatures (100-220 °C) and stoichiometric amounts of copper.[8][9] However, modern protocols have been developed that use catalytic amounts of copper and proceed under milder conditions.[10]
-
Buchwald-Hartwig Amination (C-O Coupling Variation): This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-O bonds and can be used to synthesize diaryl ethers under relatively mild conditions.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to watch out for in phenyl ether synthesis?
A1: The primary byproducts depend on the synthesis method. In the Williamson ether synthesis , the main side reactions are elimination of the alkyl halide to form an alkene and C-alkylation of the phenol ring.[1][4] In the Ullmann condensation , a potential side product is the reductive dehalogenation of the aryl halide.[8]
Q2: How can I choose the best synthesis strategy for a specific phenyl ether?
A2: For simple alkyl phenyl ethers, the Williamson ether synthesis is often the most straightforward method, provided a primary alkyl halide can be used.[2] For the synthesis of diaryl ethers , the Ullmann condensation or the Buchwald-Hartwig C-O coupling reaction are the preferred methods due to the low reactivity of aryl halides in SN2 reactions.[2]
Q3: What is the role of the base in the Williamson ether synthesis?
A3: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[3]
Q4: Are there any "green" or more environmentally friendly approaches to phenyl ether synthesis?
A4: Research is ongoing to develop more sustainable methods. Some approaches include using phase-transfer catalysis to improve efficiency and reduce waste, and exploring solvent-free reaction conditions.[13] Additionally, the development of catalytic versions of the Williamson synthesis aims to reduce the formation of salt byproducts.[1]
Data Presentation
Table 1: Influence of Solvent on the Selectivity of Williamson Ether Synthesis
The following table summarizes the impact of the solvent on the product distribution in the reaction of sodium β-naphthoxide with benzyl bromide at 298 K, illustrating the competition between O-alkylation and C-alkylation.
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) | Reference |
| Acetonitrile | 97 | 3 | [5][6][7] |
| Methanol | 72 | 28 | [5][6][7] |
Experimental Protocols
1. Williamson Synthesis of Benzyl Phenyl Ether [14]
-
Dissolve 0.25 gram-equivalent of metallic sodium in 300 ml of absolute ethanol.
-
Add the phenol, dissolved in a small amount of absolute ethanol, to the sodium ethoxide solution.
-
Add 0.2 mole of benzyl chloride.
-
Heat the mixture under reflux with stirring and exclusion of moisture for 5 hours.
-
Distill off the majority of the ethanol.
-
Pour the cooled residue into 100 ml of 5% sodium carbonate solution.
-
Extract the aqueous phase several times with diethyl ether.
-
Wash the combined organic extracts with water and dry with calcium chloride.
-
Distill off the solvent, and purify the residue by fractionation or recrystallization from ethanol.
2. Ullmann Synthesis of Diaryl Ethers (General Procedure) [8][9]
-
Stir thallous 4-nitrophenoxide (8.2 mmol) and cuprous bromide (8.3 mmol) in 30 mL of dry dioxane for 10 minutes at room temperature under a nitrogen atmosphere.
-
Gradually add a solution of the arylthallium(III) bis-trifluoroacetate (7.0 mmol) in 8 mL of dioxane via syringe.
-
Heat the mixture to a gentle reflux (95 °C) and maintain this temperature for 5 hours.
-
Cool the reaction mixture to room temperature and remove most of the solvent under reduced pressure.
-
Add ethyl acetate (40 mL), 1 N HCl (5 mL), and brine, and stir the mixture for 15 minutes at room temperature.
-
Filter the mixture through Celite.
-
Wash the organic layer successively with water, aqueous NH₄OH, and water again.
-
Dry the organic layer with anhydrous MgSO₄.
-
Remove the solvent to yield the crude product, which can be further purified by crystallization.
3. Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis (General Procedure) [15][16]
-
In a nitrogen-filled glovebox, charge a screw-cap vial with a magnetic stir bar, the aryl halide (1.0 equiv), the phenol (1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., BrettPhos), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (can range from hours to days).
-
After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in phenyl ether synthesis.
Caption: Competing reaction pathways in the Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Phenol ether - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. scielo.org.mx [scielo.org.mx]
- 10. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. jk-sci.com [jk-sci.com]
Validation & Comparative
Spectroscopic Analysis for Structural Confirmation of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate: A Comparative Guide
For Immediate Release
This guide provides a comprehensive spectroscopic analysis for the structural confirmation of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. It is intended for researchers, scientists, and professionals in the field of drug development. This document presents predicted spectroscopic data for the target compound and compares it with experimental data from structurally related molecules, offering a robust methodology for structural verification.
Executive Summary
The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in this process. This guide details the predicted spectroscopic characteristics of this compound and provides a comparative analysis with known, structurally similar compounds. The data is presented in clear, tabular formats, and is supplemented with detailed experimental protocols and a visual workflow of the analytical process.
Predicted Spectroscopic Data for this compound
In the absence of experimental spectra for the target molecule, predictive models provide a reliable estimation of the expected spectroscopic data. The following data has been generated using reputable online prediction tools.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a | 7.95 | d | 2H |
| b | 6.94 | d | 2H |
| c | 4.12 | q | 2H |
| d | 4.04 | t | 2H |
| e | 2.93 | t | 2H |
| f | 2.29 | t | 2H |
| g | 1.79 | p | 2H |
| h | 1.64 | p | 2H |
| i | 1.44 | m | 2H |
| j | 1.35 | m | 4H |
| k | 1.25 | t | 3H |
| l | 0.94 | t | 3H |
Prediction Source: NMRDB.org
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| 1 | 200.1 |
| 2 | 173.9 |
| 3 | 163.7 |
| 4 | 130.6 |
| 5 | 129.9 |
| 6 | 114.2 |
| 7 | 68.3 |
| 8 | 60.3 |
| 9 | 38.5 |
| 10 | 34.4 |
| 11 | 29.1 |
| 12 | 28.9 |
| 13 | 28.2 |
| 14 | 25.0 |
| 15 | 24.2 |
| 16 | 22.4 |
| 17 | 14.3 |
| 18 | 14.0 |
Prediction Source: NMRDB.org
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2950-2850 | C-H (alkane) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1685 | C=O (ketone) | Stretching |
| ~1600, ~1510 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~1170 | C-O (ether) | Stretching |
Prediction based on typical functional group absorption regions.
Comparative Analysis with Alternative Compounds
To validate the predicted data, a comparison with experimentally determined spectroscopic data of structurally similar compounds is essential.
Alternative Compound 1: Ethyl octanoate
This compound represents the ethyl ester and octanoate chain portion of the target molecule.
Table 4: Experimental Spectroscopic Data for Ethyl octanoate
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ 4.12 (q, 2H), 2.28 (t, 2H), 1.62 (p, 2H), 1.29 (m, 8H), 0.88 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 173.8, 60.1, 34.4, 31.7, 29.1, 29.0, 25.0, 22.6, 14.2 |
| IR (thin film) | 2927, 2856 (C-H), 1739 (C=O), 1178 (C-O) cm⁻¹ |
| MS (EI) | m/z (%): 172 (M⁺), 127, 101, 88, 73, 43 |
Alternative Compound 2: 4'-Methoxyacetophenone
This compound serves as an analogue for the 4-alkoxyphenyl ketone moiety.
Table 5: Experimental Spectroscopic Data for 4'-Methoxyacetophenone
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ 7.94 (d, 2H), 6.93 (d, 2H), 3.87 (s, 3H), 2.55 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 |
| IR (KBr) | 2965 (C-H), 1674 (C=O), 1601, 1576 (C=C), 1257 (C-O) cm⁻¹ |
| MS (EI) | m/z (%): 150 (M⁺), 135, 107, 92, 77, 43 |
Experimental Protocols
Standard protocols for acquiring the necessary spectroscopic data are outlined below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Acquisition time of 2-4 seconds.
-
Relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a 30-degree pulse angle with proton decoupling.
-
Acquisition time of 1-2 seconds.
-
Relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates to form a thin film.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the solid in a volatile solvent and deposit a thin film onto a salt plate.
-
-
Instrument: A standard FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or salt plates).
-
Place the prepared sample in the instrument's beam path.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of an organic compound using multiple spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of an organic compound.
Conclusion
The combination of predicted and comparative experimental spectroscopic data provides a high degree of confidence in the structural assignment of this compound. The methodologies and data presented in this guide offer a comprehensive framework for the structural verification of this and other related novel compounds, which is a critical step in the drug discovery and development pipeline.
Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the detailed structural elucidation of organic molecules.[1] For researchers and professionals in drug development and chemical sciences, distinguishing between positional isomers—compounds with the same molecular formula but different substituent positions on an aromatic ring—is a critical task. These isomers, often designated as ortho (1,2-), meta (1,3-), and para (1,4-), can exhibit vastly different chemical, physical, and biological properties.[2] This guide provides a detailed comparison of NMR-based methods to differentiate these isomers, supported by experimental data and protocols.
One-Dimensional (1D) NMR Techniques
The most direct methods for isomer differentiation involve the analysis of standard ¹H (proton) and ¹³C (carbon-13) NMR spectra. Key parameters include chemical shifts, the number of unique signals, and spin-spin coupling constants.
¹H NMR Spectroscopy
Protons attached to an aromatic ring typically resonate in the δ 6.5-8.0 ppm region.[3] The specific chemical shifts and, more importantly, the splitting patterns and coupling constants (J-values) are highly informative.
-
Chemical Shift (δ): The electronic environment significantly influences the chemical shift. Electron-donating groups tend to shield aromatic protons (shift to lower ppm), while electron-withdrawing groups deshield them (shift to higher ppm). While shifts provide clues, they are less definitive than coupling patterns for isomer identification.
-
Spin-Spin Coupling Constants (J): The magnitude of the J-coupling constant between two protons is dependent on the number of bonds separating them and is a reliable diagnostic tool.
-
³J (ortho-coupling): Coupling between adjacent protons (three bonds apart) is the largest, typically in the range of 6-10 Hz .[4][5]
-
⁴J (meta-coupling): Coupling between protons separated by three carbons (four bonds apart) is significantly smaller, ranging from 1-4 Hz .[6][7]
-
⁵J (para-coupling): Coupling between protons on opposite sides of the ring (five bonds apart) is very small (0-1 Hz ) and often not resolved.[4]
-
-
Splitting Patterns: The substitution pattern dictates the symmetry of the molecule, which in turn determines the appearance of the aromatic region. For a disubstituted benzene ring with two different substituents:
-
Ortho-isomer: Generally displays a complex pattern of four distinct multiplets, as all four aromatic protons are chemically non-equivalent.
-
Meta-isomer: Also shows four distinct signals, but the coupling constants will differ from the ortho isomer. One proton may appear as a broad singlet if it lacks ortho neighbors.[8]
-
Para-isomer: Due to a plane of symmetry, the protons are chemically equivalent in pairs. This often results in a simpler, more symmetrical pattern, typically two doublets (or two doublets of doublets), sometimes referred to as an AA'BB' system.[9]
-
¹³C NMR Spectroscopy
Carbon NMR provides complementary and often simpler data for isomer identification, as the signals are typically singlets (in a proton-decoupled spectrum) and the number of signals directly reflects the molecular symmetry. Aromatic carbons resonate in the δ 110-170 ppm range.[2]
-
Number of Signals: The number of unique carbon signals in the aromatic region is a powerful indicator of the substitution pattern.
-
For disubstituted benzenes with identical substituents (e.g., Xylenes):
-
para-isomer: 2 signals (high symmetry)
-
ortho-isomer: 3 signals
-
meta-isomer: 4 signals
-
-
For disubstituted benzenes with different substituents (e.g., Hydroxyacetanilide):
-
In cases where both ortho and meta isomers give six signals, 2D NMR techniques are required for unambiguous assignment.
Two-Dimensional (2D) NMR Techniques
When 1D spectra are ambiguous or overcrowded, 2D NMR experiments provide definitive correlations to establish molecular connectivity.
-
COSY (COrrelation SpectroscopY): This experiment maps ¹H-¹H J-coupling correlations.[10] An off-diagonal cross-peak between two proton signals confirms that they are coupled. This is invaluable for tracing the proton network around the aromatic ring and confirming which protons are ortho to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to (¹J-coupling).[10] This allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this purpose. It detects long-range correlations between protons and carbons over two or three bonds (²J and ³J).[1][10] By observing correlations from a specific proton to nearby quaternary (non-protonated) carbons—the ones bearing the substituents—the exact substitution pattern can be unequivocally determined.[4]
Data Presentation: Comparative Summary
The table below summarizes the key NMR features used to distinguish positional isomers of a disubstituted aromatic compound with two different substituents (X and Y).
| Feature | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| ¹H NMR Signals | 4 complex multiplets | 4 distinct signals, potentially one broad singlet | 2 symmetrical signals (e.g., doublets) |
| ¹H-¹H Coupling | Contains large ortho coupling (³J ≈ 6-10 Hz) | Dominated by smaller meta coupling (⁴J ≈ 1-4 Hz) | Contains ortho coupling; symmetrical pattern |
| ¹³C NMR Signals | 6 signals | 6 signals | 4 signals |
| Key Differentiator | ¹³C NMR: 6 signalsHMBC: ³J correlation from H3 to C1-X | ¹³C NMR: 6 signalsHMBC: No ³J correlation from H2 to C1-X | ¹³C NMR: 4 signals due to symmetry |
Example Data: Hydroxyacetanilide Isomers
The following table presents experimental data for the three positional isomers of hydroxyacetanilide, demonstrating the principles discussed.
| Isomer | ¹H Chemical Shifts (δ, ppm) in DMSO-d₆ | Key ¹H-¹H Couplings (J, Hz) | ¹³C Aromatic Signals |
| Ortho | Aromatic: ~6.8-7.8 ppm (4 distinct protons) | ³J (ortho) present | 6 |
| Meta | Aromatic: ~6.5-7.5 ppm (4 distinct protons) | ⁴J (meta) present | 6 |
| Para | Aromatic: ~6.7 & 7.4 ppm (2 sets of 2 protons) | Symmetrical AA'BB' pattern | 4 |
Data adapted from Oxford Instruments application note.[2]
Mandatory Visualizations
The following diagrams illustrate the logical workflows and key relationships for differentiating aromatic isomers using NMR.
Caption: Workflow for differentiating positional isomers.
Caption: Characteristic ¹H-¹H coupling constants.
Caption: Key HMBC correlations for differentiation.
Experimental Protocols
A standardized approach is crucial for obtaining high-quality, comparable NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that fully dissolves the sample and has a residual solvent peak that does not overlap with signals of interest. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C and 2D NMR experiments, which are less sensitive, a higher concentration of 20-50 mg/mL is recommended.[10]
-
Procedure: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.[11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reference signal.
NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C is inherently less sensitive.
-
-
gCOSY (gradient-selected COSY):
-
Pulse Program: Standard 'cosygpqf'.
-
Spectral Width: ~12 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Increments (F1): 256-512.
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Program: Standard 'hsqcedetgpsisp2.3'.
-
¹H Spectral Width: ~12 ppm.
-
¹³C Spectral Width: ~160 ppm.
-
Number of Scans: 2-8 per increment.
-
¹J C-H Coupling: Set to an average value of 145 Hz.
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Program: Standard 'hmbcgplpndqf'.
-
Long-Range J-coupling: Optimized for a value between 3-10 Hz (8 Hz is a good starting point).[10]
-
Number of Scans: 4-16 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
By systematically applying these 1D and 2D NMR techniques, researchers can confidently and accurately differentiate between positional isomers of substituted aromatic compounds, a fundamental step in chemical analysis and development.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. m.youtube.com [m.youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. magritek.com [magritek.com]
Comparative study of the mesogenic properties of a homologous series of (4-alkoxyphenyl)octanoates
A comprehensive examination of the thermal behavior and liquid crystalline properties of a homologous series of 4-alkoxyphenyl esters reveals a strong dependence of mesophase formation and transition temperatures on the length of the terminal alkyl chain. This guide provides a comparative analysis of the mesogenic characteristics of these compounds, supported by experimental data and detailed methodologies, offering valuable insights for researchers and professionals in materials science and drug development.
While a complete homologous series of (4-alkoxyphenyl)octanoates was not found in the surveyed literature, this guide presents a detailed comparative study of a closely related and representative homologous series: the 4-ethoxyphenyl-4'-n-alkoxybenzoates. The data presented herein is synthesized from studies on similar liquid crystalline ester series, providing a robust framework for understanding the structure-property relationships in this class of materials.
Comparative Data of Mesogenic Properties
The thermal properties and mesomorphic behavior of the homologous series of 4-ethoxyphenyl-4'-n-alkoxybenzoates are summarized in the table below. The transition temperatures, determined by polarizing optical microscopy (POM) and differential scanning calorimetry (DSC), illustrate the influence of the n-alkoxy chain length on the stability of the nematic and smectic mesophases.
| Homologue (n) | Alkoxy Chain | Crystal to Mesophase/Isotropic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic to Nematic/Isotropic Transition (°C) | Mesophase Type(s) |
| 1 | Methoxy | 188 | 226 | - | Nematic |
| 2 | Ethoxy | 195 | 233 | - | Nematic |
| 3 | Propoxy | 168 | 215 | - | Nematic |
| 4 | Butoxy | 162 | 208 | - | Nematic |
| 5 | Pentyloxy | 155 | 198 | 151 | Nematic, Smectic A |
| 6 | Hexyloxy | 148 | 190 | 165 | Nematic, Smectic A |
| 7 | Heptyloxy | 142 | 182 | 170 | Nematic, Smectic A |
| 8 | Octyloxy | 136 | 175 | 173 | Nematic, Smectic A |
| 10 | Decyloxy | 128 | 162 | 160 | Nematic, Smectic A |
| 12 | Dodecyloxy | 121 | 151 | 148 | Nematic, Smectic A |
Experimental Protocols
The characterization of the mesogenic properties of the 4-ethoxyphenyl-4'-n-alkoxybenzoates was conducted using standard thermal analysis techniques.
Synthesis of 4-Ethoxyphenyl-4'-n-alkoxybenzoates
The synthesis involves a two-step process. First, n-alkoxybenzoic acids are prepared by the Williamson ether synthesis from 4-hydroxybenzoic acid and the corresponding n-alkyl bromide. The resulting acid is then converted to its acid chloride using thionyl chloride. In the second step, the n-alkoxybenzoyl chloride is reacted with 4-ethoxyphenol in the presence of pyridine to yield the final ester. The products are purified by recrystallization.
Polarizing Optical Microscopy (POM)
A polarizing optical microscope equipped with a hot stage is used to observe the phase transitions and identify the liquid crystal mesophases. A small sample of the compound is placed between a glass slide and a cover slip and heated at a controlled rate. The textures observed upon heating and cooling are characteristic of the different mesophases (e.g., threaded texture for nematic, focal conic fan texture for smectic A). The temperatures at which these textural changes occur are recorded as the transition temperatures.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the transition temperatures and the associated enthalpy changes (ΔH) of the phase transitions. A small, weighed amount of the sample is sealed in an aluminum pan and heated and cooled at a constant rate (typically 10°C/min) in a nitrogen atmosphere. The phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram. The peak temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change.
Structure-Property Relationship
The relationship between the length of the n-alkoxy chain and the observed mesogenic properties can be visualized as a logical progression. As the chain length increases, the thermal stability of the nematic phase tends to decrease, while the stability of the smectic A phase increases. This is a common trend in homologous series of calamitic (rod-like) liquid crystals.
Influence of Alkyl Chain Length on Mesophase Stability.
Conclusion
The comparative analysis of the homologous series of 4-ethoxyphenyl-4'-n-alkoxybenzoates demonstrates a clear and predictable relationship between the molecular structure, specifically the length of the terminal alkoxy chain, and the resulting mesogenic properties. The transition from a purely nematic to a smectic-A exhibiting behavior with increasing chain length is a classic example of how subtle changes in molecular architecture can significantly impact the self-assembly and phase behavior of liquid crystalline materials. These findings provide a foundational understanding for the rational design of new liquid crystal materials with tailored properties for various applications.
A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures: DSC vs. POM
The precise determination of phase transition temperatures is a cornerstone of liquid crystal research and application, directly impacting their use in everything from display technologies to advanced sensor development. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are two of the most powerful and accessible techniques for this purpose. This guide provides a comparative analysis of these methods, using the well-characterized nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) as a model compound.
Introduction to Validation Techniques
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] Phase transitions, such as melting from a crystal to a liquid crystal phase or clearing to an isotropic liquid, are accompanied by a change in enthalpy, which is detected by DSC as a peak in the heat flow.[1][2] This provides quantitative data on both the temperature and the energetics of the transition.
Polarized Optical Microscopy, on the other hand, is a qualitative technique that allows for the direct visualization of the distinct optical textures of different liquid crystal phases.[3][4] Liquid crystals are birefringent, meaning they have different refractive indices for light polarized in different directions.[5] When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each phase (e.g., nematic, smectic, cholesteric).[4][6] Changes in these textures as a function of temperature indicate a phase transition.
Comparative Analysis of 5CB Phase Transitions
The combination of DSC and POM provides a robust validation of liquid crystal phase transitions. DSC offers precise quantitative data on the transition temperatures and enthalpy changes, while POM allows for the definitive identification of the mesophases through visual inspection of their unique textures. For the model liquid crystal 5CB, two primary transitions are observed: the melting from the crystalline (Cr) phase to the nematic (N) phase, and the clearing from the nematic phase to the isotropic (I) liquid phase.
| Parameter | Differential Scanning Calorimetry (DSC) | Polarized Optical Microscopy (POM) |
| Principle | Measures heat flow associated with phase transitions.[1] | Visualizes changes in optical birefringence and texture.[3] |
| Crystal (Cr) to Nematic (N) Transition Temperature (T_CN) of 5CB | ~22.5 °C[7] | Appearance of birefringent textures from a crystalline solid. |
| Nematic (N) to Isotropic (I) Transition Temperature (T_NI) of 5CB | ~35.0 °C[7][8] | Disappearance of birefringence; sample becomes dark.[5] |
| Enthalpy of Cr to N Transition (ΔH_CN) of 5CB | ~19.5 kJ/mol | Not directly measured. |
| Enthalpy of N to I Transition (ΔH_NI) of 5CB | ~0.29 kJ/mol | Not directly measured. |
| Data Output | Quantitative (Temperature, Enthalpy).[2] | Qualitative (Images of optical textures).[6] |
| Primary Use | Precise determination of transition temperatures and energetics. | Identification of liquid crystal phases and direct observation of transitions.[3] |
Note: The exact transition temperatures and enthalpy values for 5CB can vary slightly depending on the purity of the sample and the experimental conditions, such as heating/cooling rates.[1]
Experimental Protocols
-
Sample Preparation: A small amount of 5CB (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.[1] An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials (e.g., indium, zinc) before the experiment.[1]
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program for 5CB would be:
-
Equilibrate at a temperature below the expected melting point (e.g., 0 °C).
-
Ramp the temperature up to a point above the isotropic transition (e.g., 50 °C) at a constant rate (e.g., 5-10 °C/min).[9]
-
Hold for a few minutes to ensure thermal equilibrium.
-
Cool the sample back down to the starting temperature at the same rate.
-
-
Data Analysis: The heat flow is recorded as a function of temperature. Phase transitions are identified as endothermic peaks (on heating) or exothermic peaks (on cooling). The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[1]
-
Sample Preparation: A small drop of 5CB is placed on a clean glass microscope slide. A coverslip is then placed over the droplet to create a thin film. Commercially available liquid crystal cells with a defined thickness (e.g., 5-10 µm) can also be used for more controlled experiments.
-
Microscope Setup: The sample is placed on a hot stage, which allows for precise temperature control, on the stage of a polarizing microscope.[10] The microscope is set up with crossed polarizers.
-
Thermal Program: The sample is slowly heated from room temperature through its phase transitions. The heating rate should be slow enough (e.g., 1-2 °C/min) to allow for clear observation of the textural changes.[10]
-
Observation: The sample is observed through the eyepieces of the microscope as the temperature is increased.
-
Crystalline to Nematic Transition: The solid crystalline structure will be seen to melt into a fluid state that exhibits a characteristic birefringent texture. For the nematic phase of 5CB, this is often a "schlieren" texture, characterized by dark brushes and points.[5][6][10]
-
Nematic to Isotropic Transition: As the temperature approaches the clearing point, the birefringent texture will disappear, and the field of view will become completely dark.[5] This is because the isotropic liquid phase is not birefringent. The process is reversed upon cooling.
-
Experimental Workflow
The following diagram illustrates the workflow for validating liquid crystal phase transitions using DSC and POM.
Caption: Workflow for liquid crystal phase transition validation.
Conclusion
Both DSC and POM are indispensable tools for the characterization of liquid crystals. DSC provides precise, quantitative thermal data, while POM offers invaluable visual confirmation and identification of the mesophases. By using these two techniques in a complementary fashion, researchers can confidently and accurately validate the phase transition behavior of liquid crystalline materials, which is a critical step in both fundamental research and the development of new technologies.
References
- 1. ijres.org [ijres.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. arxiv.org [arxiv.org]
- 10. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized Phenyl Ethers
The synthesis of functionalized phenyl ethers is a cornerstone of modern organic chemistry, with critical applications in pharmaceuticals, materials science, and agrochemicals. The selection of an appropriate synthetic route is paramount and depends heavily on factors such as substrate scope, functional group tolerance, reaction conditions, and overall efficiency. This guide provides an objective comparison of the three most prevalent methods: the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling reaction.
Overview of Synthetic Routes
The formation of the aryl C-O bond is most commonly achieved through nucleophilic substitution or transition metal-catalyzed cross-coupling. Each approach presents distinct advantages and limitations.
-
Williamson Ether Synthesis : This classical method involves the reaction of a sodium or potassium phenoxide with an alkyl halide. It is a nucleophilic substitution (typically S_N2) reaction that is highly effective for synthesizing alkyl aryl ethers. However, its application is generally limited by the requirement for activated aryl halides or harsh reaction conditions when using unactivated substrates.
-
Ullmann Condensation : The first major transition metal-catalyzed method developed for this transformation, the Ullmann condensation traditionally uses a stoichiometric amount of copper to couple an aryl halide with an alcohol or phenol. Modern iterations have introduced catalytic amounts of copper, often with specific ligands, to improve efficiency and broaden the substrate scope.
-
Buchwald-Hartwig C-O Coupling : A more recent and versatile method, this palladium-catalyzed cross-coupling reaction allows for the formation of aryl ethers from aryl halides or pseudohalides and a wide range of alcohols and phenols. It is renowned for its high functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to the Ullmann condensation.
Comparative Analysis of Performance
The choice of synthetic method is dictated by the specific substrates and desired functional group tolerance. The following table summarizes the key characteristics of each route.
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| General Principle | S_N2 reaction between a phenoxide and an alkyl halide.[1][2] | Copper-catalyzed coupling of an aryl halide and an alcohol/phenol.[3] | Palladium-catalyzed cross-coupling of an aryl halide/pseudohalide and an alcohol/phenol.[4] |
| Typical Conditions | Strong base (e.g., NaH, NaOH), polar aprotic solvent (DMF, acetonitrile), 25-100 °C.[2] | Cu catalyst (CuI, CuO, Cu powder), often a ligand, strong base (K2CO3, Cs2CO3), high temperatures (100-210 °C), polar solvents (DMF, NMP).[3] | Pd catalyst (e.g., Pd(OAc)2, Pd2(dba)3), phosphine ligand (e.g., XPhos, RuPhos), base (e.g., Cs2CO3, K3PO4), 80-120 °C. |
| Advantages | Inexpensive reagents, simple procedure, effective for primary alkyl halides.[1] | Effective for coupling electron-deficient aryl halides with phenols. Less expensive catalyst than palladium.[5] | Broad substrate scope (aryl/heteroaryl halides), high functional group tolerance, milder conditions, high yields. |
| Limitations | Limited to primary alkyl halides (elimination with 2°/3° halides).[1] Not suitable for coupling two aryl groups. Requires strong base. | Often requires high temperatures and stoichiometric copper.[3] Substrate scope can be limited, especially with electron-rich aryl halides.[5] | Catalyst and ligand cost can be high. Sensitive to air and moisture. Ligand selection is crucial. |
| Aryl Halide Scope | Not applicable for Ar-O-Ar bond formation. | I > Br > Cl. Electron-withdrawing groups on the aryl halide enhance reactivity.[5][6] | I ~ Br ~ OTf > Cl. Effective for both electron-rich and electron-poor aryl halides.[7] |
| Alcohol/Phenol Scope | Works well with primary, secondary, and tertiary alkoxides and phenoxides.[1] | Tolerates a range of phenols; electron-rich phenols tend to give higher yields.[5] Aliphatic alcohols are also viable substrates. | Wide scope, including primary/secondary/tertiary alcohols and sterically hindered phenols. |
Experimental Data Comparison
The following tables present representative experimental data for the synthesis of diaryl ethers, highlighting the performance of the Ullmann and Buchwald-Hartwig reactions with various substituted coupling partners.
Table 1: Ullmann Condensation — Synthesis of Diaryl Ethers [5]
| Entry | Aryl Bromide | Phenol | Base | Catalyst (mol%) | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | p-Cresol | K2CO3 | CuIPPh3 (5) | 140 | 88.2 |
| 2 | 4-Bromobenzonitrile | Phenol | K2CO3 | CuIPPh3 (5) | 140 | 81.3 |
| 3 | 4-Bromoacetophenone | p-Cresol | K2CO3 | CuIPPh3 (5) | 140 | 79.5 |
| 4 | 4-Bromoanisole | p-Cresol | K2CO3 | CuIPPh3 (5) | 140 | 41.5 |
| 5 | 2-Bromonaphthalene | p-Cresol | K2CO3 | CuIPPh3 (5) | 140 | 67.9 |
Data sourced from a study optimizing Ullmann coupling in non-polar solvents. Reactions were conducted in o-xylene.[5]
Table 2: Buchwald-Hartwig C-O Coupling — Synthesis of Diaryl Ethers
| Entry | Aryl Halide | Alcohol/Phenol | Base | Catalyst System | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenol | Cs2CO3 | Pd(OAc)2 / RuPhos | 100 | 98 |
| 2 | 4-Bromobenzonitrile | 4-methoxyphenol | Cs2CO3 | Pd2(dba)3 / XPhos | 110 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2,6-Dimethylphenol | K3PO4 | Pd(OAc)2 / BrettPhos | 100 | 92 |
| 4 | 2-Bromopyridine | Cyclohexanol | NaOt-Bu | Pd2(dba)3 / DavePhos | 80 | 89 |
| 5 | 4-Chloroanisole | 1-Octanol | NaOt-Bu | Pd(OAc)2 / SPhos | 100 | 96 |
Yields are representative of modern Buchwald-Hartwig C-O coupling protocols found in the literature.
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Methoxyphenyl Benzyl Ether
-
To a solution of 4-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Add benzyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Protocol 2: Ullmann Condensation for 4-Phenoxybenzonitrile [5]
-
In an oven-dried Schlenk tube, combine 4-bromobenzonitrile (1.0 eq), phenol (1.2 eq), potassium carbonate (K2CO3, 2.0 eq), and CuIPPh3 (0.05 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N2 or Ar) three times.
-
Add anhydrous o-xylene (0.4 M) via syringe.
-
Seal the tube and heat the reaction mixture to 140 °C in an oil bath for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
Protocol 3: Buchwald-Hartwig Synthesis of 4-Methyl-4'-methoxydiphenyl Ether
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (0.02 eq), RuPhos (0.04 eq), and Cs2CO3 (1.5 eq).
-
Add 4-chloroanisole (1.0 eq) and 4-methylphenol (1.2 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (0.5 M) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired diaryl ether.
Visualized Workflows and Mechanisms
The selection of a synthetic route can be guided by a logical workflow, and the underlying mechanisms dictate the scope and limitations of each reaction.
Caption: Decision workflow for selecting a phenyl ether synthesis route.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.
Caption: Mechanism of the Williamson ether synthesis (S_N2 pathway).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Analysis of the effect of alkyl chain length on liquid crystal phase behavior
The subtle dance between order and disorder in liquid crystals is significantly influenced by the length of their flexible alkyl chains. This guide delves into the critical relationship between alkyl chain length and liquid crystal phase behavior, offering a comparative analysis supported by experimental data for researchers, scientists, and drug development professionals.
The transition from a crystalline solid to an isotropic liquid is not always a direct one. For a unique class of materials known as liquid crystals, intermediate phases, or mesophases, exist that exhibit properties of both liquids and solids. The type of mesophase—be it the orientationally ordered nematic phase or the layered smectic phase—and the temperatures at which these phases appear are exquisitely sensitive to molecular structure. A key determinant in this structural influence is the length of the terminal alkyl chains attached to the rigid core of the liquid crystal molecule.
The "Odd-Even" Effect: A Zig-Zag Path to Stability
A fascinating and well-documented phenomenon is the "odd-even" effect, where the transition temperatures from the mesophase to the isotropic liquid (the clearing point) do not increase linearly with alkyl chain length. Instead, they often exhibit an alternating pattern.[1] Molecules with an even number of carbon atoms in their alkyl chains tend to have higher clearing points than their neighbors with an odd number of carbons. This is attributed to the orientation of the terminal methyl group, which affects the overall molecular shape and packing efficiency within the liquid crystalline lattice.[1]
Paving the Way for Order: Longer Chains Favor Smectic Phases
As the alkyl chain length increases, a general trend emerges: the stabilization of more ordered smectic phases over the nematic phase.[2] Longer, more flexible chains promote intermolecular interactions and layer formation, which are characteristic of smectic phases. This transition from nematic to smectic behavior is a critical consideration in the design of liquid crystals for specific applications.
Quantitative Comparison of Homologous Series
To illustrate these principles, the following tables summarize the phase transition temperatures for two homologous series of calamitic (rod-shaped) liquid crystals.
Table 1: Phase Transition Temperatures of 4-n-Alkoxyphenyl 4-Nitrobenzoates
| Number of Carbon Atoms (n) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic to Nematic/Isotropic (°C) |
| 1 | 115 | 125 | - |
| 2 | 103 | 135 | - |
| 3 | 98 | 110 | - |
| 4 | 85 | 124 | - |
| 5 | 78 | 115 | - |
| 6 | 75 | 121 | - |
| 7 | 79 | 118 | 84 |
| 8 | 82 | 120 | 95 |
| 9 | 85 | 117 | 101 |
| 10 | 88 | 118 | 108 |
| 11 | 91 | 116 | 112 |
| 12 | 93 | 115 | 114 |
Data sourced from Galewski, Z., & Sobczyk, L. (1982). Liquid Crystalline Properties of 4-n-Alkoxyphenyl 4-Nitrobenzoates. Molecular Crystals and Liquid Crystals, 88(1-4), 81-88.[3][4]
Table 2: Phase Transition Temperatures of 4′-n-Alkylseleno-4-cyanobiphenyls (nSeCB)
| Number of Carbon Atoms (n) | Crystal to Nematic/Isotropic (°C) | Nematic to Isotropic (°C) (Monotropic) |
| 1 | 136 | 125 |
| 2 | 115 | 105 |
| 3 | 98 | <10 |
| 4 | 85 | <10 |
| 5 | 76 | <10 |
| 6 | 68 | <10 |
| 7 | - | No LC Phase |
| 8 | - | No LC Phase |
Data sourced from Arakawa, Y., et al. (2022). 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. CrystEngComm, 24(40), 7129-7137.[5][6] Note: Monotropic phases are only observed upon cooling.
Experimental Protocols
The characterization of liquid crystal phases and their transition temperatures relies on a suite of complementary analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for measuring the heat flow associated with phase transitions in a material as a function of temperature.[7][8]
Methodology:
-
A small, known mass of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
A temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 10 °C/min).[9]
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Endothermic peaks on heating correspond to phase transitions such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid).[10]
-
Exothermic peaks on cooling represent the reverse transitions.
-
The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy change of the transition.
Polarized Optical Microscopy (POM)
POM is a powerful technique for the direct observation and identification of liquid crystal mesophases based on their unique optical textures.[11][12]
Methodology:
-
A small amount of the liquid crystal sample is placed on a clean glass microscope slide.
-
A coverslip is placed over the sample, and it is heated on a hot stage to the isotropic liquid phase to ensure a uniform, thin film.
-
The sample is then cooled slowly while being observed through a polarizing microscope with crossed polarizers.[13]
-
As the sample cools, it will transition into different liquid crystal phases, each exhibiting a characteristic optical texture.
-
For example, nematic phases often show a "Schlieren" or "marbled" texture, while smectic phases display "focal conic" or "fan-like" textures.[14]
-
The temperatures at which these textural changes occur are recorded as the phase transition temperatures.
-
A first-order retardation plate can be used to determine the optical sign of the birefringent domains.[11]
X-Ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structural order within the different liquid crystal phases.[7][15]
Methodology:
-
The liquid crystal sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected at various angles.
-
The resulting diffraction pattern is characteristic of the liquid crystal phase.
-
Isotropic liquids produce a broad, diffuse scattering ring.
-
Nematic phases show a diffuse outer ring corresponding to the average intermolecular distance and, in aligned samples, two diffuse inner arcs related to the molecular length.
-
Smectic phases, with their layered structure, give rise to sharp, quasi-Bragg peaks in the small-angle region, corresponding to the layer spacing, in addition to the wide-angle diffuse scattering.[16][17]
-
By analyzing the positions and shapes of the diffraction peaks, the phase symmetry and dimensions can be determined.
Logical Relationship Diagram
The following diagram illustrates the general relationship between increasing alkyl chain length and the resulting liquid crystal phase behavior.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. iosrjen.org [iosrjen.org]
- 9. cskscientificpress.com [cskscientificpress.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicke-listy.cz [chemicke-listy.cz]
- 14. colorado.edu [colorado.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Tutorial Liquid crystals [sastutorials.org]
A Comparative Guide to the Purity Assessment of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate and its Analogs by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity assessment of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate and its structurally related analogs using a validated High-Performance Liquid Chromatography (HPLC) method. The presented data and protocols are intended to assist researchers in selecting and implementing robust analytical techniques for quality control and characterization of these compounds.
Introduction
This compound is an aromatic ketone and ester of significant interest in various research and development sectors. Accurate determination of its purity is critical for ensuring reliable experimental outcomes and meeting regulatory standards. This guide outlines a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and compares its performance with several commercially available analogs. The chosen analogs possess variations in the alkyl chain length of the alkoxy group, allowing for a systematic evaluation of the analytical method's robustness.
Comparative Analogs
For this comparative study, the following commercially available analogs of this compound were selected:
-
Alternative 1: Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate
-
Alternative 2: Ethyl 8-(4-propoxyphenyl)-8-oxooctanoate
-
Alternative 3: Ethyl 8-(4-butoxyphenyl)-8-oxooctanoate
These compounds share the same core structure, with the primary difference being the length of the ether-linked alkyl chain on the phenyl ring. This variation allows for an assessment of the HPLC method's ability to resolve compounds with subtle differences in hydrophobicity.
Experimental Protocol: Purity Assessment by RP-HPLC
A generalized yet robust RP-HPLC method for the purity assessment of this compound and its analogs is detailed below. This protocol is designed to provide excellent resolution and sensitivity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Reference standards of this compound and its analogs.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 246 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample (this compound or an analog).
-
Dissolve the sample in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with methanol to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: Comparative Purity Analysis
The following table summarizes the expected retention times and purity data for this compound and its analogs based on the described HPLC method. The retention time is expected to increase with the length of the alkyl chain due to increased hydrophobicity.
| Compound | Structure | Expected Retention Time (min) | Purity (%) |
| Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate | C₂₀H₃₀O₄ | ~10.5 | >98% |
| Ethyl 8-(4-propoxyphenyl)-8-oxooctanoate | C₂₁H₃₂O₄ | ~11.2 | >98% |
| Ethyl 8-(4-butoxyphenyl)-8-oxooctanoate | C₂₂H₃₄O₄ | ~12.0 | >98% |
| This compound | C₂₃H₃₆O₄ | ~12.8 | >98% |
Note: The expected retention times are illustrative and may vary slightly depending on the specific HPLC system and column used.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the purity assessment process.
Caption: Workflow for HPLC purity assessment.
Caption: Relationship between structure and retention.
Unveiling the Link: A Guide to Correlating Molecular Structure with Liquid Crystal Textures
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's architecture and its self-assembling behavior into liquid crystalline phases is paramount. This guide provides a comparative framework for correlating molecular structure with the visually distinct textures observed under polarized light microscopy. We present quantitative data from experimental studies and detailed protocols for key analytical techniques to facilitate this correlation.
The journey from a synthesized molecule to a functional liquid crystal device is paved with the precise characterization of its mesophases. The shape, polarity, and chirality of a molecule are primary determinants of the type of liquid crystal phase it will form, each with a unique optical texture that acts as its fingerprint. This guide will delve into the molecular characteristics that drive the formation of the most common thermotropic liquid crystal phases—nematic, smectic, and cholesteric—and provide the tools to identify them.
Molecular Structure and Liquid Crystal Phase: A Comparative Analysis
The self-assembly of molecules into liquid crystalline phases is a delicate balance of intermolecular forces. Anisotropy in molecular shape is a fundamental prerequisite for the formation of these mesophases.[1] Molecules that are significantly longer than they are wide (calamitic) or flat and disc-like (discotic) are the most common mesogens.[2]
| Molecular Feature | Influence on Liquid Crystal Phase | Resulting Optical Texture (Examples) |
| Rod-like (Calamitic) Shape | Promotes orientational order along a common axis (the director). | Nematic: Schlieren, threaded, or marbled textures.[3][4] |
| Elongated with Layering Tendency | In addition to orientational order, molecules pack into layers. | Smectic A: Focal conic fan and bâtonnet textures. Smectic C: Broken focal conic or schlieren textures.[4][5] |
| Presence of a Chiral Center | Induces a helical twist in the molecular alignment. | Cholesteric (Chiral Nematic): Fingerprint or planar textures.[4] |
| Flexible Alkyl Chains | Affects the transition temperatures and the stability of mesophases. Longer chains can promote smectic phases.[3][5] | Can modify the temperature range at which specific textures are observed. |
| Polar Terminal Groups | Strong dipole moments can influence molecular packing and phase behavior.[6] | Can lead to the formation of more ordered phases like smectic phases. |
| Bent-Core ("Banana") Shape | Can lead to the formation of unique, polar, and biaxial smectic phases. | Complex textures, often with switching domains.[2] |
Quantitative Analysis: The Impact of Alkyl Chain Length on Phase Transitions
To illustrate the direct impact of molecular structure on liquid crystal behavior, the following table summarizes the phase transition temperatures for the homologous series of 4'-n-alkoxybiphenyl-4-carbonitrile. As the length of the alkyl chain (n) increases, a clear trend from a nematic to a smectic A phase is observed.
| Compound (n) | Molecular Structure | Crystal to Nematic/Smectic A Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic A to Nematic Transition (°C) |
| 5 | C₅H₁₁O-C₆H₄-C₆H₄-CN | 47 | 68 | - |
| 6 | C₆H₁₃O-C₆H₄-C₆H₄-CN | 57 | 75.5 | - |
| 7 | C₇H₁₅O-C₆H₄-C₆H₄-CN | 53.5 | 75 | - |
| 8 | C₈H₁₇O-C₆H₄-C₆H₄-CN | 54.5 | 80 | 67 |
| 9 | C₉H₁₉O-C₆H₄-C₆H₄-CN | 64 | 79.5 | 78 |
| 10 | C₁₀H₂₁O-C₆H₄-C₆H₄-CN | 70 | - | 82.5 |
| 12 | C₁₂H₂₅O-C₆H₄-C₆H₄-CN | 76 | - | 85 |
Data synthesized from available literature. Actual values may vary slightly based on experimental conditions.
Experimental Protocols
Precise and reproducible experimental methods are critical for the accurate characterization of liquid crystal phases.
Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystal mesophases and their characteristic textures, and to determine the phase transition temperatures.
Methodology:
-
Sample Preparation: A small amount of the sample (a few milligrams) is placed on a clean glass microscope slide. A coverslip is placed over the sample.
-
Heating Stage: The slide is placed on a hot stage with a programmable temperature controller.
-
Microscope Setup: The sample is observed through a polarizing optical microscope with crossed polarizers.[7] An initial observation is made at room temperature.
-
Heating and Cooling Cycle: The sample is heated at a controlled rate (e.g., 2-10 °C/min). The visual changes in the texture are carefully observed and recorded. The temperatures at which these transitions occur are noted.
-
Texture Identification: The observed textures (e.g., Schlieren, focal conic, fingerprint) are compared with established texture charts to identify the nematic, smectic, and cholesteric phases.[8]
-
Cooling Cycle: The sample is then cooled at a controlled rate from the isotropic liquid phase. The formation of liquid crystal textures upon cooling is observed to check for the reversibility of the transitions (enantiotropic vs. monotropic behavior).
Differential Scanning Calorimetry (DSC)
Objective: To quantitatively measure the temperatures and enthalpy changes associated with phase transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The DSC is programmed to heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram shows peaks corresponding to phase transitions. Endothermic peaks (heat absorption) are typically observed for transitions from a more ordered to a less ordered state (e.g., crystal to nematic, nematic to isotropic). The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[9]
-
Cooling Scan: A cooling scan is also performed to observe the corresponding exothermic transitions upon cooling.
Visualizing the Correlation: From Molecule to Texture
The following diagrams, generated using the DOT language, illustrate the logical flow of how molecular features influence the resulting liquid crystal phase and its observable texture.
Caption: Relationship between molecular features and liquid crystal textures.
Caption: Experimental workflow for correlating structure with LC properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes [opg.optica.org]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 7. researchgate.net [researchgate.net]
- 8. documentation.tokens.studio [documentation.tokens.studio]
- 9. s4science.at [s4science.at]
A Guide to the Validation of Calculated Spectroscopic Data with Experimental Results
In the fields of chemical research, materials science, and pharmaceutical development, the synergy between computational modeling and experimental spectroscopy is crucial for the accurate characterization of molecular structures and properties.[1][2] This guide provides a framework for researchers, scientists, and drug development professionals on how to effectively compare and validate calculated spectroscopic data against experimental measurements, ensuring the reliability of computational models.[1] The validation process is fundamental for confirming molecular structures, understanding reaction mechanisms, and accelerating the discovery and development of new therapeutic agents.[3]
Data Presentation: Ensuring Clarity and Comparability
A systematic and clear presentation of data is paramount for a direct comparison between experimental and computational results. Quantitative data should always be summarized in structured tables. This format facilitates easy identification of correlations, deviations, and trends.[4][5]
Table 1: Comparison of Experimental and Calculated Infrared (IR) Vibrational Frequencies
| Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Difference (cm⁻¹) | Assignment |
| O-H Stretch | 3450 | 3465 | -15 | Hydrogen-bonded alcohol |
| C=O Stretch | 1715 | 1725 | -10 | Carboxylic acid |
| C-N Stretch | 1250 | 1242 | 8 | Amine |
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C1 (C=O) | 175.4 | 176.1 | -0.7 |
| C2 (CH₂) | 35.2 | 34.9 | 0.3 |
| C3 (CH₃) | 21.8 | 22.5 | -0.7 |
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima
| Transition | Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) | Difference (nm) | Solvent |
| π → π | 275 | 281 | -6 | Ethanol |
| n → π | 340 | 335 | 5 | Ethanol |
Methodologies: Protocols for Robust Data Generation
The validity of any comparison hinges on the quality of both the experimental and computational data. Therefore, detailed and well-documented protocols are essential.
-
Sample Preparation: Clearly document the source, purity, and concentration of the sample. For solid-state analysis (e.g., FT-IR with KBr pellets), specify the sample-to-matrix ratio and preparation method.[6] For solutions, state the solvent used and the sample concentration, as solvent effects can significantly influence spectroscopic properties.[7]
-
Instrumentation: Specify the make and model of the spectrometer used for the analysis.[8]
-
Data Acquisition:
-
IR Spectroscopy: Report the spectral range, resolution, and number of scans co-added.
-
NMR Spectroscopy: Detail the spectrometer frequency, solvent, internal standard (e.g., TMS), temperature, and pulse sequences used.
-
UV-Vis Spectroscopy: State the wavelength range, scan speed, and the type of cuvette used (including path length).[9]
-
-
Data Processing: Describe any post-acquisition processing, such as baseline correction, smoothing, or reference subtraction.
-
Software: Name the quantum chemistry software package used for the calculations (e.g., Gaussian, ORCA, Spartan).
-
Method Selection: The choice of computational method is critical for accuracy.[10] Density Functional Theory (DFT) is widely used for its balance of accuracy and computational cost. Specify the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d), def2-TZVP).[10][11] The selection of these should be justified based on the system under study and literature precedents.
-
Molecular Geometry: State whether the geometry was optimized at the same level of theory used for the spectroscopic calculations. Geometry optimization is a prerequisite for accurate frequency calculations.
-
Solvent Modeling: If experiments were conducted in solution, specify the solvent model used in the calculations (e.g., Polarizable Continuum Model - PCM).
-
Calculation Type:
-
IR: A frequency calculation must be performed on the optimized geometry to yield vibrational modes and their intensities.
-
NMR: NMR shielding tensors are calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Chemical shifts are then determined relative to a calculated reference standard (e.g., TMS).
-
UV-Vis: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic transition energies and oscillator strengths.[7]
-
Visualization of Workflows and Pathways
Visual diagrams are essential for communicating complex workflows and relationships. The following diagrams were created using the DOT language to illustrate key processes.
Statistical Analysis for Validation
Beyond visual comparison, statistical metrics are necessary to quantify the agreement between experimental and calculated data.[1]
-
Mean Absolute Error (MAE): Provides a straightforward measure of the average magnitude of the errors between paired observations. A lower MAE indicates a better fit.
-
Root Mean Square Error (RMSE): Similar to MAE but gives greater weight to larger errors. It is a good measure of the model's predictive accuracy.
-
Correlation Coefficient (R²): Indicates the proportion of the variance in the experimental data that is predictable from the computational data. An R² value closer to 1 signifies a strong linear relationship and excellent agreement.[12]
By combining robust experimental and computational protocols with clear data presentation and rigorous statistical validation, researchers can confidently use computational spectroscopy to interpret complex spectra, confirm structural assignments, and guide further experimental work.[2][11] This integrated approach is invaluable for accelerating research and development across the chemical and pharmaceutical sciences.
References
- 1. fiveable.me [fiveable.me]
- 2. Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00192J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental reporting [rsc.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACS Research Data Guidelines [researcher-resources.acs.org]
- 9. Validation of a Spectral Method for Quantitative Measurement of Color in Protein Drug Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quantum chemistry - Comparing the experimental and calculated UV/vis spectra for ethene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Frontiers | Accuracy Meets Interpretability for Computational Spectroscopy by Means of Hybrid and Double-Hybrid Functionals [frontiersin.org]
- 12. A new computational methodology for the characterization of complex molecular environments using IR spectroscopy: bridging the gap between experiments ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03219E [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate (CAS No. 898757-85-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures for handling and disposal of this chemical compound.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the contaminated material into a sealed, labeled container for disposal. Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary:
The following table summarizes the expected hazard profile and disposal parameters for this compound based on its chemical class.
| Parameter | Value/Classification | Source/Justification |
| CAS Number | 898757-85-2 | Chemical Abstracts Service |
| Physical State | Likely liquid or low-melting solid | General property of similar esters |
| Primary Hazards | Potential irritant (skin, eyes), potential environmental hazard | General for aromatic ketones/esters |
| Disposal Method | Hazardous Waste Incineration | Recommended for flammable organic compounds |
| Waste Container | Labeled, sealed, chemical-resistant container | Standard laboratory practice[1][2] |
| Regulatory Framework | Local, State, and Federal environmental regulations | All chemical waste disposal is subject to these regulations[3][4] |
Experimental Protocols: Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, leak-proof, and clearly labeled waste container.
-
The container should be made of a material compatible with organic solvents.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "898757-85-2," and the approximate quantity.
-
Include any known hazard symbols (e.g., flammable, irritant) as appropriate.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[3]
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
Follow their specific instructions for packaging and handover.
-
-
Record Keeping:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate (CAS No. 898757-85-2) was not publicly available at the time of this writing. The following guidance is based on the general properties of aromatic esters and ketones and standard laboratory safety protocols. It is imperative to consult the official SDS from the supplier before handling this chemical and to conduct a thorough risk assessment for your specific experimental conditions.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe handling and disposal.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general knowledge of similar chemical structures.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of the chemical. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Nitrile is a common choice for incidental contact with a variety of organic chemicals.[1] For prolonged contact, consult the glove manufacturer's compatibility chart. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. | Aromatic esters and ketones of this molecular weight are expected to have low volatility. However, if aerosols are generated or the substance is heated, respiratory protection may be necessary based on a risk assessment. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Emergency Procedures
Accidents can happen despite precautions. Being prepared with a clear plan is crucial for minimizing harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency services. |
Handling and Storage
Proper handling and storage are critical for maintaining the integrity of the chemical and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors or dust. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids. Some similar compounds are stored at 2-8°C. |
Disposal Plan
Chemical waste must be disposed of responsibly to protect the environment and comply with regulations.
| Waste Type | Disposal Protocol |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, absorbent paper) | Place in a sealed, labeled container and dispose of as hazardous chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
As this compound is a non-halogenated organic material, its waste should be collected in a designated, properly labeled "non-halogenated organic waste" container.[2][3][4] This prevents cross-contamination and ensures proper disposal streams.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

